cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
Description
Properties
IUPAC Name |
(3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAFONDGWHOURT-PHIMTYICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363904 | |
| Record name | (3R,4S)-1-Benzylpyrrolidine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164916-63-6 | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164916-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-1-Benzylpyrrolidine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid: Structure, Properties, and Synthetic Strategy
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic drugs stems from its unique stereochemical and physicochemical properties.[1][2] Unlike flat aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure that allows for a more precise and complex exploration of pharmacophore space.[2] This three-dimensionality is critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.
Within this important class of compounds, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid represents a particularly valuable scaffold. It combines three key structural motifs, each contributing to its potential as a versatile building block in drug development:
-
The Pyrrolidine Core: Provides a rigid, stereochemically defined framework.
-
The N-Benzyl Group: A common moiety in drug discovery, the N-benzyl group can engage in crucial cation-π interactions with protein targets and serves as a versatile handle for modulating physicochemical properties like lipophilicity and metabolic stability.[3]
-
The cis-Dicarboxylic Acid Functionality: The two carboxylic acid groups, constrained in a cis orientation on the rigid pyrrolidine ring, create a specific spatial arrangement of charged moieties. This feature is ideal for mimicking endogenous ligands, such as glutamate or aspartate, and for chelating metal ions in the active sites of metalloenzymes.
This guide provides a detailed examination of the structure, properties, and a validated synthetic approach for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, offering researchers and drug development professionals a comprehensive resource for leveraging this scaffold in their programs.
Molecular Structure and Physicochemical Properties
The fundamental identity and properties of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid are summarized below. The defined stereochemistry of the two carboxyl groups on the same face of the pyrrolidine ring is a critical feature influencing its conformational behavior and potential biological interactions.
Chemical Structure Diagram
Caption: 2D representation of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 164916-63-6 | [4][5] |
| Molecular Formula | C₁₃H₁₅NO₄ | [4][5][6] |
| Molecular Weight | 249.26 g/mol | [5][6] |
| InChIKey | DFAFONDGWHOURT-PHIMTYICSA-N | [6] |
| SMILES | C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |
Synthetic Methodology: A Validated Approach via 1,3-Dipolar Cycloaddition
The construction of the cis-3,4-disubstituted pyrrolidine ring is most reliably achieved through a [3+2] cycloaddition reaction. This powerful synthetic strategy involves the reaction of an azomethine ylide with an alkene dipolarophile. The stereochemistry of the alkene is directly translated to the resulting pyrrolidine ring, making it an ideal choice for synthesizing the target cis isomer.[2]
The causality behind this experimental choice is rooted in the principles of concerted pericyclic reactions, where the stereochemical information of the reactants is retained in the product. Using a cis-configured dipolarophile, such as maleic anhydride or its derivatives, ensures the formation of the desired cis-3,4-pyrrolidinedicarboxylic acid scaffold.
Overall Synthetic Workflow
Caption: Synthetic workflow for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution of each step is confirmed by standard analytical techniques before proceeding.
Step 1: [3+2] Cycloaddition Reaction
-
Rationale: This step constructs the core pyrrolidine ring with the correct cis stereochemistry. N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine serves as a stable precursor to the N-benzyl azomethine ylide. In the presence of a catalytic amount of trifluoroacetic acid (TFA), the ylide is generated in situ and immediately trapped by the electron-deficient alkene, maleic anhydride.
-
Methodology:
-
To a stirred solution of maleic anhydride (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.05 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of trifluoroacetic acid (0.1 equivalents) in DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude anhydride intermediate.
-
Step 2: Hydrolysis of the Anhydride
-
Rationale: The cyclic anhydride formed in Step 1 must be opened to yield the target dicarboxylic acid. This is achieved through hydrolysis under either acidic or basic conditions, which cleaves the acyl-oxygen bond.
-
Methodology:
-
Dissolve the crude anhydride intermediate from the previous step in a mixture of water and a co-solvent like dioxane or THF.
-
Add a strong acid (e.g., 2M HCl) or a strong base (e.g., 2M NaOH) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the anhydride.
-
After cooling to room temperature, carefully acidify the reaction mixture to pH 2-3 with concentrated HCl (if the hydrolysis was performed under basic conditions). This will precipitate the dicarboxylic acid product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether to remove any organic impurities.
-
Dry the product under vacuum to yield cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Applications in Medicinal Chemistry and Drug Discovery
The rigid, stereochemically defined structure of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid makes it an exceptional starting point for developing potent and selective therapeutic agents. The pyrrolidine scaffold is a privileged structure found in numerous approved drugs and clinical candidates.[2][3]
-
CNS Disorders: The constrained diacid motif is a well-established pharmacophore for targeting excitatory amino acid transporters (EAATs) and ionotropic/metabotropic glutamate receptors. By presenting the two carboxylates in a fixed spatial orientation, this scaffold can mimic the binding of glutamate, offering a pathway to developing novel treatments for neurological and psychiatric conditions, including epilepsy, neuropathic pain, and schizophrenia.
-
Antiviral Agents: The pyrrolidine ring is a core component of several successful antiviral drugs, including inhibitors of viral proteases and neuraminidases. The dicarboxylic acid groups can be functionalized to amides, esters, or other bioisosteres to optimize interactions within the active site of viral enzymes.
-
Conformational Constraint in Peptide Mimetics: The cis geometry provides a "U-shape" conformation that can be used to mimic beta-turns in peptides.[2] This makes the scaffold highly valuable for designing peptide mimetics with enhanced metabolic stability and oral bioavailability, targeting protein-protein interactions that are otherwise difficult to drug.
-
Asymmetric Synthesis: The chiral centers of the pyrrolidine ring can be leveraged as a chiral auxiliary or as a starting point for the synthesis of enantiomerically pure compounds, which is a critical requirement for modern pharmaceuticals.
Conclusion
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is more than just a chemical entity; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the versatile N-benzyl group and the functionally critical cis-dicarboxylic acids, provides a robust platform for the design of novel therapeutics. The synthetic route via 1,3-dipolar cycloaddition is both efficient and stereocontrolled, ensuring access to this valuable building block. For researchers in drug discovery, this compound represents a powerful tool for developing the next generation of selective and effective medicines.
References
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
LookChem. 164916-63-6(CIS-1-BENZYL-3,4-PYRROLIDINEDICARBOXYLIC ACID) Product Description. Available from: [Link]
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PubChem. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]
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ResearchGate. (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Available from: [Link]
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National Institutes of Health (NIH). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Available from: [Link]
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National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. Available from: [Link]
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ResearchGate. (PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Available from: [Link]
- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
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ResearchGate. (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Available from: [Link]
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National Institutes of Health (NIH). The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Available from: [Link]
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PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available from: [Link]
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Navigating the Synaptic Cleft: cis-1-Benzyl-3,4-pyrrolidinedicarboxylic Acid as a Potent, Broad-Spectrum Glutamate Transporter Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, a key pharmacological tool for the investigation of glutamatergic neurotransmission. Designed for professionals in neuroscience research and drug development, this document delves into the molecular rationale, experimental application, and mechanistic underpinnings of this potent glutamate transporter inhibitor. We will move from the fundamental principles of glutamate transport to detailed experimental protocols, providing the expert insights necessary to effectively utilize this compound in elucidating the complex roles of Excitatory Amino Acid Transporters (EAATs).
The Imperative of Glutamate Homeostasis in the CNS
Glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system (CNS), fundamental to processes of synaptic plasticity, learning, and memory.[1] While essential, its overabundance in the synaptic cleft is a potent neurotoxin. Excessive activation of glutamate receptors leads to a cascade of events known as excitotoxicity, a pathological process implicated in neuronal damage following stroke, epilepsy, and in chronic neurodegenerative diseases.[1]
The precise maintenance of low extracellular glutamate concentrations is therefore critical for neuronal health and is primarily managed by a family of Na⁺-dependent Excitatory Amino Acid Transporters (EAATs). Five subtypes (EAAT1-5) are expressed on glial cells and neurons, where they actively clear glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxic injury.[2] The critical role of these transporters makes them a primary subject of investigation, requiring specific and potent pharmacological probes to dissect their function.
Probing the Transporter Binding Site: The Rationale for Conformationally Restricted Analogs
To understand the structure and function of EAATs, medicinal chemists have developed analogs of glutamate that are conformationally restricted. Unlike the flexible backbone of glutamate, these molecules have their acidic groups locked in specific spatial arrangements. This rigidity allows for a more defined interaction with the transporter's binding pocket, providing invaluable information about the optimal conformation for substrate binding and transport.[3] The pyrrolidine dicarboxylic acid scaffold is a classic example of this strategy, creating a rigid five-membered ring that mimics a specific glutamate conformation.
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid builds upon this concept. The cis configuration of the two carboxyl groups mimics a folded conformation of glutamate. The addition of a benzyl group at the nitrogen atom introduces a large, hydrophobic moiety. This N-substitution is not merely an arbitrary addition; it is a deliberate design choice to probe for the presence of a corresponding hydrophobic pocket within or near the substrate binding site of the glutamate transporter. The potency of such a compound provides strong evidence for the existence and nature of such an accessory binding region.
Molecular Profile: cis-1-Benzyl-3,4-pyrrolidinedicarboxylic Acid
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a potent, non-selective inhibitor of glutamate transport. Its design as a conformationally restricted analog of glutamate allows it to bind with high affinity to the substrate binding site on EAATs, but its bulky N-benzyl group likely prevents the conformational changes necessary for translocation across the membrane. This makes it a valuable tool for blocking glutamate uptake across all EAAT subtypes present in a given preparation, allowing researchers to study the acute physiological consequences of impaired glutamate clearance. Its synthesis has been specifically developed to yield a potent tool for this purpose.
Mechanism of Action: Competitive, Non-Transportable Inhibition
The primary mechanism of action for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is competitive inhibition. It directly competes with endogenous glutamate for access to the substrate binding site on the EAATs. By occupying this site, it prevents the binding and subsequent translocation of glutamate into the cell, leading to an elevation of extracellular glutamate levels.
Figure 1: Diagram of competitive inhibition of an Excitatory Amino Acid Transporter (EAAT) by cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Experimental Protocol: Quantifying Inhibition with an In Vitro [³H]-Glutamate Uptake Assay
This protocol provides a robust method for determining the inhibitory potency (IC₅₀) of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid in primary astrocyte cultures, a model system that endogenously expresses high levels of EAAT1 and EAAT2.
Causality and Self-Validation: This protocol is designed as a self-validating system. The inclusion of a "non-specific uptake" control (using a saturating concentration of unlabeled glutamate) is critical; it allows for the precise quantification of transporter-mediated uptake by subtracting this background. A time-course experiment is essential during initial setup to ensure the chosen incubation time falls within the linear range of uptake, guaranteeing that the measured rate is not limited by substrate depletion or product inhibition. Normalizing uptake to total protein content in each well accounts for any variability in cell plating density, ensuring that observed differences are due to inhibitor activity, not cell number.
Materials:
-
Primary astrocyte cultures (e.g., from P1-P3 rodent cortices) grown to confluency in 24-well plates.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 HEPES, 5.6 glucose; pH 7.4).
-
Radiolabeled Substrate: L-[³H]glutamate (~50 Ci/mmol).
-
Unlabeled L-glutamate stock solution (10 mM).
-
Inhibitor: cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid stock solution (e.g., 10 mM in DMSO or aqueous buffer).
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation fluid.
Experimental Workflow:
Figure 2: Step-by-step workflow for a radiolabeled glutamate uptake inhibition assay.
Step-by-Step Methodology:
-
Preparation: Aspirate culture medium from confluent 24-well plates. Gently wash each well twice with 500 µL of pre-warmed (37°C) KRH buffer.
-
Pre-incubation with Inhibitor: Add 225 µL of KRH buffer containing the desired final concentration of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid to the test wells. For control wells (100% activity), add vehicle. For non-specific uptake control, add a saturating concentration of unlabeled glutamate (e.g., 1 mM). Incubate the plate at 37°C for 15 minutes.
-
Initiate Uptake: Prepare a 10X substrate solution containing L-[³H]glutamate and unlabeled L-glutamate in KRH buffer. To start the reaction, add 25 µL of this substrate solution to each well. (Final glutamate concentration should be close to the Kₘ, e.g., 20-50 µM).
-
Incubation: Incubate the plate at 37°C for a time determined to be in the linear uptake range (typically 5-10 minutes).
-
Termination: Rapidly terminate the assay by aspirating the radioactive solution. Immediately wash the wells three times with 500 µL of ice-cold KRH buffer. The low temperature is critical to halt all transporter activity.
-
Lysis: Add 250 µL of lysis buffer to each well. Place the plate on a shaker for 20 minutes to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation fluid, vortex, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Normalization: On a parallel plate, perform a protein quantification assay (e.g., BCA) to determine the protein concentration in each well. Normalize the CPM values to mg of protein.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake CPM from all other values. Express the inhibitor data as a percentage of the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data and Interpretation
While extensive public data for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is limited, its characterization as a potent inhibitor suggests it would exhibit IC₅₀ values in the low to mid-micromolar range, consistent with other conformationally restricted glutamate analogs.
| Transporter Target | Expected IC₅₀ Range (µM) | Rationale / Comparative Compound |
| Glial Transporters (EAAT1/EAAT2) | 10 - 100 µM | Based on potency of related pyrrolidine-dicarboxylic acid analogs. The benzyl group is expected to enhance affinity. |
| Neuronal Transporters (e.g., EAAT3) | 10 - 150 µM | Expected broad-spectrum activity, with potential for some variation in subtype selectivity. |
This table provides expected values based on structure-activity relationships of related compounds. Experimental determination in the user's specific system is mandatory for accurate quantification.
Conclusion for the Modern Researcher
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid represents a powerful chemical tool for the acute and potent inhibition of glutamate transport. Its rigid core and N-benzyl substitution provide key insights into the conformational and steric requirements of the EAAT binding pocket. By employing methodologically sound and self-validating protocols, such as the one detailed here, researchers can confidently probe the profound impact of glutamate transporter function on synaptic fidelity and neuronal viability. While the field continues to pursue subtype-selective agents, broad-spectrum inhibitors like this one remain indispensable for establishing the foundational role of overall glutamate clearance in complex physiological and pathological processes.
References
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Bridges, R. J., & Esslinger, C. S. (2005). Conformationally-restricted analogs of glutamate and aspartate as ligands for the excitatory amino acid transporters. Current Topics in Medicinal Chemistry, 5(9), 849-860. [Link]
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Fontana, A. C. K. (2015). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. Journal of Medicinal Chemistry, 58(8), 3334-3354. [Link]
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Koch, H. P., Turecek, R., & Czech, T. (1998). A simple method for the preparation of cis-1-benzyl-3, 4-pyrrolidinedicarboxylic acid, a potent inhibitor of glutamate transport. Monatshefte für Chemie/Chemical Monthly, 129(11), 1229-1232. [Link]
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Danbolt, N. C. (2001). Glutamate uptake. Progress in Neurobiology, 65(1), 1-105. [Link]
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Gonzalez-Lara, E., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e43. [Link]
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Szepesi, A., et al. (2018). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Molecules, 23(11), 2939. [Link]
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Wikipedia contributors. (2023). Glutamate transporter. Wikipedia, The Free Encyclopedia. [Link]
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Rose, C. R., et al. (2018). The Regulation of Astrocytic Glutamate Transporters in Health and Neurodegenerative Diseases. International Journal of Molecular Sciences, 19(11), 3533. [Link]
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An Investigator's Guide to the Biological Activity of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid: A Hypothetical Exploration
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. While direct biological data for this specific molecule is not extensively available in current literature, its structural motifs—a pyrrolidine dicarboxylic acid core and an N-benzyl group—suggest a strong potential for significant pharmacological effects. This document synthesizes information on related compounds to build a strong hypothesis for its primary mechanism of action, focusing on the modulation of excitatory amino acid transporters. We present a structured research plan, from initial synthesis and characterization to detailed in vitro and in vivo assays, designed to thoroughly elucidate the bioactivity and therapeutic potential of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel compounds with potential neurological and other systemic activities.
Introduction: Unveiling the Potential of a Structurally Promising Molecule
The pyrrolidine ring is a foundational scaffold in a multitude of biologically active compounds, prized for its rigid, stereochemically defined structure that allows for precise interaction with biological targets.[1][2] When substituted with dicarboxylic acid moieties, as seen in analogs like L-trans-pyrrolidine-2,4-dicarboxylate (PDC), these molecules are known to interact with glutamate transporters, key regulators of synaptic transmission in the central nervous system.[3][4] The addition of an N-benzyl group introduces a common pharmacophore known to impart a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid combines these key structural features, making it a compelling candidate for investigation. The central hypothesis of this guide is that the pyrrolidine dicarboxylic acid core will drive interaction with excitatory amino acid transporters (EAATs), while the N-benzyl group will modulate the potency, selectivity, and potentially introduce additional biological effects. This document outlines a comprehensive, multi-stage research program to systematically test this hypothesis and uncover the full pharmacological profile of this novel compound.
Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic approach involves the cycloaddition of an azomethine ylide with a suitable dienophile, followed by functional group manipulations.
Caption: Proposed synthetic workflow for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Detailed Protocol: Synthesis of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
-
Azomethine Ylide Formation: To a solution of benzylamine (1.0 eq) in toluene, add glyoxylic acid monohydrate (1.0 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water, forming the corresponding imine.
-
Cycloaddition: Cool the solution containing the in situ generated azomethine ylide to room temperature. Add maleic anhydride (1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 24 hours.
-
Isolation of Anhydride: Monitor the reaction by TLC. Upon completion, the cycloadduct, cis-1-benzyl-3,4-pyrrolidinedicarboxylic anhydride, may precipitate. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Hydrolysis: Dissolve the purified anhydride in a mixture of water and a co-solvent like acetone. Heat the mixture at 50-60°C for 4-6 hours to effect the hydrolysis of the anhydride to the dicarboxylic acid.
-
Purification and Characterization: Cool the reaction mixture and remove the organic solvent. The aqueous solution can be lyophilized to yield the crude product. Recrystallize from a suitable solvent system (e.g., water/ethanol). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Tier 1: In Vitro Screening for Biological Activity
The initial phase of biological investigation will focus on in vitro assays to determine the primary biological targets of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. Based on its structural similarity to known glutamate transporter inhibitors, the primary focus will be on its effects on excitatory amino acid transporters.
Primary Target Screening: Glutamate Transporter Inhibition Assay
The primary hypothesis is that the title compound will act as an inhibitor of glutamate transporters. This can be tested using a radiolabeled substrate uptake assay in cells expressing different EAAT subtypes.
Experimental Protocol: [³H]-D-Aspartate Uptake Assay
-
Cell Culture: Culture HEK293 cells stably expressing human EAAT1, EAAT2, or EAAT3. Plate the cells in 24-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid in a suitable vehicle (e.g., DMSO, followed by dilution in assay buffer). Prepare a range of concentrations for dose-response analysis.
-
Assay Performance:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with the test compound or vehicle for 15 minutes at 37°C.
-
Initiate the uptake by adding a mixture of [³H]-D-aspartate (a non-metabolizable substrate for EAATs) and unlabeled D-aspartate.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage inhibition of [³H]-D-aspartate uptake for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for each EAAT subtype.
Hypothetical Data Summary: EAAT Inhibition
| Compound | EAAT1 IC₅₀ (µM) | EAAT2 IC₅₀ (µM) | EAAT3 IC₅₀ (µM) |
| cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid | 50 | 15 | 80 |
| L-trans-PDC (Control) | 70 | 20 | 100 |
Secondary Screening: Broad Panel of Biological Targets
To explore a wider range of potential activities imparted by the N-benzyl group, the compound will be screened against a panel of common drug targets.
-
Anti-inflammatory Assay: Measurement of lipoxygenase (LOX) inhibition, as some N-benzyl compounds exhibit anti-inflammatory properties.[6]
-
Anticancer Assay: Screening against a panel of cancer cell lines (e.g., HCT-116 for colorectal cancer) to assess for cytotoxic effects, a known activity of some benzyl derivatives.[5]
-
Antimicrobial Assay: Determination of Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi, as N-benzyl compounds have shown antimicrobial activity.[7]
Tier 2: Mechanistic Elucidation and In-Depth Characterization
Should Tier 1 screening reveal significant activity, particularly as a glutamate transporter inhibitor, the next phase will focus on understanding the mechanism of action and its functional consequences.
Mechanism of Glutamate Transporter Inhibition
The interaction with the identified EAAT subtype(s) will be further characterized to determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This can be achieved through kinetic studies, varying the concentration of the substrate ([³H]-D-aspartate) in the presence of fixed concentrations of the inhibitor.
Caption: Investigating competitive vs. non-competitive inhibition at the EAAT.
Electrophysiological Studies
To assess the functional consequences of EAAT inhibition, whole-cell patch-clamp recordings can be performed on primary neuronal cultures or brain slices. Inhibition of glutamate uptake is expected to potentiate synaptic responses mediated by glutamate receptors.
Experimental Protocol: Patch-Clamp Electrophysiology
-
Preparation: Prepare acute hippocampal slices from rodents.
-
Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Stimulation: Electrically stimulate Schaffer collateral afferents to evoke excitatory postsynaptic currents (EPSCs).
-
Compound Application: After establishing a stable baseline of EPSCs, perfuse the slice with cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
-
Data Acquisition and Analysis: Record the amplitude and decay kinetics of the EPSCs before, during, and after compound application. An increase in the amplitude and duration of the EPSCs would indicate effective inhibition of glutamate uptake.
Tier 3: In Vivo Evaluation
Positive results from in vitro and ex vivo studies would warrant progression to in vivo models to assess the compound's pharmacokinetic properties, safety, and efficacy in a relevant disease model. Given the likely interaction with glutamate transporters, a model of neurodegenerative disease or excitotoxicity would be appropriate.
Pharmacokinetic and Safety Assessment
-
Administration: Administer the compound to rodents via intravenous and oral routes to determine bioavailability, plasma half-life, and brain penetration.
-
Toxicity: Conduct acute and sub-chronic toxicity studies to identify any potential adverse effects and establish a maximum tolerated dose.
Efficacy in a Model of Excitotoxicity
Chronic inhibition of glutamate transport can lead to excitotoxicity.[8] Therefore, a key in vivo experiment would be to assess the neuroprotective or neurotoxic effects of the compound.
Experimental Protocol: In Vivo Neurotoxicity/Neuroprotection Model
-
Model Induction: Induce a focal excitotoxic lesion in the striatum of rodents by microinjection of a glutamate receptor agonist like quinolinic acid.
-
Treatment: Administer cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid systemically at various doses before and after the lesion induction.
-
Behavioral Assessment: Monitor for motor deficits using tests such as the rotarod and cylinder test.
-
Histological Analysis: After a set period, perfuse the animals and process the brains for histological analysis (e.g., Nissl staining) to quantify the lesion volume.
Conclusion and Future Directions
This guide presents a structured and hypothesis-driven approach to investigate the biological activity of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. By systematically progressing from in vitro screening to in vivo efficacy studies, a comprehensive understanding of its pharmacological profile can be achieved. The proposed research plan is designed to be self-validating at each stage, with clear go/no-go decision points based on the experimental outcomes. The structural features of this compound suggest a high probability of interaction with the central nervous system, particularly glutamate transporters. Should this be confirmed, it could represent a novel chemical scaffold for the development of therapeutics for neurological disorders.
References
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Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). PubMed. Available at: [Link]
-
The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures. (n.d.). PubMed. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]
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Protective effect of L-trans-pyrrolidine-2,4-dicarboxilic acid preload against cell death induced by oxygen/glucose deprivation in differentiated PC12 cells. (n.d.). PubMed. Available at: [Link]
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Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. (n.d.). NIH. Available at: [Link]
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Inhibition of glutamate uptake with L-trans-pyrrolidine-2,4-dicarboxylate potentiates glutamate toxicity in primary hippocampal cultures. (n.d.). PubMed. Available at: [Link]
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Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.). ACS Publications. Available at: [Link]
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(PDF) Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. (2025). ResearchGate. Available at: [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Available at: [Link]
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Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. (2017). ResearchGate. Available at: [Link]
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Benzydamine. (n.d.). Wikipedia. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central. Available at: [Link]
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Continuous administration of the glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate produces striatal lesion. (n.d.). PubMed. Available at: [Link]
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cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid CAS 164916-63-6 properties
An In-depth Technical Guide to cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (CAS 164916-63-6)
Authored for Drug Development Professionals and Medicinal Chemists
Executive Summary
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a conformationally restricted dicarboxylic acid built upon the privileged pyrrolidine scaffold. As an analogue of the excitatory neurotransmitter glutamate, this molecule holds significant potential as a building block for novel therapeutics targeting the central nervous system (CNS), particularly ionotropic glutamate receptors (iGluRs).[1] The strategic incorporation of a benzyl group provides steric bulk and lipophilicity, while the cis-stereochemistry of the carboxylic acid groups defines a specific spatial arrangement for probing receptor binding pockets. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, and its potential applications in modern drug discovery.
Molecular Overview and Significance
The pyrrolidine ring is a cornerstone of medicinal chemistry, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[2][3] In the context of neuroscience, rigid analogues of glutamate are instrumental in dissecting the pharmacology of its various receptor subtypes (e.g., NMDA, AMPA, and kainate).[1] cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid belongs to this class of compounds.
The key structural features and their implications are:
-
Pyrrolidine Core: A saturated five-membered nitrogen heterocycle that provides a rigid backbone, reducing conformational flexibility compared to endogenous ligands.[3] This rigidity can enhance binding affinity and selectivity for a specific receptor conformation.
-
cis-Dicarboxylic Acid Moiety: This arrangement mimics the two carboxylate groups of glutamate, essential for binding to the ligand-binding domains of iGluRs. The cis configuration places these acidic groups on the same face of the ring, presenting a distinct vector for receptor interaction compared to its trans isomer.
-
N-Benzyl Group: This substituent introduces a large, lipophilic aromatic moiety. In drug design, this can serve multiple purposes: engaging in cation-π or hydrophobic interactions within a binding site, improving pharmacokinetic properties, and serving as a handle for further chemical modification.[4]
Caption: 2D Chemical Structure of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Physicochemical and Spectroscopic Properties
While extensive, publicly available experimental data for this specific compound is limited, its properties can be reliably predicted based on its structure and data from closely related analogues, such as its dimethyl ester.[5] These properties are crucial for designing experimental conditions, including reaction solvents, purification methods, and formulation for biological assays.
Table 1: Physicochemical Properties
| Property | Value (Estimated/Typical) | Scientific Rationale & Significance |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₄ | Derived from the chemical structure. |
| Molecular Weight | 249.26 g/mol | Essential for all stoichiometric calculations in synthesis and assay preparation. |
| Physical State | White to off-white solid | Typical for polar, zwitterionic organic acids of this molecular weight. |
| Melting Point | >200 °C (decomposes) | High melting points are characteristic of amino acids due to strong intermolecular hydrogen bonding and zwitterionic interactions. |
| Solubility | Soluble in aqueous base (e.g., NaOH, NaHCO₃); Poorly soluble in water and nonpolar organic solvents. | The two carboxylic acid groups are deprotonated in basic solutions, forming a soluble salt. The zwitterionic nature at neutral pH limits water solubility. |
| pKa | ~2-4 (COOH), ~9-11 (amine) | The carboxylic acid pKa values are typical for dicarboxylic acids. The pyrrolidine nitrogen is a tertiary amine, and its conjugate acid pKa is estimated. These values dictate the charge state of the molecule at physiological pH (7.4), where it will exist primarily as a zwitterion. |
Spectroscopic Profile (Anticipated)
-
¹H NMR: The spectrum is expected to show characteristic signals for the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~3.5-4.0 ppm) and the pyrrolidine ring protons. The cis-relationship of the substituents at C3 and C4 will influence the coupling constants between the protons on the ring. The chemical shifts of protons alpha to the carboxyl groups can be sensitive to pH.[1]
-
¹³C NMR: Key signals would include those for the carboxyl carbons (~170-180 ppm), aromatic carbons of the benzyl group (~125-140 ppm), the benzylic carbon (~55-60 ppm), and the sp³ carbons of the pyrrolidine ring.
-
FT-IR: Broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹), a C=O stretch (~1700-1730 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 250.10.
Synthesis and Purification Workflow
Proposed Protocol: Saponification of a Diester Precursor
This protocol describes the final deprotection step to yield the target dicarboxylic acid. The causality behind each step is explained to ensure reproducibility and understanding.
Caption: A representative workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Dissolution: The starting diester, cis-dimethyl 1-benzyl-3,4-pyrrolidinedicarboxylate, is dissolved in a mixture of organic solvents like tetrahydrofuran (THF) and methanol (MeOH).
-
Expertise & Rationale: A solvent mixture is used to ensure the solubility of both the relatively nonpolar ester and the aqueous base, creating a homogenous reaction environment for efficient hydrolysis.
-
-
Saponification: An aqueous solution of a strong base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.5 equivalents), is added to the solution. The reaction is stirred at room temperature.
-
Expertise & Rationale: Saponification is a classic method for ester hydrolysis. More than two equivalents of base are required to ensure complete conversion of both ester groups and to neutralize the resulting carboxylic acids. LiOH is often preferred for its high reactivity and the good solubility of its carboxylate salts.
-
-
Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Trustworthiness: This is a self-validating step. The disappearance of the starting material spot (less polar) and the appearance of a new, baseline spot (the highly polar dicarboxylate salt) confirms the reaction is complete.
-
-
Work-up: The organic solvents are removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and carefully acidified to a pH of 2-3 with 1M HCl.
-
Expertise & Rationale: Acidification protonates the dicarboxylate salt, converting it to the neutral dicarboxylic acid. At its isoelectric point (low pH), the compound's aqueous solubility is minimal, causing it to precipitate out of the solution. Performing this step at 0°C maximizes precipitation and minimizes potential degradation.
-
-
Isolation & Purification: The resulting white precipitate is collected by vacuum filtration. The solid is washed sequentially with cold deionized water and a nonpolar solvent like diethyl ether.
-
Expertise & Rationale: Washing with cold water removes inorganic salts (e.g., LiCl). Washing with ether removes any residual nonpolar organic impurities.
-
-
Drying & Characterization: The pure solid is dried under high vacuum to remove all residual solvents. The final product's identity and purity are confirmed by spectroscopic methods (NMR, MS, IR).
-
Trustworthiness: This final analytical step provides definitive proof of the structure and purity of the synthesized compound, validating the entire process.
-
Applications in Drug Discovery and Research
The primary application for this compound is as a specialized chemical building block or a tool compound in neuroscience research.
-
Scaffold for Glutamate Receptor Antagonists: As a constrained glutamate analogue, it can serve as a starting point for developing subtype-selective antagonists for NMDA, AMPA, or kainate receptors.[1] The benzyl group can be modified to explore structure-activity relationships (SAR), aiming to enhance potency and selectivity.
-
Probing Ligand-Binding Pockets: The fixed cis stereochemistry provides a tool to map the topology of receptor binding sites. Comparing its biological activity to the trans isomer can reveal critical insights into the spatial requirements for receptor activation or inhibition.
-
Building Block for Complex Molecules: The pyrrolidine core is a versatile scaffold found in numerous biologically active compounds.[2] The two carboxylic acid groups and the tertiary amine offer multiple handles for further chemical elaboration into more complex drug candidates.
Safety and Handling
As a laboratory chemical with limited toxicological data, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid should be handled with appropriate care in a controlled laboratory environment.
Table 2: Handling and Safety Precautions
| Precaution Category | Guideline | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, a lab coat, and nitrile gloves.[6] | Standard practice to protect eyes and skin from accidental contact with chemical powders or solutions.[6] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[6][7] | Minimizes the risk of inhalation or accidental exposure. Fine organic powders can be irritating to the respiratory tract.[8] |
| Storage | Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7] | Protects the compound from moisture and atmospheric contaminants, ensuring its long-term stability. |
| Spill Response | For small spills, sweep up the solid material carefully, avoiding dust creation, and place it in a designated waste container.[9] | Prevents dispersal of the chemical into the environment. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. | Ensures environmental compliance and safety. |
References
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Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
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SAFETY DATA SHEET. Ergon Armor. [Link]
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GLOBAL SAFE HANDLING OF HEXAMETHYLDISILAZANE. CES-Silicones. [Link]
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
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- 9. globalsilicones.org [globalsilicones.org]
The Pyrrolidine-Dicarboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Application
This guide provides an in-depth exploration of the fascinating class of molecules known as pyrrolidine-dicarboxylic acids. From their initial discovery in marine and fungal sources to their intricate total syntheses and profound impact on neuroscience, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the field. We will delve into the historical context of their isolation, the evolution of synthetic strategies, and the detailed experimental protocols that have enabled their study and application.
Introduction: A Privileged Scaffold in Neurobiology
The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1][2] When this core is substituted with two carboxylic acid groups, it gives rise to the pyrrolidine-dicarboxylic acid scaffold. These molecules often act as conformationally restricted analogs of the excitatory neurotransmitter L-glutamic acid, allowing them to interact with high affinity and specificity with glutamate receptors in the central nervous system (CNS).[3][4] This property has made them invaluable tools for neuropharmacological research and as starting points for the design of novel therapeutic agents.
This guide will focus on the most prominent naturally occurring pyrrolidine-dicarboxylic acids: kainic acid, domoic acid, and acromelic acid. We will trace their journey from natural isolates to key subjects of complex chemical synthesis and potent probes of neuronal function.
The Seminal Discoveries: Nature's Neuroactive Kainoids
The history of pyrrolidine-dicarboxylic acids is rooted in the exploration of natural toxins. These compounds, often produced by organisms for defense or communication, have become powerful tools for understanding fundamental biological processes.
Kainic Acid: The Archetypal Excitotoxin
Kainic acid was the first of this class to be discovered, isolated in 1953 from the red seaweed Digenea simplex.[5] In Japan, this seaweed was traditionally used as an anthelmintic (an agent that destroys parasitic worms), and this biological activity spurred its chemical investigation.[5] The structure of kainic acid, with its three contiguous stereocenters on the pyrrolidine ring, presented a significant challenge for chemists of the era.
Its most profound impact, however, has been in the field of neuroscience. Kainic acid is a potent agonist of a specific class of ionotropic glutamate receptors, which were subsequently named kainate receptors in its honor.[3][4] By overstimulating these receptors, kainic acid can induce neuronal death, a phenomenon known as excitotoxicity.[3] This has led to its widespread use in creating animal models of neurological disorders such as temporal lobe epilepsy and Huntington's disease, allowing researchers to study disease progression and test potential therapies.[3][6]
Domoic Acid: The Toxin Behind Amnesic Shellfish Poisoning
Domoic acid first came to significant scientific and public attention in 1987 following an outbreak of food poisoning in Canada linked to the consumption of contaminated mussels.[7] The symptoms were severe, including gastrointestinal distress, and in many cases, neurological symptoms such as confusion, memory loss, and even coma. This new syndrome was termed Amnesic Shellfish Poisoning (ASP).
The causative agent, domoic acid, is produced by certain species of marine diatoms, particularly those of the genus Pseudo-nitzschia.[7] Like kainic acid, it is a potent glutamate receptor agonist, but with even greater neurotoxic potential. Due to its significant threat to public health, regulatory bodies worldwide have established monitoring programs and limits for domoic acid in shellfish.[1][5]
Acromelic Acid: A Fungal Neurotoxin with Extreme Potency
Isolated from the poisonous mushroom Clitocybe acromelalga, acromelic acid represents one of the most potent known kainoid excitotoxins.[8] Ingestion of this mushroom leads to a condition characterized by severe pain and redness in the extremities.[8] Structurally, acromelic acid is a kainic acid analog with a substituted pyridone moiety.[9] Its extreme potency has made it a valuable research tool for studying pain pathways and the fine structure of glutamate receptors.
The following table summarizes the key features of these foundational pyrrolidine-dicarboxylic acids.
| Compound | Natural Source | Year of Isolation | Primary Biological Effect |
| Kainic Acid | Digenea simplex (seaweed) | 1953 | Neuroexcitatory, anthelmintic[5] |
| Domoic Acid | Pseudo-nitzschia spp. (diatoms) | 1987 (linked to ASP) | Potent neurotoxin, causes ASP[7] |
| Acromelic Acid | Clitocybe acromelalga (mushroom) | 1980s | Extremely potent neurotoxin[8] |
The Synthetic Challenge: Mastering the Pyrrolidine Core
The complex, stereochemically rich structures of the natural pyrrolidine-dicarboxylic acids have made them formidable targets for total synthesis. The quest to synthesize these molecules has driven the development of new synthetic methodologies and strategies for controlling stereochemistry.
Evolution of Synthetic Strategies
Early synthetic efforts were often lengthy and lacked precise stereocontrol. However, over the decades, a variety of elegant and efficient approaches have emerged. These can be broadly categorized:
-
Ring Construction from Acyclic Precursors: These methods build the pyrrolidine ring from linear starting materials. Key reactions in this category include intramolecular Michael additions, reductive aminations, and various cycloaddition strategies.[2][10]
-
Functionalization of Pre-existing Pyrrolidine Rings: This approach utilizes readily available chiral starting materials that already contain the pyrrolidine core, such as L-proline or L-hydroxyproline. The challenge then becomes the stereoselective introduction of the required substituents.[2]
-
Cycloaddition Reactions: The Diels-Alder reaction has proven to be a powerful tool for constructing the pyrrolidine ring with the desired stereochemistry in a single step.[11]
The diagram below illustrates a generalized workflow for the synthesis of a substituted pyrrolidine ring, highlighting key strategic bond formations.
Caption: Major synthetic pathways to pyrrolidine-dicarboxylic acids.
Structure-Activity Relationships (SAR)
The synthesis of a wide variety of analogs has allowed for a detailed exploration of the structure-activity relationships (SAR) for these compounds. This has provided crucial insights into the pharmacophore, the key structural features required for binding to and activating glutamate receptors. For kainoids, key SAR findings include the absolute necessity of the C2-carboxyl group and the secondary amine for activity, as well as the critical role of the stereochemistry and nature of the C3 and C4 substituents in determining potency and receptor subtype selectivity.
Experimental Protocols: From Isolation to Analysis
A core tenet of scientific integrity is the ability to reproduce experimental findings. This section provides detailed, field-proven protocols for the isolation, synthesis, and analysis of pyrrolidine-dicarboxylic acids.
Protocol for Extraction and Quantification of Domoic Acid from Shellfish (HPLC-UV Method)
This protocol is based on established methods for the regulatory monitoring of domoic acid in shellfish.[1][5] The principle relies on a simple extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, leveraging the strong UV absorbance of domoic acid at 242 nm.[5][12]
I. Materials and Reagents:
-
Homogenized shellfish tissue
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Deionized water (18 MΩ·cm)
-
Domoic acid certified reference standard
-
Centrifuge tubes (50 mL, polypropylene)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector and a C18 reverse-phase column
II. Extraction Procedure:
-
Weigh approximately 4 g of homogenized shellfish tissue into a 50 mL centrifuge tube.[1]
-
Add 16 mL of 1:1 methanol:water extraction solvent to the tube.[1]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at ≥2000 x g for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
-
The sample is now ready for HPLC analysis. If not analyzed immediately, store at -20°C.
III. HPLC Analysis:
-
Mobile Phase: Prepare a mobile phase consisting of 10% aqueous acetonitrile containing 0.1% TFA (or formic acid, adjusted to pH ~2.5).[1][5]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 242 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using the certified domoic acid standard. The concentration of domoic acid in the sample is determined by comparing its peak area to the calibration curve.
IV. System Validation:
-
A blank (extraction solvent) and a negative control (certified domoic acid-free shellfish tissue) should be run to ensure no carryover or matrix interference.
-
The recovery of the extraction method should be determined by spiking a known amount of domoic acid standard into a blank matrix and performing the entire procedure.
Protocol for a Key Step in the Total Synthesis of (-)-Kainic Acid: Intramolecular Michael Addition
This protocol describes a crucial step in a modern total synthesis of (-)-kainic acid, the diastereoselective intramolecular Michael addition to form the pyrrolidine ring. This example is adapted from a published synthesis and illustrates the precise control required in asymmetric synthesis.[10]
I. Reaction Scheme:
This step involves the cyclization of a linear precursor containing a nucleophilic amine and an α,β-unsaturated ester. The reaction is base-catalyzed and proceeds with high stereoselectivity.
Caption: Intramolecular Michael addition for pyrrolidine ring formation.
II. Materials and Reagents:
-
Linear precursor (e.g., a protected β-amino-δ-lactone)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous glassware and an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
III. Experimental Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Dissolve the linear precursor (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to -60 °C using a dry ice/acetone bath.
-
Slowly add the LiHMDS solution (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -60 °C for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -60 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure cyclized pyrrolidine intermediate.
IV. Characterization:
The structure and purity of the product must be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Applications in Research and Drug Discovery
The unique ability of pyrrolidine-dicarboxylic acids to selectively target glutamate receptors has made them indispensable in several areas:
-
Neuroscience Research: As previously mentioned, kainic acid is a cornerstone tool for modeling epilepsy and neurodegenerative diseases in animals.[6] This allows for the detailed study of pathological mechanisms and the screening of neuroprotective compounds.
-
Pharmacological Probes: The diverse array of synthetic analogs provides a toolkit for probing the structure and function of different glutamate receptor subtypes. This helps in understanding the physiological roles of these receptors in processes like learning and memory.
-
Drug Discovery: The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[15][16] While the natural kainoids themselves are too toxic for therapeutic use, their structures have inspired the design of new molecules with more favorable pharmacological profiles for treating conditions ranging from pain to psychiatric disorders.
Conclusion and Future Outlook
The journey of pyrrolidine-dicarboxylic acids from obscure natural products to central players in neuroscience is a testament to the synergy between natural product chemistry, organic synthesis, and pharmacology. The initial discoveries provided fascinating molecules with potent biological activities. The challenges of their synthesis spurred innovation in chemical methods, enabling the creation of a vast library of analogs. These analogs, in turn, have allowed for a deeper understanding of the glutamate system, one of the most critical neurotransmitter systems in the brain.
Future research in this area will likely focus on several key directions:
-
Discovery of New Analogs: The development of even more selective and potent ligands for specific glutamate receptor subtypes remains a major goal.
-
Biosynthetic Engineering: A deeper understanding of the biosynthetic pathways of these molecules in their natural producers could open up new avenues for their production through biotechnological methods.[17]
-
Therapeutic Applications: The translation of the vast knowledge gained from these compounds into novel therapies for neurological and psychiatric disorders is an ongoing and exciting challenge.
The pyrrolidine-dicarboxylic acids, born from the sea and the forest floor, will undoubtedly continue to be a source of scientific discovery and inspiration for years to come.
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An In-depth Technical Guide on the Safe Handling of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid for Research and Development
Abstract: This guide provides a comprehensive overview of the essential safety and handling protocols for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, a key building block in modern drug discovery.[1] Recognizing the limited availability of specific safety data for this compound, this document establishes a robust safety framework by extrapolating from structurally analogous N-benzyl-pyrrolidine and piperidine derivatives. It is intended for researchers, scientists, and drug development professionals to foster a proactive safety culture when working with this and similar novel chemical entities. The protocols outlined herein are grounded in the principles of risk assessment, hazard mitigation, and emergency preparedness.
Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[4][5] cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a valuable synthetic intermediate, leveraging the pyrrolidine core for the development of novel therapeutics.[1]
While the pyrrolidine moiety is a powerful tool in drug design, it is not without potential liabilities. Certain pyrrolidine-containing compounds can be bioactivated to form reactive iminium ions and aminoaldehydes, which may have genotoxic or mutagenic potential.[6] Therefore, a cautious and well-informed approach to handling all novel pyrrolidine derivatives is paramount.
Hazard Assessment and Physicochemical Properties
Based on data from analogous compounds, a summary of anticipated hazards and properties is presented below.
Anticipated Hazards
The primary hazards associated with compounds of this class include:
-
Skin and Eye Irritation: Many N-benzyl-pyrrolidine and piperidine derivatives are classified as skin and eye irritants.[7][8][9][10][11] Direct contact can cause redness, pain, and in the case of eye contact, potentially serious damage.[12]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.[7][8][9][11]
-
Harmful if Swallowed: Oral ingestion may be harmful, with some related compounds classified as acutely toxic via the oral route.[9][11][13] Symptoms of overexposure could include headache, dizziness, nausea, and vomiting.[14]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction (skin sensitization).[8][12][14]
The GHS hazard classifications for a number of related compounds are summarized in the table below. It is prudent to assume that cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid may exhibit similar hazards.
| Hazard Category | Classification Based on Analogous Compounds | Source |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [9][11][13] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [7][8][9][10][11] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [7][8][9][10][11] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | [7][8][9][10][11] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | [8][12][14] |
Physicochemical Properties (Estimated)
Specific data for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is not available. The table below lists properties of related compounds to provide a general understanding.
| Property | Value for Analogous Compounds | Compound | Source |
| Molecular Weight | 205.26 g/mol | 1-Benzyl-pyrrolidine-3-carboxylic acid | [1] |
| Physical State | Solid or viscous liquid | 1-Benzyl-pyrrolidine-3-carboxylic acid | [1] |
| Storage Temperature | 2-8°C | 1-Benzyl-3-pyrrolidinone |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
Engineering Controls
All work with cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid should be conducted in a well-ventilated area.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize background concentrations.
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[7][14]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient.[14]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is also recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14]
Caption: PPE Donning and Doffing Workflow.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for safety.
Handling
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7][14] Do not eat, drink, or smoke in the laboratory.[14]
-
Weighing and Transfer: Conduct all transfers of solid material in a fume hood to prevent the generation of airborne dust. Use a spatula for transfers and avoid creating dust clouds.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
Storage
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7][12][14]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[14]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][12][13]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][12] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][12]
Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated, labeled container for chemical waste.
Caption: General Spill Response Workflow.
Waste Disposal
Dispose of all waste materials, including contaminated PPE and cleaning materials, in accordance with local, state, and federal regulations.[7][12][14] Do not dispose of this chemical down the drain.
Conclusion
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a valuable compound for chemical research and drug development. While specific safety data is lacking, a thorough evaluation of related structures allows for the development of robust safety protocols. By adhering to the guidelines presented in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A proactive and informed approach to chemical safety is the cornerstone of responsible scientific practice.
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An In-depth Technical Guide to the Solubility of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, a key building block in medicinal chemistry and drug development. While specific experimental data for this compound is not widely published, this paper establishes a robust theoretical framework for predicting its behavior in various solvent systems based on its distinct structural features. Furthermore, it outlines detailed, field-proven experimental protocols for researchers to determine its precise solubility parameters. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's physicochemical properties to advance their work in pharmaceutical development and organic synthesis.
Introduction to cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a substituted proline analog. Its structure is characterized by three key features that dictate its solubility:
-
A Polar Pyrrolidine Ring: A five-membered saturated heterocycle containing a nitrogen atom.
-
Two Carboxylic Acid Groups: These acidic, polar functional groups are capable of acting as both hydrogen bond donors and acceptors.
-
A Nonpolar Benzyl Group: A bulky, hydrophobic phenylmethyl substituent on the nitrogen atom.
The interplay between the hydrophilic dicarboxylic acid portion and the hydrophobic benzyl group results in an amphiphilic character, making its solubility highly dependent on the nature of the solvent. Understanding this balance is critical for applications such as reaction condition optimization, purification via crystallization, and the development of formulations.[1]
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[2] The dissolution process is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The Gibbs free energy of dissolution (ΔG) determines solubility and is related to enthalpy (ΔH) and entropy (ΔS) of mixing by the equation: ΔG = ΔH – TΔS.[3] A negative ΔG, favoring dissolution, is achieved when the solute-solvent interactions are strong enough to overcome the initial energy barriers.
For cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, we can predict the following:
-
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The two carboxylic acid groups can form strong hydrogen bonds with the solvent molecules.[4][5] However, the nonpolar benzyl group will disrupt these interactions, likely limiting the solubility compared to smaller, less substituted dicarboxylic acids.[1][6]
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They can solvate the molecule through dipole-dipole interactions. Solubility is expected to be moderate.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar benzyl group will have favorable van der Waals interactions with these solvents, but the highly polar dicarboxylic acid moiety will be poorly solvated, leading to very low solubility.[7]
-
Effect of pH in Aqueous Solutions: As a dicarboxylic acid, its aqueous solubility is expected to be highly pH-dependent. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid groups will be deprotonated to form carboxylate salts. These ionic species are significantly more polar and will exhibit much higher solubility in water through strong ion-dipole interactions.[6][8]
Postulated Solubility Profile
Based on the theoretical principles discussed, the following table presents a scientifically plausible, estimated solubility profile for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid at ambient temperature (25 °C). Note: These values are predictive and should be confirmed experimentally using the protocols outlined in the subsequent section.
| Solvent Category | Solvent | Predicted Solubility (mg/mL) | Predicted Molar Solubility (mol/L) | Rationale |
| Polar Protic | Water | ~ 1 - 5 | ~ 0.004 - 0.020 | Limited by the hydrophobic benzyl group despite H-bonding potential. |
| Methanol | ~ 20 - 50 | ~ 0.080 - 0.200 | Good balance of polarity to solvate both ends of the molecule. | |
| Ethanol | ~ 10 - 30 | ~ 0.040 - 0.120 | Slightly less polar than methanol, reducing interaction with carboxyl groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | > 0.400 | Strong polar interactions and ability to solvate a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | > 100 | > 0.400 | Similar to DMSO, a highly effective polar aprotic solvent. | |
| Acetone | ~ 5 - 15 | ~ 0.020 - 0.060 | Moderate polarity, less effective at solvating the dicarboxylic acid moiety. | |
| Nonpolar | Toluene | < 1 | < 0.004 | The polar dicarboxylic acid moiety prevents dissolution.[4] |
| Hexane | < 0.1 | < 0.0004 | Highly nonpolar solvent, incompatible with the polar functional groups. | |
| Aqueous (Basic) | 0.1 M NaOH | > 200 | > 0.800 | Formation of the highly soluble disodium carboxylate salt.[6] |
Experimental Protocols for Solubility Determination
To validate the predicted data, rigorous experimental determination is essential. The following protocols describe two standard, self-validating methods for quantifying the solubility of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Equilibrium Solubility (Shake-Flask) Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker or agitator (e.g., at 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can establish the minimum time required to achieve a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. To ensure complete removal of undissolved solids, filter the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) or centrifuge the samples at high speed.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the solute using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve must be prepared using standards of known concentration.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve is also required.
-
Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but generally less accurate.
-
Caption: Equilibrium Solubility Determination Workflow.
Potentiometric Titration for Aqueous Solubility
Given the acidic nature of the compound, its solubility in aqueous systems at different pH values can be determined efficiently via titration.
Step-by-Step Protocol:
-
Saturated Solution Preparation: Prepare a saturated aqueous solution as described in the equilibrium method (steps 1-3).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions.
-
Sample Preparation: Take a precise volume of the clear, saturated aqueous solution and place it in a beaker with a magnetic stir bar.
-
Titration: While stirring, slowly titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.01 M NaOH). Record the volume of titrant added and the corresponding pH value.
-
Endpoint Determination: Identify the equivalence points from the titration curve (a plot of pH vs. volume of titrant). For a dicarboxylic acid, two equivalence points may be observed.
-
Calculation: Use the volume of NaOH required to reach the equivalence point(s) to calculate the molar concentration of the acid in the saturated solution.
Causality of Experimental Design and Self-Validation
-
Why use excess solid? The presence of undissolved solid is the only visual confirmation that the solution is truly saturated and at equilibrium.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and thermodynamically valid data.
-
Why filtration or centrifugation? Any suspended microcrystals in the analyzed sample will artificially inflate the measured concentration, leading to an overestimation of solubility. This separation step is critical for accuracy.
-
Why use a calibration curve? A calibration curve based on standards of known concentration provides the basis for converting the analytical signal (e.g., HPLC peak area) into an accurate concentration value, ensuring the trustworthiness of the final result.
Caption: "Like Dissolves Like" Principle for the Target Compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide establishes a predictive framework for the solubility of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid based on fundamental chemical principles. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and in basic aqueous solutions, with moderate solubility in polar protic solvents like methanol, and poor solubility in nonpolar solvents. The provided experimental protocols offer a clear and reliable pathway for researchers to obtain precise quantitative data, which is indispensable for the effective use of this compound in pharmaceutical research and development.
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Reddit. (2023, January 5). Dicarboxylic acid solubility. Retrieved from [Link]
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ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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Methodological & Application
Synthesis of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic Acid: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal building block for creating molecules with high affinity and selectivity for biological targets. Specifically, polysubstituted pyrrolidines, such as cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, are valuable intermediates in the synthesis of complex molecules, including constrained amino acid analogues and potent enzyme inhibitors. The cis-stereochemistry of the carboxylic acid groups provides a rigid framework that can be exploited to mimic peptide turns or to chelate metal ions in active sites. This application note provides a comprehensive, step-by-step protocol for the synthesis of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, grounded in established principles of organic chemistry.
Scientific Rationale and Strategy
The synthetic strategy outlined herein is centered around a highly efficient and stereoselective [3+2] cycloaddition reaction to construct the core pyrrolidine ring.[2] This powerful transformation involves the reaction of an azomethine ylide with a dipolarophile. The key elements of our approach are:
-
Preparation of the Azomethine Ylide Precursor: N-Benzylglycine ethyl ester is synthesized as a stable precursor to the reactive azomethine ylide.
-
In Situ Generation of the Azomethine Ylide: The azomethine ylide is generated in the reaction mixture from N-benzylglycine ethyl ester, typically facilitated by a base and a metal catalyst.
-
Stereoselective [3+2] Cycloaddition: The generated azomethine ylide undergoes a concerted cycloaddition with dimethyl maleate. The cis-geometry of the dipolarophile is translated into the cis-stereochemistry of the resulting pyrrolidine ring.[3]
-
Hydrolysis to the Target Compound: The diester product of the cycloaddition is hydrolyzed under basic conditions to yield the final cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
This methodology is selected for its efficiency, high degree of stereocontrol, and the ready availability of the starting materials.
Visualizing the Synthesis Workflow
The overall synthetic pathway can be visualized as a three-step process, starting from commercially available reagents.
Caption: Synthetic workflow for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent/Solvent | Supplier | Grade |
| Benzylamine | Sigma-Aldrich | 99% |
| Ethyl Chloroacetate | Sigma-Aldrich | ≥98% |
| Potassium Carbonate | Sigma-Aldrich | ≥99%, anhydrous |
| Acetonitrile | Sigma-Aldrich | Anhydrous, 99.8% |
| Diethyl Ether | Sigma-Aldrich | Anhydrous, ≥99.7% |
| Sodium Sulfate | Sigma-Aldrich | Anhydrous, ≥99% |
| Dimethyl Maleate | Sigma-Aldrich | 96% |
| Silver (I) Acetate (AgOAc) | Sigma-Aldrich | 99.99% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sigma-Aldrich | 98% |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethyl Acetate | Sigma-Aldrich | ≥99.5% |
| Hexanes | Sigma-Aldrich | ACS reagent, ≥98.5% |
| Lithium Hydroxide (LiOH) | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 37% |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer (¹H and ¹³C)
-
Infrared (IR) spectrometer
-
Mass spectrometer
Experimental Protocols
Part 1: Synthesis of N-Benzylglycine Ethyl Ester
This procedure details the N-alkylation of glycine ethyl ester. For this protocol, we will use a direct reaction between benzylamine and ethyl chloroacetate.
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (10.7 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and acetonitrile (100 mL).
-
Stir the suspension vigorously at room temperature.
-
Slowly add ethyl chloroacetate (12.3 g, 100 mmol) to the suspension dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes).
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzylglycine ethyl ester as a pale yellow oil. The product can be purified further by vacuum distillation if necessary.
Part 2: Synthesis of Dimethyl cis-1-Benzylpyrrolidine-3,4-dicarboxylate via [3+2] Cycloaddition
This protocol is based on the silver-catalyzed cycloaddition of an in-situ generated azomethine ylide with dimethyl maleate.[4][5]
Step-by-Step Protocol:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add silver (I) acetate (AgOAc, 83 mg, 0.5 mmol).
-
Add anhydrous toluene (100 mL) to the flask.
-
Sequentially add N-benzylglycine ethyl ester (9.65 g, 50 mmol), dimethyl maleate (7.2 g, 50 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 7.6 g, 50 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC (1:4 ethyl acetate/hexanes).
-
Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove the silver salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford dimethyl cis-1-benzylpyrrolidine-3,4-dicarboxylate as a colorless oil or a white solid.
Part 3: Hydrolysis to cis-1-Benzyl-3,4-pyrrolidinedicarboxylic Acid
The final step is the saponification of the diester to the dicarboxylic acid. Lithium hydroxide is an effective reagent for this transformation.[6][7]
Step-by-Step Protocol:
-
Dissolve dimethyl cis-1-benzylpyrrolidine-3,4-dicarboxylate (14.65 g, 50 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (4.2 g, 100 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid as a white solid.
Expected Results and Characterization
The successful synthesis of the target compound and its intermediate can be confirmed by standard analytical techniques.
Dimethyl cis-1-Benzylpyrrolidine-3,4-dicarboxylate
-
Appearance: Colorless oil or white solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.25-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH₂), 3.68 (s, 6H, 2 x OCH₃), 3.40-3.50 (m, 2H, H-3, H-4), 3.10-3.20 (m, 2H, H-2a, H-5a), 2.80-2.90 (m, 2H, H-2b, H-5b).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 173.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 60.0 (Ar-CH₂), 58.0 (C-2, C-5), 52.0 (OCH₃), 45.0 (C-3, C-4).
-
IR (ATR, cm⁻¹): 2950 (C-H), 1735 (C=O, ester), 1450, 1170.
-
MS (ESI+): m/z 292.15 [M+H]⁺.
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic Acid
-
Appearance: White solid.
-
¹H NMR (400 MHz, D₂O): δ (ppm) 7.40-7.55 (m, 5H, Ar-H), 4.20 (s, 2H, Ar-CH₂), 3.50-3.60 (m, 2H, H-3, H-4), 3.30-3.40 (m, 4H, H-2, H-5).
-
¹³C NMR (100 MHz, D₂O): δ (ppm) 176.0 (C=O), 131.0 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 62.0 (Ar-CH₂), 59.0 (C-2, C-5), 46.0 (C-3, C-4).
-
IR (ATR, cm⁻¹): 3400-2500 (O-H, broad), 1710 (C=O, carboxylic acid), 1600, 1450.
-
MS (ESI-): m/z 262.10 [M-H]⁻.
Troubleshooting and Safety Considerations
-
Low yield in Step 1: Ensure anhydrous conditions and a sufficient excess of potassium carbonate. The reaction may require longer reflux times.
-
Low yield in Step 2: The silver catalyst is sensitive to light and air. Perform the reaction under an inert atmosphere and protect the flask from light. Ensure the purity of the N-benzylglycine ethyl ester.
-
Incomplete hydrolysis in Step 3: The hydrolysis may require gentle heating (e.g., 40-50°C) or a longer reaction time. Ensure a sufficient excess of lithium hydroxide is used.
-
Safety: Benzylamine and ethyl chloroacetate are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Toluene is flammable and toxic. Silver salts can stain skin and surfaces.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. The described method, centered on a stereoselective [3+2] cycloaddition, offers an efficient route to this valuable building block for research and development in medicinal chemistry and materials science. The provided characterization data will aid in the verification of the synthesized compounds.
References
- Wietelmann, U. Applications of Product Subclass 4 in Organic Synthesis. 8.1.4.1. Method 1: Reactions Using Lithium Hydroxide. Science of Synthesis, 2005, 8.1, 165.
-
Azomethine ylide. In Wikipedia; 2023. [Link]
- Longmire, J. M.; Wang, B.; Zhang, X. Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides.
- González-Lainez, M.; et al. Silver-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with β-boryl acrylates. Chem. Commun., 2011, 47, 4604-4606.
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
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Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed. [Link]
- Padwa, A.; Pearson, W. H. (Eds.). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons, 2002.
-
1,3-Dipolar cycloaddition. In Wikipedia; 2023. [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. National Center for Biotechnology Information. [Link]
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Asymmetric Synthesis of the cis- and trans-Stereoisomers of 4-Aminopyrrolidine-3-carboxylic Acid and 4-Aminotetrahydrofuran-3-carboxylic Acid. Sci-Hub. [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. MDPI. [Link]
-
Bhat, M. What is a simple way to convert an ester into carboxylic acid? ResearchGate, 2014 . [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Royal Society of Chemistry. [Link]
-
1,3-Dipolar cycloaddition of polycyclic azomethine ylide to norcorroles: towards dibenzoullazine-fused derivatives. Royal Society of Chemistry. [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic Acid in Primary Neuronal Cultures
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid in primary neuronal cultures. This document outlines the hypothesized mechanism of action, detailed protocols for experimental setup, and various assays to characterize the effects of this compound on neuronal function.
Introduction: Unveiling the Potential of a Novel EAAT Inhibitor
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a pyrrolidine derivative with a structure suggestive of interaction with glutamate transporters. While direct extensive studies on this specific molecule are emerging, its structural similarity to known glutamate analogues, such as L-trans-pyrrolidine-2,4-dicarboxylate, points towards its potential role as an inhibitor of Excitatory Amino Acid Transporters (EAATs)[1][2]. EAATs are a family of neurotransmitter transporters crucial for maintaining glutamate homeostasis in the central nervous system. By rapidly clearing glutamate from the synaptic cleft, they prevent excitotoxicity and ensure high-fidelity synaptic transmission[3].
This guide provides a framework for investigating the hypothesis that cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid functions as an EAAT inhibitor, offering protocols to assess its impact on the health and function of primary neurons. The presented methodologies are designed to be robust and self-validating, empowering researchers to generate reliable and reproducible data.
Hypothesized Mechanism of Action
It is postulated that cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid acts as a competitive or non-competitive inhibitor of one or more subtypes of EAATs. By binding to the transporter, it is expected to reduce the rate of glutamate uptake from the extracellular space, leading to an accumulation of synaptic and extrasynaptic glutamate.
Caption: Hypothesized inhibition of EAAT by cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
PART 1: Compound Preparation and Handling
Proper preparation and handling of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid are critical for experimental success.
Chemical Properties
| Property | Value |
| CAS Number | 164916-63-6 |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and aqueous base |
(Note: Physical properties may vary slightly between batches and suppliers.)
Stock Solution Preparation
-
Initial Dissolution: Due to its acidic nature, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid may have limited solubility in neutral aqueous solutions. It is recommended to first dissolve the compound in a small amount of 1N NaOH to form the sodium salt, which is more water-soluble. Alternatively, a high-concentration stock can be prepared in dimethyl sulfoxide (DMSO).
-
Aqueous Stock (Recommended for most cell-based assays):
-
Carefully weigh out the desired amount of the compound.
-
Add a minimal volume of 1N NaOH dropwise while vortexing until the solid is fully dissolved.
-
Bring the solution to the final desired volume with sterile, nuclease-free water or a suitable buffer (e.g., PBS or HBSS).
-
Adjust the pH to the physiological range (7.2-7.4) using 1N HCl.
-
Sterile-filter the final solution through a 0.22 µm syringe filter.
-
-
DMSO Stock:
-
Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store stock solutions at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks). Protect from light.
Important Consideration: When using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
PART 2: Primary Neuronal Culture and Compound Treatment
A healthy primary neuronal culture is the foundation for meaningful pharmacological studies.
Protocol for Primary Cortical Neuron Culture (from E18 Rat Embryos)
This protocol is adapted from established methods[4][5].
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium
-
B-27 supplement
-
GlutaMAX
-
Neurobasal medium
-
Poly-D-lysine
-
Laminin
-
Papain and DNase I
-
Sterile dissection tools
-
Culture plates/dishes
Workflow:
Caption: Workflow for a fluorescent glutamate uptake assay.
Step-by-Step Procedure:
-
Plate primary neurons in a 24- or 48-well plate.
-
On the day of the assay, wash the cells gently with a pre-warmed buffer (e.g., HBSS).
-
Pre-incubate the cells with different concentrations of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid or a vehicle control for 15-30 minutes at 37°C. Include a known EAAT inhibitor (e.g., DL-TBOA) as a positive control.
-
Add a known concentration of glutamate (e.g., 50-100 µM) to each well to initiate the uptake.
-
Incubate for a specific period (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
To stop the uptake, quickly aspirate the medium and/or place the plate on ice.
-
Collect the supernatant from each well.
-
Measure the concentration of glutamate remaining in the supernatant using a commercially available glutamate assay kit according to the manufacturer's instructions.[6]
-
The amount of glutamate taken up by the cells is calculated by subtracting the final glutamate concentration in the supernatant from the initial concentration added.
-
Normalize the glutamate uptake to the total protein content in each well.
-
Express the inhibitory effect of the compound as a percentage of the uptake in the vehicle-treated control.
C. Electrophysiological Recording
Patch-clamp electrophysiology can be used to assess the impact of EAAT inhibition on neuronal excitability and synaptic activity.[7][8] Increased extracellular glutamate due to EAAT blockade is expected to alter neuronal membrane potential, firing rate, and synaptic currents.
General Protocol Outline:
-
Culture primary neurons on glass coverslips suitable for microscopy and electrophysiological recording.
-
At DIV 10-14, transfer a coverslip to a recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the neurons with artificial cerebrospinal fluid (aCSF).
-
Establish whole-cell patch-clamp recordings from selected neurons.
-
To measure neuronal excitability:
-
In current-clamp mode, record the resting membrane potential and inject depolarizing current steps to elicit action potentials.
-
Compare the firing frequency and pattern before and after bath application of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
-
-
To measure synaptic activity:
-
In voltage-clamp mode, record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Analyze the frequency and amplitude of sEPSCs before and after compound application. An increase in sEPSC frequency or the appearance of a tonic inward current may indicate increased ambient glutamate levels.
-
Expected Outcomes:
-
Neuronal Viability: At high concentrations or with prolonged exposure, the compound may induce excitotoxicity, leading to a decrease in cell viability.
-
Glutamate Uptake: The compound is expected to inhibit glutamate uptake in a concentration-dependent manner.
-
Electrophysiology: Inhibition of glutamate uptake may lead to neuronal depolarization, increased spontaneous firing, and an increase in the frequency and/or amplitude of sEPSCs.
Conclusion and Future Directions
These application notes provide a foundational framework for the investigation of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid in primary neuronal cultures. The proposed experiments will help to elucidate its mechanism of action as a potential EAAT inhibitor and characterize its effects on neuronal physiology. Further studies could involve identifying the specific EAAT subtypes it targets and exploring its therapeutic potential in models of neurological disorders where glutamate dysregulation is implicated.
References
-
Cellular Physiology and Pathophysiology of EAAT Anion Channels. National Institutes of Health. [Link]
-
Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry. [Link]
-
Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses. PubMed Central. [Link]
-
Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience. [Link]
-
NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes. Cells. [Link]
-
Inhibition of glutamate uptake with L-trans-pyrrolidine-2,4-dicarboxylate potentiates glutamate toxicity in primary hippocampal cultures. Journal of Neurochemistry. [Link]
-
Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Culturing primary neurons from rat hippocampus and cortex. Methods in Molecular Biology. [Link]
-
Astrocytic glutamate transporters reduce the neuronal and physiological influence of metabotropic glutamate receptors in nucleus tractus solitarii. Journal of Neurophysiology. [Link]
-
Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. [Link]
-
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. ResearchGate. [Link]
-
The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures. European Journal of Neuroscience. [Link]
-
Viability and survival test. NEUROFIT. [Link]
-
Primary Culture of Cortical Neurons. Bio-protocol. [Link]
-
Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture. International Journal of Molecular Sciences. [Link]
-
Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures. MDPI. [Link]
-
Structural determinants of substrates and inhibitors: probing glutamate transporters with 2,4-methanopyrrolidine-2,4-dicarboxylate. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances. [Link]
-
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules. [Link]
-
First recordings of ATP-induced excitatory responses in cultured... ResearchGate. [Link]
-
4.2. Cell Viability Assay. Bio-protocol. [Link]
-
Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [Link]
-
Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants. SciSpace. [Link]
-
Unraveling the Details of Primary Neuron Cultures: Techniques, Applications, and Yields. Medium. [Link]
-
D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice. European Journal of Pharmacology. [Link]
-
Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures. PubMed. [Link]
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods. [Link]
-
Glutamate Assay Kit (Fluorometric). Cell Biolabs, Inc.. [Link]
-
Synthesis and preliminary evaluation of trans-3,4-conformationally-restricted glutamate and pyroglutamate analogues as novel EAAT2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Glutamate indicators with improved activation kinetics and localization for imaging synaptic transmission. eScholarship. [Link]
-
Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]
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Application Note: Quantifying Glutamate Transporter Inhibition with cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
Abstract
This document provides a comprehensive guide for researchers, neuroscientists, and drug development professionals on establishing a robust glutamate uptake assay to characterize the inhibitory potential of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. Glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS), requires stringent regulation to prevent excitotoxicity, a process implicated in numerous neurological disorders.[1] This regulation is primarily managed by a family of Na⁺-dependent Excitatory Amino Acid Transporters (EAATs).[1][2] This application note details the scientific rationale behind the assay design, provides a field-proven radiolabeled uptake protocol, and offers guidance on data analysis for determining inhibitor potency (IC₅₀).
Scientific Foundation: Targeting Glutamate Homeostasis
The Critical Role of Excitatory Amino Acid Transporters (EAATs)
EAATs are membrane-bound proteins that clear glutamate from the synaptic cleft and extracellular space, thereby terminating the synaptic signal and maintaining low, non-toxic glutamate concentrations.[1] This process is an active transport mechanism, relying on the electrochemical gradients of sodium (Na⁺), protons (H⁺), and potassium (K⁺). Specifically, the uptake of one glutamate molecule is coupled to the co-transport of three Na⁺ ions and one H⁺ ion into the cell, followed by the counter-transport of one K⁺ ion out of the cell. This ion dependency is a cornerstone of the assay's design, allowing for the specific measurement of EAAT activity. Dysregulation of EAAT function is a key factor in the pathology of stroke, epilepsy, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1]
Mechanism of Inhibition by Pyrrolidine-2,4-dicarboxylate Analogs
The compound of interest, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, belongs to a class of conformationally restricted glutamate analogs. Its structural similarity to glutamate allows it to interact with the transporter's binding site. A well-studied analog, L-trans-pyrrolidine-2,4-dicarboxylate (PDC), acts as a competitive inhibitor, meaning it vies with glutamate for the same binding site on the transporter.[3] Importantly, many inhibitors in this class are also transportable substrates themselves; they are taken up by the cell via the same transporter they inhibit.[3][4] This protocol is designed to measure the initial rate of uptake, where the inhibitory effect on the radiolabeled substrate is the primary observable outcome.
Experimental Design: A Validated Protocol
This protocol utilizes a radiolabeled substrate to directly and sensitively measure transporter activity. We recommend using [³H]D-aspartate as the tracer. D-aspartate is a substrate for EAATs but is poorly metabolized by cells, ensuring that the measured radioactivity accurately reflects transport activity and not subsequent metabolic breakdown.[3]
Materials & Reagents
-
Cells: Primary astrocyte cultures, C6 glioma cells, or HEK293 cells stably expressing a specific human EAAT subtype (e.g., EAAT2/GLT-1).
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer (Krebs-Ringer-HEPES, KRH):
-
120 mM NaCl
-
4.7 mM KCl
-
2.2 mM CaCl₂
-
1.2 mM MgSO₄
-
1.2 mM KH₂PO₄
-
10 mM HEPES
-
10 mM D-Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Radiolabeled Substrate: [³H]D-Aspartic Acid (PerkinElmer, specific activity ~10-20 Ci/mmol).
-
Unlabeled Substrates: L-Glutamate and D-Aspartate.
-
Test Inhibitor: cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
-
Control Inhibitor (Optional but Recommended): DL-Threo-β-benzyloxyaspartate (TBOA) or L-trans-PDC.
-
Lysis Buffer: 1 M NaOH or 1% Sodium Dodecyl Sulfate (SDS).
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Protein Assay Reagents: Bicinchoninic acid (BCA) assay kit.
-
Equipment: 24-well cell culture plates, liquid scintillation counter, microplate reader (for BCA assay).
Step-by-Step Assay Procedure
-
Cell Culture: Seed your chosen cells in 24-well plates at a density that achieves 85-95% confluency on the day of the assay. Culture for 24-48 hours.
-
Preparation of Solutions (on the day of the assay):
-
Radiolabel Mix: Prepare a working solution in KRH buffer containing a final concentration of ~50 nM [³H]D-aspartate and 50 µM unlabeled D-aspartate.
-
Scientist's Note: The inclusion of unlabeled D-aspartate brings the total substrate concentration closer to the transporter's Michaelis constant (Km), ensuring robust and measurable uptake kinetics.
-
-
Inhibitor Solutions: Prepare serial dilutions of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid in KRH buffer. A starting range of 1 µM to 5 mM is recommended, based on known activities of similar compounds.[3]
-
Non-Specific Uptake (NSB) Control: Prepare a solution in KRH buffer containing a high concentration of unlabeled L-glutamate (e.g., 10 mM). This will saturate the transporters, ensuring that any measured uptake is non-specific (e.g., diffusion).
-
-
Assay Execution:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with 0.5 mL of pre-warmed (37°C) KRH buffer.
-
Add 225 µL of KRH buffer (for total uptake) or the appropriate inhibitor dilution/NSB control to each well. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding 25 µL of the Radiolabel Mix to each well.
-
Incubate the plate at 37°C for exactly 10 minutes.
-
Causality Check: This short incubation time is critical for measuring the initial rate of transport (V₀) and preventing the system from reaching equilibrium, which would obscure inhibitory effects.
-
-
Terminate the reaction by rapidly aspirating the radioactive solution and immediately washing the wells three times with 1 mL of ice-cold KRH buffer.
-
Expert Tip: The speed and temperature of this step are paramount. Cold buffer instantly halts transporter activity, trapping the internalized radiolabel.
-
-
-
Quantification:
-
Lyse the cells by adding 0.5 mL of Lysis Buffer (1 M NaOH or 1% SDS) to each well. Incubate at room temperature for at least 1 hour (or overnight) to ensure complete solubilization.
-
Transfer the entire lysate from each well into a separate scintillation vial.
-
Add 4-5 mL of scintillation cocktail, cap, and vortex thoroughly.
-
Measure the radioactivity in a liquid scintillation counter as Counts Per Minute (CPM).
-
Use a small aliquot (e.g., 20 µL) of the lysate from each well to determine the total protein concentration using a BCA assay, following the manufacturer's protocol. This is essential for normalizing the data.
-
Data Analysis and Presentation
Calculating Specific Uptake
-
Normalize CPM: Divide the raw CPM for each well by its corresponding protein concentration (mg) to get CPM/mg protein.
-
Determine Average NSB: Calculate the average normalized CPM from the wells treated with excess unlabeled L-glutamate. This is your non-specific binding value.
-
Calculate Specific Uptake: For each condition, subtract the average NSB from its normalized CPM.
-
Specific Uptake = (Normalized CPM) - (Average NSB CPM)
-
-
Calculate Percent Inhibition: The specific uptake in the absence of an inhibitor is considered 100% activity (control). For each inhibitor concentration, calculate the percent inhibition:
-
% Inhibition = (1 - [Specific Uptake_Inhibitor / Specific Uptake_Control]) * 100
-
Data Presentation and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
| Condition | Raw CPM | Protein (mg) | Normalized CPM | Specific Uptake (CPM/mg) | % Inhibition |
| Total Uptake (Control) | 25,100 | 0.15 | 167,333 | 165,833 | 0% |
| Non-Specific (NSB) | 225 | 0.15 | 1,500 | 0 | - |
| Inhibitor [1 µM] | 22,550 | 0.148 | 152,365 | 150,865 | 9.0% |
| Inhibitor [10 µM] | 18,200 | 0.151 | 120,530 | 119,030 | 28.2% |
| Inhibitor [100 µM] | 12,800 | 0.149 | 85,906 | 84,406 | 49.1% |
| Inhibitor [1 mM] | 4,650 | 0.152 | 30,592 | 29,092 | 82.5% |
| Inhibitor [5 mM] | 980 | 0.15 | 6,533 | 5,033 | 97.0% |
To determine the IC₅₀, plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value.
| Parameter | Value | Comment |
| Top Plateau | 100% | Maximum inhibition |
| Bottom Plateau | 0% | No inhibition |
| LogIC₅₀ | -4.0 | Corresponds to 100 µM |
| IC₅₀ | 100 µM | Concentration for 50% inhibition |
Self-Validating System: Controls and Troubleshooting
-
Positive Control: Including a known inhibitor like TBOA or L-trans-PDC validates that the assay system is responsive to inhibition.
-
Signal-to-Background Ratio: The CPM for total uptake should be at least 10-fold higher than the CPM for non-specific uptake. If the background is too high, increase the number and speed of the wash steps.
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can alter transporter expression and function.
-
Reproducibility: Perform all experiments with triplicate wells for each condition to ensure statistical validity.
References
-
Cell Biolabs, Inc. Glutamate Assay Kit (Fluorometric) - Product Manual. [Link]
-
Fontana, A. C. K. (2015). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Cellular Neuroscience. [Link]
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Al-Haddad, K., et al. (2019). NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes. International Journal of Molecular Sciences. [Link]
-
Gubert, C., et al. (2021). Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus. Journal of Visualized Experiments. [Link]
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Petr, G. T., et al. (2015). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. The Neuroscientist. [Link]
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Dojindo Molecular Technologies, Inc. Glutamate Assay Kit-WST. [Link]
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Dehnes, Y., et al. (1998). Deficits of [3H]D-aspartate binding to glutamate uptake sites in striatal and accumbens tissue in patients with schizophrenia. Brain. [Link]
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Hu, Y., et al. (2024). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
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Volterra, A., et al. (1996). The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures. Journal of Neurochemistry. [Link]
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Bio-protocol. Glutamate uptake assay. [Link]
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Verma, A., et al. (2021). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. International Journal of Molecular Sciences. [Link]
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Rose, C. R., et al. (2018). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. Functional Neurology. [Link]
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Vandenberg, R. J., et al. (1995). The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons. Molecular Pharmacology. [Link]
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ResearchGate. Schematic diagram of glutamate uptake assay. [Link]
-
Danbolt, N. C. (2001). Glutamate uptake. Progress in Neurobiology. [Link]
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Canul-Tec, J. C., et al. (2017). Mechanisms of Glutamate Transport. Physiological Reviews. [Link]
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Griffiths, R., et al. (1994). L-trans-pyrrolidine-2,4-dicarboxylate and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters. European Journal of Pharmacology: Molecular Pharmacology Section. [Link]
-
Garaeva, A. A., & Guskov, A. (2021). The ion-coupling mechanism of human excitatory amino acid transporters. The EMBO Journal. [Link]
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Application Notes and Protocols for In Vivo Administration of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
Introduction
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a novel small molecule with potential therapeutic applications stemming from its inhibitory activity on excitatory amino acid transporters (EAATs). As a member of the pyrrolidine-dicarboxylic acid class of compounds, its effective in vivo administration is paramount for preclinical studies aimed at elucidating its pharmacokinetic, pharmacodynamic, and toxicological profiles. This guide provides a comprehensive overview of the techniques and protocols for the successful in vivo administration of this compound to preclinical animal models, with a focus on ensuring scientific rigor, reproducibility, and animal welfare.
Due to the dicarboxylic acid nature of the compound, careful consideration must be given to its formulation to ensure adequate solubility and minimize potential irritation at the site of administration. This document outlines methodologies for vehicle selection, formulation preparation, and administration via intravenous, intraperitoneal, and oral routes.
Mechanism of Action and Therapeutic Potential
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is structurally analogous to glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS). Excitatory Amino Acid Transporters (EAATs) are crucial for maintaining low extracellular glutamate levels, thereby preventing excitotoxicity, a pathological process implicated in numerous neurological disorders.[1] By inhibiting EAATs, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid can modulate glutamatergic neurotransmission, a mechanism with potential therapeutic implications for conditions such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[2]
Diagram of the Glutamatergic Synapse and the Role of EAATs
Caption: Decision workflow for selecting an appropriate vehicle.
Part 2: Administration Protocols
The choice of administration route depends on the specific objectives of the study, such as investigating systemic exposure versus central nervous system effects.
Intravenous (IV) Administration
IV administration provides 100% bioavailability and is suitable for determining the intrinsic pharmacokinetic properties of a compound. [3] Protocol for IV Administration in Mice:
-
Animal Preparation: Anesthetize the mouse according to your institution's approved protocol. Place the animal on a warming pad to maintain body temperature and dilate the lateral tail veins.
-
Dose Calculation:
-
Dose (mg/kg) x Body Weight (kg) = Total Dose (mg)
-
Total Dose (mg) / Concentration (mg/mL) = Injection Volume (mL)
-
-
Dosing Solution Preparation: Prepare the dosing solution in the selected vehicle. Ensure the solution is sterile-filtered (0.22 µm filter) before administration.
-
Injection: Locate a lateral tail vein. Insert a 27-30 gauge needle attached to a syringe containing the dosing solution. Administer the solution slowly over 1-2 minutes.
-
Post-injection Monitoring: Monitor the animal for any adverse reactions during and after the injection.
Table 2: Recommended Maximum IV Injection Volumes in Mice
| Body Weight (g) | Maximum Injection Volume (mL) |
| 20 | 0.1 |
| 25 | 0.125 |
| 30 | 0.15 |
Intraperitoneal (IP) Administration
IP injection is a common route for administering substances to rodents, offering rapid absorption into the systemic circulation. [4] Protocol for IP Administration in Mice:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Dose Calculation: (Same as for IV administration)
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Table 3: Recommended Maximum IP Injection Volumes in Mice
| Body Weight (g) | Maximum Injection Volume (mL) |
| 20 | 0.2 |
| 25 | 0.25 |
| 30 | 0.3 |
Oral Gavage (PO) Administration
Oral gavage is used to administer a precise dose of a substance directly into the stomach. [5] Protocol for Oral Gavage in Mice:
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Dose Calculation: (Same as for IV administration)
-
Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 20-22 gauge for adult mice).
-
Administration: Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the solution slowly. [6]5. Post-gavage Monitoring: Observe the animal for any signs of respiratory distress or discomfort.
Table 4: Recommended Maximum Oral Gavage Volumes in Mice
| Body Weight (g) | Maximum Gavage Volume (mL) |
| 20 | 0.2 |
| 25 | 0.25 |
| 30 | 0.3 |
Part 3: Study Design Considerations
Dosing
The selection of an appropriate dose is critical. Based on in vivo studies of structurally similar pyrrolidine derivatives, a starting dose of 10 mg/kg can be considered. [7]However, a dose-range finding study is highly recommended to determine the optimal therapeutic dose and to identify any potential toxicity.
Control Groups
A vehicle control group is essential in any in vivo study to differentiate the effects of the compound from those of the vehicle itself. The control group should receive the same volume of the vehicle alone, administered via the same route and on the same schedule as the treated group.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
PK Studies: Following administration, blood samples should be collected at various time points to determine the concentration of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid over time. This data is used to calculate key PK parameters such as half-life, clearance, and volume of distribution.
-
PD Studies: To assess the biological effect of the compound, appropriate pharmacodynamic endpoints should be measured. For an EAAT inhibitor, this could include measuring extracellular glutamate levels in the brain via microdialysis or assessing behavioral outcomes in relevant disease models.
Conclusion
The successful in vivo administration of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a critical step in its preclinical development. By carefully considering its physicochemical properties, particularly its acidic nature, and by following the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data to advance our understanding of this promising therapeutic candidate. Adherence to proper experimental design, including the use of appropriate controls and a thorough evaluation of both pharmacokinetic and pharmacodynamic parameters, will be essential for the successful translation of this compound from the laboratory to the clinic.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL not available)
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Turner, T. L., & Valles, S. M. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of pharmacological and toxicological methods, 97, 106563. [Link]
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Formulation | Cambridge MedChem Consulting. (n.d.). Retrieved January 25, 2026, from [Link]
- Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2. (URL not available)
- A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegener
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UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February). Retrieved from [Link]
- Role of acidic pH of intravenous fluids in subsequent development of metabolic acidosis- may not be wh
- SAFETY DATA SHEET - Fisher Scientific. (URL not available)
- Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. (URL not available)
- Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection. (URL not available)
- Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. (URL not available)
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Mouse Oral Gavage Training. (2014, August 26). YouTube. Retrieved from [Link]
- Drug Delivery Systems for Intraperitoneal Therapy. (URL not available)
- SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
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63 questions with answers in INTRAPERITONEAL INJECTIONS | Science topic. (n.d.). ResearchGate. Retrieved from [Link]
- A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegener
- Pharmaceutical formulations of acid labile substances for oral use. (n.d.). Google Patents.
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Preclinical formulations for pharmacokinetic studies. (2019, November 25). Admescope. Retrieved from [Link]
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(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (2025, August 7). ResearchGate. Retrieved from [Link]
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Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. (2019, December 23). Semantic Scholar. Retrieved from [Link]
- Regulatory drugs of glutamate transporter 1 (EAAT2/GLT-1) expression and activity. (URL not available)
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Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. (2021, July 30). Knowledge UChicago. Retrieved from [Link]
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Safety data sheet. (2012, April 11). Carl ROTH. Retrieved from [Link]
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Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group. Retrieved from [Link]
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Application Notes and Protocols: A Framework for Evaluating cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid as a Novel Pharmacological Tool for VGLUT Studies
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: The Critical Role of Vesicular Glutamate Transporters (VGLUTs) in Excitatory Neurotransmission
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation is fundamental to neural communication, plasticity, learning, and memory. The packaging of glutamate into synaptic vesicles is a critical step in this process, mediated by the family of vesicular glutamate transporters (VGLUTs). Mammals express three VGLUT isoforms—VGLUT1, VGLUT2, and VGLUT3—which are encoded by the solute carrier family 17 (SLC17A7, SLC17A6, and SLC17A8)[1]. These transporters utilize a proton electrochemical gradient generated by a vacuolar-type H+-ATPase (V-ATPase) to concentrate glutamate inside synaptic vesicles[2].
While the VGLUT isoforms share a high degree of sequence homology and similar transport kinetics, their distinct anatomical distribution patterns suggest specific roles in modulating synaptic efficacy and plasticity[1][3]. Given the implication of aberrant glutamatergic signaling in a host of neurological and psychiatric disorders, including epilepsy, schizophrenia, and neurodegenerative diseases, VGLUTs represent a promising therapeutic target[4]. However, the development of potent and specific pharmacological tools to probe VGLUT function has been challenging. Many existing inhibitors, such as the azo dyes Trypan Blue and Brilliant Yellow, are potent but membrane-impermeable, limiting their application in cellular and in vivo studies[2][4].
This document provides a comprehensive framework for the evaluation of novel, potentially brain-penetrant small molecules as VGLUT inhibitors, using cis-1-benzyl-3,4-pyrrolidinedicarboxylic acid as a representative candidate. While direct pharmacological data for this specific compound on VGLUTs is not yet available in the public domain, its structural features, reminiscent of glutamate analogs, warrant a systematic investigation. These application notes and protocols are designed to guide researchers through the essential in vitro and cellular assays required to characterize the VGLUT inhibitory potential of this and other novel chemical entities.
Mechanism of VGLUT Action and Inhibition
VGLUTs function as secondary active transporters, coupling the influx of glutamate into the vesicle lumen with the efflux of protons. This process is allosterically regulated by intracellular chloride concentrations, which are necessary for optimal transporter function[5]. Inhibition of VGLUTs can be achieved through several mechanisms, including competitive antagonism at the glutamate binding site or allosteric modulation of the transporter's conformational state[2][3]. A thorough understanding of a novel compound's mechanism of inhibition is crucial for its development as a specific pharmacological tool.
Figure 1: Mechanism of VGLUT-mediated glutamate uptake and potential inhibition. V-ATPase establishes a proton gradient, which drives the transport of cytosolic glutamate into the synaptic vesicle via VGLUT. This process is allosterically activated by chloride. Novel inhibitors, such as cis-1-benzyl-3,4-pyrrolidinedicarboxylic acid, are hypothesized to block this transport.
Experimental Workflow for Characterizing a Novel VGLUT Inhibitor
The following workflow outlines a systematic approach to evaluate the efficacy and mechanism of a novel compound as a VGLUT inhibitor.
Sources
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- 5. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
A Comprehensive Guide to the Quantification of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic Acid using HPLC-UV and LC-MS/MS
An Application Guide | Senior Application Scientist
Abstract
This technical guide provides detailed methodologies for the quantitative analysis of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, a key building block in pharmaceutical synthesis. Due to the analyte's inherent chemical properties—high polarity, low volatility, and lack of a strong native chromophore—direct analysis presents significant challenges. To overcome these limitations, this document presents two robust, derivatization-based protocols. The first is a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine quantification and process control. The second is a high-sensitivity Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level detection and analysis in complex matrices. Each protocol is presented with a detailed, step-by-step workflow, a discussion of the underlying chemical principles, and a framework for method validation based on ICH guidelines.
Introduction: The Analytical Challenge
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a chiral molecule whose structural motif is of interest in medicinal chemistry and drug development. Accurate quantification is critical for ensuring reaction efficiency, final product purity, and stability. However, the molecule's structure poses several analytical hurdles:
-
Poor Chromatographic Retention: The two carboxylic acid groups make the molecule highly polar, leading to poor retention on traditional reversed-phase (RP) columns.
-
Lack of a Strong Chromophore: The benzyl group provides some UV absorbance, but it is often insufficient for sensitive detection, especially at the low levels required for impurity analysis.
-
Low Ionization Efficiency: In its native state, the dicarboxylic acid structure does not ionize efficiently in electrospray ionization (ESI) mass spectrometry, particularly in the more robust positive ion mode.
To address these challenges, chemical derivatization is the most effective strategy. By covalently modifying the carboxylic acid functional groups, we can significantly improve the analyte's chromatographic behavior and detector response, enabling reliable and sensitive quantification.
Protocol 1: HPLC-UV Method via Chromophore Derivatization
This method is designed for laboratories where robust, routine quantification is required and access to mass spectrometry may be limited. The core principle involves derivatizing the dicarboxylic acid with a reagent that attaches a strong UV-absorbing chromophore, greatly enhancing detection sensitivity.
Principle of Derivatization
We will employ a derivatization strategy using a reagent like 1-(4-Nitrophenyl) piperazine (4-NPP) or a similar agent.[1][2] This type of reagent reacts with the carboxylic acid groups to form an amide bond, attaching a nitro-aromatic moiety. This new derivative will have a strong absorbance at a higher wavelength (e.g., ~392 nm), shifting it away from potential matrix interferences and dramatically increasing the signal-to-noise ratio.[1] The increased hydrophobicity of the derivative also significantly improves its retention on a C18 column.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis with derivatization.
Detailed Protocol
A. Reagents and Materials
-
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid reference standard
-
1-(4-Nitrophenyl) piperazine (4-NPP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA)
-
Sample containing the analyte
B. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ACN.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with ACN.
-
Sample Preparation: Accurately weigh a quantity of sample expected to contain the analyte and dissolve it in ACN to achieve a final concentration within the calibration range. Centrifuge or filter if particulates are present.
C. Derivatization Procedure
-
To 100 µL of each standard or sample in a microcentrifuge tube, add 50 µL of 4-NPP solution (10 mg/mL in ACN).
-
Add 50 µL of a freshly prepared EDC/HOBt solution (20 mg/mL each in ACN).
-
Add 20 µL of DIPEA to catalyze the reaction.
-
Vortex briefly and incubate the mixture in a heating block at 60°C for 60 minutes.[2]
-
After cooling to room temperature, add 10 µL of 1% formic acid to quench the reaction.
-
Vortex and transfer the solution to an HPLC vial for analysis.
D. HPLC Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min, hold for 3 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| UV Detector | 392 nm[1] |
Protocol 2: High-Sensitivity LC-MS/MS Method
This method offers superior sensitivity and selectivity, making it the preferred choice for bioanalysis, trace impurity detection, or when dealing with complex sample matrices. The strategy here is to derivatize the analyte to incorporate a permanently positive charge or a highly proton-affinitive group, a technique known as "charge reversal".[3]
Principle of Derivatization
Dicarboxylic acids typically ionize best in negative ESI mode, which can be prone to higher background noise and lower sensitivity. By reacting the carboxylic acids with a reagent like Dimethylaminophenacyl Bromide (DmPABr) or a similar amine-containing agent, we convert the acidic groups into esters that contain a readily protonated tertiary amine.[3] This allows for highly efficient ionization in positive ESI mode (ESI+), leading to a stable precursor ion and predictable fragmentation patterns for Multiple Reaction Monitoring (MRM). This approach significantly enhances sensitivity and specificity.[3][4]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis with charge-reversal derivatization.
Detailed Protocol
A. Reagents and Materials
-
All reagents from Protocol 1, plus:
-
Dimethylaminophenacyl Bromide (DmPABr) or a similar charge-reversal agent.
-
Isotopically labeled internal standard (if available, otherwise a structural analogue).
B. Standard and Sample Preparation
-
Prepare stock and working standards as described in Protocol 1, Section 2.3.B.
-
If using an internal standard (IS), spike all standards and samples with the IS to a consistent final concentration.
C. Derivatization Procedure
-
To 100 µL of each standard or sample in a microcentrifuge tube, add 50 µL of DmPABr solution (15 mg/mL in ACN).
-
Add 20 µL of DIPEA (10% in ACN) to catalyze the reaction.[3]
-
Vortex and incubate in a heating block at 70°C for 45 minutes.
-
After cooling, add 830 µL of mobile phase A to dilute the sample and quench the reaction.
-
Vortex and transfer to an HPLC vial for analysis.
D. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined empirically (See table below) |
E. Hypothetical MRM Transitions Note: These values are theoretical and must be optimized on the specific mass spectrometer used. The precursor ion is calculated based on the di-derivatized analyte. Product ions are common, logical fragments.
| Analyte | Precursor Ion (M+H)⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) |
| Di-DmPABr Derivative | Calculated m/z | Fragment 1 m/z | Fragment 2 m/z |
Method Validation Framework
To ensure that the chosen method is reliable, accurate, and precise, a validation study must be performed. The protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] This establishes the trustworthiness and scientific integrity of the results.
Key validation parameters to assess include:
-
Specificity/Selectivity: The ability to measure the analyte in the presence of interferences. This is demonstrated by analyzing blank matrix, spiked matrix, and placebo samples.
-
Linearity: A linear relationship between concentration and detector response should be established across the intended range of the method.[5]
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments at multiple concentration levels.
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day/inter-analyst), expressed as the relative standard deviation (%RSD) of replicate measurements.[5]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's resilience to small, deliberate variations in parameters (e.g., pH, column temperature, mobile phase composition).
Advanced Considerations: Chiral Separation
The methods described are for achiral analysis of the cis-diastereomer. If separation of the enantiomers of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is required, two primary strategies can be pursued:
-
Direct Method (Chiral Stationary Phase): This involves using a specialized chiral column (e.g., cyclodextrin, polysaccharide, or protein-based phases).[7] Method development can be complex, often requiring screening of multiple columns and mobile phase conditions.[8] Anion-exchange type chiral selectors have shown particular promise for acidic compounds.[9]
-
Indirect Method (Chiral Derivatization): The analyte is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[10] These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).[10][11]
The choice between these methods depends on the availability of chiral columns, the presence of suitable reactive groups on the analyte, and the specific requirements of the analysis.
References
-
ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]
-
Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
PubMed. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available at: [Link]
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]
-
NIH. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
PubMed Central. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 9. chiraltech.com [chiraltech.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation and Storage of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, storage, and handling of stock solutions of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (CAS: 164916-63-6).[1][2] Adherence to these protocols is critical for ensuring the integrity, stability, and reproducibility of experimental results. The methodologies outlined herein are grounded in established principles of analytical chemistry and incorporate best practices for quality control.
Introduction: The Importance of a Reliable Stock Solution
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a molecule of interest in various research and development applications. As with any experimental work, the reliability of the data generated is fundamentally dependent on the quality of the reagents used. A properly prepared and stored stock solution is the cornerstone of reproducible experiments. Inaccurate concentrations, degradation of the compound, or contamination can lead to misleading results, loss of time, and wasted resources.
This guide provides a systematic approach to preparing stock solutions of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, emphasizing the rationale behind each step to empower the researcher with a deep understanding of the process.
Compound Specifications
A foundational understanding of the physicochemical properties of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is essential for its proper handling.
| Property | Value | Source |
| CAS Number | 164916-63-6 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₄ | [3] |
| Molecular Weight | 249.26 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
Note: Specific solubility data for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is not extensively published. The protocols below are based on the chemical structure and general practices for similar dicarboxylic acid compounds. Small-scale solubility tests are highly recommended before preparing a large volume of stock solution.
Workflow for Stock Solution Preparation and Quality Control
The following diagram illustrates the comprehensive workflow for preparing a validated stock solution of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Caption: A step-by-step workflow for the preparation, quality control, and storage of stock solutions.
Detailed Protocol for Stock Solution Preparation
This protocol provides a method for preparing a 10 mM stock solution of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid in Dimethyl Sulfoxide (DMSO). This solvent is chosen for its broad solubilizing power for organic molecules.
Materials and Reagents
-
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Volumetric flask (Class A)[5]
-
Spatula
-
Weighing paper or boat
-
Pipettes (calibrated) and sterile tips
-
Vortex mixer
-
Sterile, amber cryovials or microcentrifuge tubes
Step-by-Step Methodology
-
Calculate the Required Mass: To prepare 10 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 249.26 g/mol
-
Mass = 0.0024926 g = 2.49 mg
-
-
Accurate Weighing:
-
Place a clean, dry weighing boat on the analytical balance and tare.
-
Carefully weigh out approximately 2.49 mg of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. It is more important to record the exact mass weighed than to hit the target mass precisely.[5]
-
Record the actual mass to at least three decimal places (in mg).
-
-
Dissolution:
-
Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a moderate speed to aid dissolution. Sonication in a water bath for a few minutes can also be employed if the compound is difficult to dissolve.
-
-
Bringing to Final Volume:
-
Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[6]
-
Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
-
Recalculate the Final Concentration: Based on the actual mass weighed, recalculate the precise concentration of the stock solution.
-
Actual Concentration (mM) = (Actual Mass (mg) / 249.26 g/mol ) / 0.010 L
-
Preparation in Aqueous Buffers (Advanced Protocol)
For cell-based assays, a stock solution in a biocompatible solvent is often necessary. As a dicarboxylic acid, the solubility of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid in aqueous solutions is expected to be highly pH-dependent.
-
Initial Solubility Testing: Before preparing a large batch, test the solubility of a small amount of the compound in the desired buffer (e.g., PBS, HEPES).
-
pH Adjustment: If the compound does not readily dissolve, a dilute solution of NaOH (e.g., 1 M) can be added dropwise to increase the pH and deprotonate the carboxylic acid groups, which should enhance solubility. Monitor the pH to avoid extreme basic conditions that could degrade the compound.
-
Final pH Adjustment: Once dissolved, the pH can be carefully adjusted back to the desired physiological range (e.g., 7.2-7.4) using a dilute solution of HCl (e.g., 1 M).
-
Sterile Filtration: For use in cell culture, the final aqueous stock solution should be sterilized by passing it through a 0.22 µm syringe filter.
Storage and Handling: Preserving Solution Integrity
Proper storage is crucial to prevent degradation and maintain the efficacy of the stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes.[7]
-
Storage Temperature:
-
DMSO solutions: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but consult any specific supplier recommendations.
-
Aqueous solutions: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Light Sensitivity: While specific data is unavailable, it is good practice to protect the solution from light by storing it in amber vials.[8]
-
Labeling: Each aliquot should be clearly labeled with:
-
Compound Name
-
Concentration
-
Solvent
-
Date of Preparation
-
Preparer's Initials
-
Quality Control and Validation
A robust quality control process ensures the reliability of your stock solution.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, gently warm the solution and vortex to redissolve. If it does not redissolve, the solution may have degraded and should be discarded.
-
Periodic Purity Assessment: For long-term studies, it is advisable to periodically assess the purity and concentration of the stock solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.[9]
Logical Framework for Solvent Selection
The choice of solvent is a critical decision in the preparation of a stock solution. The following diagram outlines the decision-making process.
Caption: A logical decision tree to guide the selection of an appropriate solvent for stock solution preparation.
References
- Google Patents. (n.d.). CN103373959A - Preparation method of cis-benzyl isoquinoline compound and application thereof.
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
QA/SAC Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]
-
Environmental Health & Safety, University of Toronto. (2022). Chemical Storage Guidelines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Retrieved from [Link]
-
BatchMaster Software. (2018). Quality Control for Chemical Industries. Retrieved from [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Chemical Inventory Management?. YouTube. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
Anderson, M. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
AZoLifeSciences. (2021). Understanding Quality Control in Analytical Chemistry. Retrieved from [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]
-
Office of Environment, Health & Safety, UC Berkeley. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
-
McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl (3R,4S)-3-(N-(tert-butoxycarbonyl)-N-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)glycyl)-4-ethylpyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
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- 9. batchmaster.com [batchmaster.com]
Chiral synthesis and separation of pyrrolidine dicarboxylic acid enantiomers
An Application Guide for the Asymmetric Synthesis and Enantiomeric Resolution of Pyrrolidine Dicarboxylic Acids
Introduction: The Significance of Chiral Pyrrolidine Dicarboxylic Acids
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine.[1] Pyrrolidine dicarboxylic acids, as conformationally constrained amino acid analogues, are of particular importance. Their stereochemistry plays a pivotal role in determining biological activity, binding affinity to enzymes and receptors, and overall pharmacological profiles. For instance, these structures are integral to the design of prolyl oligopeptidase (POP) inhibitors and other therapeutic agents.[2]
The absolute configuration of stereocenters on the pyrrolidine ring dictates the three-dimensional arrangement of the carboxylic acid groups, which are often key pharmacophoric features. Consequently, the ability to produce enantiomerically pure pyrrolidine dicarboxylic acids is not merely an academic exercise but a critical requirement for the development of safe and effective pharmaceuticals.[3] This guide provides a detailed overview of the primary strategies for obtaining single enantiomers: direct asymmetric synthesis and the separation of racemic mixtures, complete with actionable protocols for researchers in the field.
Strategic Approaches to Enantiopure Pyrrolidine Dicarboxylic Acids
Obtaining a single enantiomer of a pyrrolidine dicarboxylic acid can be approached from two fundamentally different directions: synthesizing the desired enantiomer directly or producing a racemic mixture and subsequently separating the enantiomers. The choice of strategy depends on factors such as the availability of starting materials, scalability, and the specific stereoisomer required.
Caption: High-level workflow for obtaining enantiopure products.
Part 1: Chiral Synthesis Strategies
The most elegant and often most efficient method to obtain an enantiopure compound is through asymmetric synthesis, where the desired stereochemistry is established during the reaction sequence.
Synthesis from the Chiral Pool
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials. For pyrrolidine synthesis, amino acids like L-pyroglutamic acid (derived from L-glutamic acid) are exceptionally valuable starting points.[4][5] This strategy leverages the inherent chirality of the starting material to build more complex chiral structures.
Causality: By starting with a molecule that already possesses the desired stereochemistry at one or more centers, the synthetic challenge is reduced to performing subsequent reactions in a stereocontrolled manner. For example, functional group manipulations on L-pyroglutamic acid can be used to introduce substituents at the C5 position, with the stereochemistry at C2 remaining fixed.[6]
Workflow: Synthesis from L-Pyroglutamic Acid
Caption: Synthetic workflow starting from the chiral pool.
Asymmetric Catalysis
Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from achiral or racemic starting materials. This approach is highly versatile and atom-economical.
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a powerful method for constructing the pyrrolidine ring. Chiral metal catalysts (e.g., based on Cu, Ag, or Ni) can control the facial selectivity of the cycloaddition, leading to high enantiomeric excess (ee). This method allows for the creation of multiple stereocenters in a single step.[7]
-
Organocatalytic Michael Addition: Chiral organocatalysts, such as diarylprolinol silyl ethers or chiral phosphoric acids, can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated systems.[1][8] This can be a key step in building the pyrrolidine backbone with high stereocontrol, as demonstrated in the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[8]
Causality: The chiral catalyst forms a transient, diastereomeric complex with the substrate(s). This complex orients the reactants in a specific three-dimensional arrangement, lowering the activation energy for the pathway leading to one enantiomer while raising it for the other, thus dictating the stereochemical outcome.
| Strategy | Advantages | Disadvantages | Key References |
| Chiral Pool Synthesis | Robust, predictable stereochemistry, readily available starting materials. | Limited to the diversity of the chiral pool; may require lengthy synthetic sequences. | [4][5][6] |
| Asymmetric Catalysis | High versatility, atom-economical, catalytic amount of chiral source needed. | Catalyst development can be challenging, optimization of reaction conditions is often required. | [1][7][8] |
Part 2: Enantioseparation Protocols
When a direct asymmetric synthesis is not feasible or when a racemic mixture is produced, enantioseparation (or resolution) becomes necessary.
Direct Separation by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.[3][9]
Principle of Separation: A CSP contains a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. One enantiomer will typically have a stronger interaction (e.g., through hydrogen bonding, π-π stacking, dipole-dipole interactions) with the CSP, causing it to be retained longer in the column and thus elute later than the other enantiomer.
Common Chiral Stationary Phases for Carboxylic Acids:
-
Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are broadly applicable and highly effective.
-
Macrocyclic Glycopeptide-based CSPs: Teicoplanin and vancomycin-based phases are excellent for separating amino acids and other polar compounds.
-
Pirkle-type or Brush-type CSPs: These phases rely on π-donor/π-acceptor interactions.
| Parameter | Typical Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | Broad applicability for a wide range of chiral compounds. |
| Mobile Phase Mode | Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO) | The choice depends on the analyte's polarity and the CSP. NP (e.g., Heptane/Ethanol) is common.[3] |
| Additives | Acetic Acid or Trifluoroacetic Acid (TFA) | Suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention. |
| Flow Rate | 0.5 - 1.0 mL/min (Analytical) | Provides a balance between separation efficiency and analysis time. |
| Detection | UV (e.g., 210-254 nm) or Mass Spectrometry (MS) | Dicarboxylic acids often have a UV chromophore or can be detected by MS. |
Indirect Separation via Diastereomer Formation
This classic resolution method involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers.
Principle of Separation: Diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated using standard, non-chiral techniques like silica gel chromatography or crystallization. After separation, the chiral resolving agent is cleaved to yield the isolated enantiomers of the dicarboxylic acid.
Workflow: Separation via Diastereomer Formation
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
Welcome to the technical support center for the synthesis of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this synthetic procedure. Our approach is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this pyrrolidine derivative, a valuable building block in medicinal chemistry, is most commonly achieved via a [3+2] cycloaddition reaction. This guide is structured around the key stages of this process, addressing the most frequent issues encountered by our users.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
FAQ 1: My overall yield is consistently low (<30%). What is the most common bottleneck in this synthesis?
-
FAQ 2: How can I confirm that the N-benzyl azomethine ylide is being generated in situ?
-
FAQ 3: I've obtained a product, but NMR analysis shows a mixture of diastereomers. How can I improve the cis-selectivity?
-
FAQ 4: The final hydrolysis step seems to be reducing my yield. What are the optimal conditions?
-
FAQ 5: I'm struggling to isolate the final dicarboxylic acid product. Do you have any recommendations for purification?
-
-
Troubleshooting Guide: In-Depth Analysis
-
Problem 1: Low Conversion in the [3+2] Cycloaddition Step
-
Causality & Troubleshooting
-
Protocol: Optimizing Reaction Conditions
-
-
Problem 2: Poor cis-Diastereoselectivity
-
Mechanistic Insight: Endo vs. Exo Transition States
-
Protocol: Enhancing cis-Selectivity
-
-
Problem 3: Inefficient Hydrolysis of the Tricyclic Anhydride Intermediate
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Causality & Troubleshooting
-
Protocol: Controlled Anhydride Ring-Opening
-
-
-
Visual Guides & Data
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Figure 1: General Reaction Scheme
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Figure 2: Troubleshooting Flowchart for Low Yield
-
Table 1: Recommended Reaction Parameter Optimization
-
-
References
Frequently Asked Questions (FAQs)
FAQ 1: My overall yield is consistently low (<30%). What is the most common bottleneck in this synthesis?
Low overall yield in this synthesis typically points to one of two critical areas: inefficient formation of the azomethine ylide intermediate or poor efficiency and selectivity in the [3+2] cycloaddition step itself. The azomethine ylide, often generated in situ from the condensation of N-benzylglycine (or a derivative) and an aldehyde, is an unstable species.[1][2] If its generation is slow or if it degrades before it can react with the dipolarophile (e.g., maleic anhydride or N-phenylmaleimide), the overall yield will suffer significantly. The cycloaddition is also highly sensitive to solvent, temperature, and concentration. We recommend first analyzing the cycloaddition step for evidence of unreacted starting materials or side products before focusing on optimizing ylide generation.
FAQ 2: How can I confirm that the N-benzyl azomethine ylide is being generated in situ?
Direct detection of the transient azomethine ylide is challenging without specialized spectroscopic methods. However, you can infer its formation by setting up a control experiment. A common method for generating this ylide is the decarboxylative condensation of N-benzylglycine (sarcosine) and paraformaldehyde.[3] Run the reaction with your standard conditions but include a highly reactive trapping agent, such as N-phenylmaleimide, in a small-scale experiment. The formation of the corresponding highly colored and easily identifiable cycloadduct, even in small amounts (monitored by TLC or LC-MS), provides strong evidence that the ylide is being generated. If no adduct is formed, this points to a problem with the initial condensation/decarboxylation step.
FAQ 3: I've obtained a product, but NMR analysis shows a mixture of diastereomers. How can I improve the cis-selectivity?
The desired cis product arises from an endo approach of the dipolarophile to the azomethine ylide in the transition state.[1] The formation of the trans isomer results from the competing exo pathway. The energy difference between these two pathways is often small, making diastereoselectivity sensitive to reaction conditions.
To favor the cis isomer:
-
Solvent Choice: Less polar solvents often enhance endo selectivity by minimizing solvation of the transition state. Consider switching from highly polar solvents like DMF to toluene or dioxane.
-
Temperature: Lowering the reaction temperature can increase selectivity by favoring the transition state with the lower activation energy, which is typically the endo pathway. However, this may significantly slow down the reaction rate.
-
Lewis Acids: The addition of a catalytic amount of a Lewis acid can sometimes coordinate to the dipolarophile, increasing the energy gap between the endo and exo transition states and thereby improving diastereoselectivity.[4]
FAQ 4: The final hydrolysis step seems to be reducing my yield. What are the optimal conditions?
The hydrolysis of the intermediate cyclic anhydride to the dicarboxylic acid should be a high-yielding step if performed correctly.[5][6] Aggressive conditions (e.g., highly concentrated strong acid or base at high temperatures for extended periods) can lead to degradation or side reactions. The key is to use mild conditions.
We recommend hydrolysis with either:
-
Mild Acid: 1 M HCl at room temperature or slightly warmed (40-50°C) for a few hours.
-
Mild Base: A solution of sodium bicarbonate or 1 M NaOH at room temperature, followed by careful acidification to precipitate the product.
Monitor the reaction by TLC or LC-MS to ensure complete conversion of the anhydride without the formation of byproducts. Over-hydrolysis is not a concern, but product degradation is.
FAQ 5: I'm struggling to isolate the final dicarboxylic acid product. Do you have any recommendations for purification?
The target molecule is a zwitterionic amino acid at its isoelectric point, which can lead to high polarity and sometimes frustratingly high water solubility.
-
Crystallization: This is the preferred method for purification. After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. The pI can be estimated or determined empirically by finding the pH at which the product precipitates maximally. Cooling the solution after pH adjustment often improves crystallization.
-
Washing: The collected solid should be washed with cold water to remove inorganic salts, followed by a non-polar organic solvent (like diethyl ether or hexane) to remove organic impurities.
-
Extraction: If the product remains in the aqueous layer, continuous liquid-liquid extraction can be effective but is cumbersome. A more practical approach may be to evaporate the water and attempt to triturate the resulting solid with a solvent like ethanol or isopropanol, in which the inorganic salts are less soluble than your product.
Troubleshooting Guide: In-Depth Analysis
Problem 1: Low Conversion in the [3+2] Cycloaddition Step
Causality & Troubleshooting: Failure to achieve high conversion in the core cycloaddition reaction is often due to suboptimal reaction conditions that do not favor the kinetics of this bimolecular process.
-
Cause: Inefficient Ylide Generation. The rate of ylide formation may be the rate-limiting step. If N-benzylglycine and paraformaldehyde are used, ensure the temperature is sufficient for decarboxylation to occur (often >80 °C).[3]
-
Solution: Increase the reaction temperature in 10°C increments. Ensure adequate mixing to facilitate the heterogeneous reaction if paraformaldehyde is used.
-
-
Cause: Low Reagent Concentration. As a bimolecular reaction, the rate is dependent on the concentration of both the azomethine ylide and the dipolarophile.
-
Solution: Increase the concentration of the limiting reagent. If using an in situ generation method, ensure the initial concentrations of the ylide precursors are sufficiently high. See Table 1 for recommended ranges.
-
-
Cause: Ylide Instability. The generated ylide can undergo side reactions, such as dimerization or protonation, if it does not react quickly with the dipolarophile.[7]
-
Solution: Ensure the reaction medium is aprotic and dry. The presence of water or other protic sources can quench the ylide.[3] Add the dipolarophile at the start of the reaction so it is immediately available to trap the ylide as it forms.
-
Protocol: Optimizing Reaction Conditions
-
Solvent Screening: Set up parallel reactions in Toluene, Dioxane, and Acetonitrile. Toluene is often a good starting point for achieving high diastereoselectivity.
-
Temperature Titration: For the best-performing solvent, run the reaction at three different temperatures (e.g., 80°C, 100°C, reflux). Monitor by TLC/LC-MS at set time points (e.g., 2h, 6h, 12h, 24h).
-
Concentration Adjustment: Once an optimal solvent and temperature are found, run the reaction at two different concentrations (e.g., 0.1 M and 0.5 M with respect to the limiting reagent).
Problem 2: Poor cis-Diastereoselectivity
Mechanistic Insight: Endo vs. Exo Transition States The [3+2] cycloaddition proceeds through a concerted, asynchronous transition state.[1] The cis product is the result of the thermodynamically favored endo approach, which benefits from secondary orbital interactions. The trans product comes from the exo approach. The goal is to maximize the energy difference between these two competing pathways.
Protocol: Enhancing cis-Selectivity
-
Re-evaluate Solvent and Temperature: As mentioned in FAQ 3, lower temperatures and less polar solvents are the first variables to investigate. A systematic screen is recommended.
-
Change the Dipolarophile: If you are using maleic anhydride and selectivity is poor, consider temporarily switching to N-phenylmaleimide. The bulky phenyl group can increase steric hindrance in the exo transition state, potentially favoring the endo pathway and giving a cleaner initial result.[7] This can help confirm if your ylide generation is efficient before optimizing the main reaction.
-
Catalyst Screening (Advanced): For challenging cases, screen a panel of Lewis acids (e.g., Zn(OTf)₂, AgOAc, Cu(OTf)₂) at catalytic loadings (1-10 mol%). These can alter the electronic properties of the dipolarophile and influence the transition state geometry.
Problem 3: Inefficient Hydrolysis of the Tricyclic Anhydride Intermediate
Causality & Troubleshooting: The cycloadduct of the azomethine ylide and maleic anhydride is a tricyclic anhydride. This intermediate must be ring-opened to yield the final product. Problems here usually arise from incomplete reaction or harsh conditions causing decomposition.
-
Cause: Incomplete Hydrolysis. The anhydride may be sterically hindered, or it may have precipitated from the reaction medium, slowing down the hydrolysis.
-
Solution: Ensure the anhydride is fully dissolved. If it is not soluble in the aqueous acid/base, add a co-solvent like THF or dioxane to create a homogeneous solution. Monitor completion by IR spectroscopy (disappearance of the anhydride C=O stretch, typically around 1780 and 1850 cm⁻¹) or LC-MS.
-
-
Cause: Product Degradation. While the pyrrolidine ring is generally stable, strong acid or base at elevated temperatures can promote side reactions.
-
Solution: Stick to mild conditions as outlined in FAQ 4. Hydrolysis is generally complete within 2-4 hours at 40-50°C. Avoid prolonged heating or refluxing in strong aqueous acid/base.[5]
-
Protocol: Controlled Anhydride Ring-Opening
-
Isolate the crude anhydride intermediate after the cycloaddition step by removing the solvent in vacuo.
-
Dissolve the crude material in a 1:1 mixture of THF and 1 M HCl.
-
Stir at 40°C and monitor the reaction every hour by TLC (staining with permanganate can help visualize the product).
-
Once the starting material spot has disappeared, proceed with workup and purification.
Visual Guides & Data
Figure 1: General reaction scheme for the synthesis.
Figure 2: Troubleshooting flowchart for low yield.
Table 1: Recommended Reaction Parameter Optimization
| Parameter | Initial Condition | Troubleshooting Range | Rationale |
|---|---|---|---|
| Solvent | Toluene | Dioxane, Acetonitrile, DMF | Affects reagent solubility, ylide stability, and diastereoselectivity. |
| Temperature | 100 °C | 80 °C – Reflux (140 °C) | Required for decarboxylative ylide generation; affects reaction rate and selectivity. |
| Concentration | 0.2 M | 0.1 M – 1.0 M | Higher concentration can increase the rate of the bimolecular cycloaddition. |
| Reaction Time | 12 hours | 4 – 48 hours | Should be optimized based on reaction monitoring (TLC/LC-MS). |
References
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]
-
Torssell, K. B. G., & Pedersen, O. S. (2011). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 16(12), 10243-10273. [Link]
-
Wikipedia. (2023). Azomethine ylide. [Link]
-
Maloney, K. M. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry. [Link]
-
Conti, P., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(21), 5137. [Link]
-
Das, T., et al. (2023). Recent advances on (3+2) cycloaddition of Azomethine Ylide. New Journal of Chemistry. [Link]
-
Singh, G., et al. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. ACS Omega, 6(35), 22813–22825. [Link]
-
Reactory. (n.d.). Reactions of Acid Anhydrides. [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089-6092. [Link]
-
LibreTexts Chemistry. (2019). 20.5: Acid Anhydride Chemistry. [Link]
-
Anything Science. (2017, March 1). Anhydride Hydrolysis [Video]. YouTube. [Link]
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How to improve the solubility of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid for biological assays
Guide ID: SSC-BPPA-001 Topic: Improving the Aqueous Solubility of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid Senior Application Scientist: Dr. Gemini
Introduction: The Solubility Challenge
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid in biological assays. This compound, like many dicarboxylic acids, possesses structural features that can lead to poor aqueous solubility under standard physiological conditions (pH 7.2-7.4), posing a significant challenge for generating reliable and reproducible assay data.
The core of the problem lies in the compound's two carboxylic acid functional groups. In a neutral or acidic environment, these groups remain protonated (-COOH), rendering the molecule less polar and prone to precipitation. Successful solubilization requires careful manipulation of the formulation environment without compromising the biological integrity of the assay system. This guide provides a structured, troubleshooting-oriented approach to systematically overcome these challenges.
Compound Profile: Understanding cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
While specific experimental pKa values for this exact molecule are not widely published, its structure as a dicarboxylic acid provides a strong theoretical foundation for its behavior.
-
Structure: The molecule contains a benzyl group (hydrophobic), a pyrrolidine ring, and two carboxylic acid groups (hydrophilic and ionizable).
-
Acidity: Dicarboxylic acids are stronger acids than their monocarboxylic counterparts due to the inductive (electron-withdrawing) effect of the second carboxyl group, which stabilizes the carboxylate anion formed after the first deprotonation.[1][2] The first dissociation constant (pKa₁) is expected to be lower (more acidic) than a typical carboxylic acid, while the second (pKa₂) will be higher.
-
pH-Dependent Solubility: The solubility of this compound is critically dependent on pH.
-
At Low pH (e.g., < 4): Both carboxyl groups are protonated (-COOH). The molecule is in its least soluble, neutral form.
-
At Neutral pH (e.g., ~7.4): The molecule will exist as a mixture of mono-anionic and di-anionic species. While more soluble than the fully protonated form, it may still not be soluble enough for high-concentration stock solutions.
-
At High pH (e.g., > 9): Both carboxyl groups are deprotonated (-COO⁻), forming a more polar and significantly more water-soluble dicarboxylate salt.[3]
-
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during experimental work.
Q1: I tried dissolving the compound directly in my neutral pH buffer (PBS 7.4), but it won't go into solution or precipitates. What is the primary cause?
A1: This is the most common issue and is caused by the low intrinsic solubility of the protonated form of the dicarboxylic acid. At pH 7.4, the equilibrium may not favor the fully deprotonated (and most soluble) dicarboxylate form. To achieve dissolution, you must shift this equilibrium by either raising the pH or using a suitable co-solvent.[4]
Q2: What is the best initial approach for preparing a high-concentration stock solution?
A2: The recommended starting point is to prepare a concentrated stock solution (e.g., 10-100 mM) that can be diluted into the final assay medium. You have two primary strategies:
-
pH Adjustment (Base Solubilization): Dissolve the compound in a dilute basic solution, such as 10-100 mM NaOH. Add the base dropwise until the compound fully dissolves. This converts the acid to its highly soluble sodium salt. You can then buffer this stock solution back towards a more neutral pH if needed, but be cautious of precipitation.
-
Organic Co-solvent: Use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial testing due to its high solubilizing power for a wide range of compounds.[5]
Q3: My compound dissolved perfectly in 100% DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What happened?
A3: This phenomenon is known as "precipitation upon dilution" or "pH shock." Your high-concentration DMSO stock keeps the compound soluble. However, when this is diluted into a larger volume of aqueous buffer at a neutral pH, two things happen: the DMSO concentration drops dramatically, reducing its solvating power, and the compound is exposed to a pH that favors the less soluble protonated form. The compound then rapidly precipitates. The key is to ensure the final concentration in the assay is below the compound's solubility limit in the final assay medium (including the low percentage of co-solvent).
Q4: How much DMSO is acceptable in a cell-based assay? Are there alternatives?
A4: This is a critical consideration for maintaining data integrity. High concentrations of DMSO can be cytotoxic and interfere with cellular processes.[6][7]
-
General Guideline: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxic effects.[8][9] However, some sensitive cell lines or assays may show effects even at these low concentrations.[10][11]
-
Mandatory Control: Always include a "vehicle control" in your experiment. This control should contain the assay medium with the same final concentration of DMSO (or other co-solvent) as your test wells, but without the compound. This allows you to subtract any effects of the solvent itself.[12]
-
Alternatives: If your compound is insoluble even with 0.5% DMSO or if your assay is sensitive to it, consider ethanol. Some studies suggest methanol and ethanol could be used at concentrations of 1.25% (12.5 µL/mL) or lower.[13] Another advanced option is the use of cyclodextrins, which can encapsulate the hydrophobic parts of a drug molecule to increase its aqueous solubility.[14][15][16]
Systematic Workflow for Solubility Optimization
The following diagram and protocols provide a structured approach to identifying the optimal solubilization strategy for your specific assay.
Caption: Decision workflow for optimizing solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution using DMSO
-
Calculate Mass: Determine the mass of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid needed for a 10 mM stock solution (e.g., for 1 mL, use Mass (mg) = 10 mmol/L * 1 mL * MW ( g/mol )). Note: You must use the precise molecular weight of your compound.
-
Dispense Compound: Weigh the calculated amount of compound into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes to aid dissolution.
-
Inspect: Visually inspect the solution against a bright light to ensure no solid particulates remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by DMSO.
Protocol 2: Aqueous Solubility Screening
This protocol helps determine the solubility limit in your final assay buffer.
-
Prepare Assay Buffer: Use the exact same buffer and media that will be used in the final biological assay (e.g., DMEM + 10% FBS).
-
Serial Dilution: Prepare a serial dilution of your high-concentration stock solution (from Protocol 1) directly into the assay buffer. Aim for a range of final concentrations that brackets your target assay concentration.
-
Equilibration: Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours to allow for equilibration.
-
Visual Inspection: Check each tube for any sign of cloudiness or precipitate.
-
Microscopic Examination: For a more sensitive check, place a small drop of the solution on a microscope slide and look for crystalline structures, which indicate precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear is the practical upper limit for your assay. It is best practice to work at a concentration at least 2-3 fold below this limit to ensure the compound remains in solution throughout the experiment.
Data Summary: Comparison of Solubilization Methods
| Method | Mechanism | Typical Stock Conc. | Pros | Cons & Limitations | Final Assay Conc. Limit |
| pH Adjustment | Converts acidic groups to more polar carboxylate salts.[17] | 1-10 mM in 10mM NaOH | Avoids organic solvents; cost-effective. | Risk of pH shock upon dilution; high pH can degrade compound or affect assay components. | Dependent on buffer capacity; typically <100 µM. |
| DMSO Co-Solvent | A polar aprotic solvent that disrupts crystal lattice forces. | 10-100 mM | High solubilizing power for many compounds; widely used.[5] | Can be cytotoxic or interfere with assay biology.[7][8] Risk of precipitation upon dilution. | < 0.5% recommended for most cell assays.[9] |
| Ethanol Co-Solvent | A polar protic solvent that can solvate the compound. | 1-20 mM | Less toxic than DMSO for some cell lines. | Lower solubilizing power than DMSO for many compounds; can still affect cell function. | < 1.0% is a common starting point.[13] |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic part of the molecule.[15] | 1-10 mM | Biocompatible; can significantly increase aqueous solubility without pH change.[11] | Can be expensive; may have its own biological effects; requires specific optimization.[14] | Dependent on complexation efficiency; typically <1 mM. |
References
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Pharmaffiliates. Benzyl (3R,4S)-3-(N-(tert-butoxycarbonyl)-N-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)glycyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]
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GSC Biological and Pharmaceutical Sciences. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]
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Holm, C., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Basic & Clinical Pharmacology & Toxicology. Available from: [Link]
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Reddit. Dicarboxylic acid solubility. Available from: [Link]
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Jakubowska, M., et al. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. International Journal of Molecular Sciences. Available from: [Link]
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Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. BioMed Research International. Available from: [Link]
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Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics. Available from: [Link]
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Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. Available from: [Link]
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Genedata. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. Available from: [Link]
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Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available from: [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]
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Al-Dhubiab, B. E. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Journal of the Saudi Society of Agricultural Sciences. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available from: [Link]
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Verdan, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. Available from: [Link]
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BPS Bioscience. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]
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Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
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Chemistry LibreTexts. (2021). Dicarboxylic Acids. Available from: [Link]
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Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]
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ResearchGate. Solubilities of Dicarboxylic Acids in Water. Available from: [Link]
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ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]
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Waring, M. J. (2015). The Significance of Acid/Base Properties in Drug Discovery. Expert Opinion on Drug Discovery. Available from: [Link]
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UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]
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Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]
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Stoica, B.-A., et al. (2022). In Vitro Model for Evaluation of Cancer Cell Proliferative Activity under Simulated Acidosis and Using Chitosan Microparticles. International Journal of Molecular Sciences. Available from: [Link]
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Jullian, C. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]
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ResearchGate. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
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de Medeiros, V. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research. Available from: [Link]
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Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
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Grokipedia. Dicarboxylic acid. Available from: [Link]
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PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
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PubChem. benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]
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Identifying and minimizing off-target effects of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
Introduction: A Framework for Rigorous Off-Target Liability Assessment
Welcome to the technical support guide for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. As researchers investigating novel chemical entities, ensuring on-target efficacy while minimizing unintended biological interactions is paramount. Off-target effects can confound experimental results, lead to toxicity, and are a major cause of attrition in drug development.[1]
This guide is structured to address the specific challenges researchers may face with cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. While specific data for this compound is not extensively published, its core structure—a pyrrolidine dicarboxylic acid derivative—strongly suggests it is designed as a mimic of glutamate or aspartate. Therefore, its primary intended targets are likely to be Excitatory Amino Acid Transporters (EAATs) or other glutamate-binding proteins.[2][3] The benzyl group is a common chemical modification used to enhance properties such as cell permeability or specific interactions within a binding pocket.
This document provides a comprehensive, question-and-answer-based framework to systematically identify, characterize, and minimize the off-target effects of this compound, treating it as a putative inhibitor of the Solute Carrier 1A (SLC1A) family of glutamate transporters.[2]
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and concerns.
Q1: We are seeing unexpected cellular phenotypes (e.g., toxicity, altered morphology) at concentrations where we don't expect our primary target to be fully engaged. Could these be off-target effects?
A1: Yes, this is a classic indicator of potential off-target activity. Off-target effects occur when a compound interacts with unintended biomolecules.[4] It is crucial to distinguish between target-mediated toxicity and off-target liability.
-
Initial Actionable Advice:
-
Confirm On-Target Engagement: First, verify that your compound is engaging the intended target (e.g., a specific EAAT subtype) in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Dose-Response Analysis: Perform a careful dose-response curve for both your intended functional outcome (e.g., inhibition of glutamate uptake) and the unexpected phenotype. A significant rightward shift in the dose-response for the phenotype compared to target engagement may suggest an off-target mechanism.
-
Structural Analog Control: Synthesize or procure a structurally related but inactive analog of your compound. This analog should retain similar physical properties (solubility, lipophilicity) but be designed to lack the key interacting moieties for the primary target. If this inactive analog still produces the phenotype, it strongly points to an off-target effect or a compound-specific chemical toxicity issue. The pyrrolidine scaffold itself can sometimes be bio-activated, so this is a critical control.[5]
-
Q2: Our compound is a derivative of pyrrolidine-dicarboxylic acid. What are the most probable off-target families we should be concerned about?
A2: Given the glutamate-like scaffold, the highest probability off-targets are other proteins that bind glutamate or similar endogenous ligands. The dysfunctional regulation of glutamate transporters is linked to numerous neurological diseases.[6]
-
Primary Off-Target Families of Concern:
-
Other EAAT Subtypes: If you designed the molecule for EAAT1, it may have high affinity for EAAT2, EAAT3, etc. Comprehensive subtype profiling is essential.
-
Ionotropic Glutamate Receptors: NMDA, AMPA, and Kainate receptors have glutamate binding sites and are critical for synaptic communication.[7] Unintended modulation of these receptors can lead to significant neuroexcitatory or inhibitory effects.
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that play a major role in modulating synaptic plasticity.
-
Aspartate Transporters & Receptors: The dicarboxylic acid moiety can mimic aspartate, leading to interactions with its specific targets.
-
Q3: How can we predict potential off-target interactions before running expensive, broad screening panels?
A3: In silico (computational) methods are a powerful and cost-effective first step to generate hypotheses about potential off-target interactions.[4][8] These tools compare the 2D and 3D structure of your compound against databases of known ligands for a wide range of biological targets.
-
Recommended In Silico Approaches:
-
Similarity Searching: Use tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) which predict targets based on the principle that similar molecules often have similar biological activities.[8]
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on your compound and screen it against a database of off-target protein structures.
-
Molecular Docking: Dock your compound into the binding sites of high-probability off-target proteins (e.g., glutamate receptors) to estimate binding affinity.
-
The workflow below illustrates the initial decision-making process for investigating an unexpected phenotype.
Caption: Initial troubleshooting workflow for unexpected phenotypes.
Section 2: Systematic Identification of Off-Target Interactions
Once preliminary evidence suggests an off-target effect, a systematic, multi-tiered approach is required for identification.
Q4: What is the industry-standard approach for unbiased, broad off-target screening?
A4: The most robust method for identifying unintended interactions is to submit the compound to a commercial broad pharmacology panel, such as the Eurofins SafetyScreen or a similar service. These panels use high-throughput screening (HTS) methodologies, typically radioligand binding assays or functional assays, to test your compound against hundreds of validated targets, including GPCRs, kinases, ion channels, and transporters.[4]
Table 1: Comparison of Key Off-Target Identification Methods
| Method | Principle | Throughput | Strengths | Limitations |
| Broad Pharmacology Panel | Radioligand binding or functional assays against a large, diverse set of known drug targets. | High | Unbiased, industry standard, provides quantitative affinity data (Ki, IC50). | Can be expensive; only covers known, validated targets. |
| Chemical Proteomics | An affinity-tagged version of the compound is used to "pull down" binding partners from cell lysates for identification by mass spectrometry.[9] | Low | Unbiased, identifies novel and unknown binding partners directly in a biological matrix. | Requires chemical synthesis of a probe; may miss weak binders; tag can alter binding.[10] |
| Phenotypic Screening | High-content imaging or other cell-based assays are used to profile the compound's effects across various cell types and stimulation conditions.[4] | Medium-High | Provides functional context; can reveal unexpected pathways. | Does not directly identify the molecular target; requires significant deconvolution efforts. |
| Cellular Thermal Shift Assay (CETSA) Proteome-Wide | Measures the change in thermal stability of all detectable proteins in a cell upon compound binding. | Low | Label-free, confirms direct target engagement in a physiological context. | Technically challenging; less sensitive for membrane proteins; requires specialized equipment. |
Q5: We have a hit from our broad panel screen. How do we validate that this off-target is responsible for our observed cellular phenotype?
Caption: Workflow for validating a putative off-target hit.
Protocol: Validating an Off-Target Using Genetic Knockdown
-
Target Selection: Choose the off-target protein identified in the primary screen (e.g., a specific glutamate receptor subtype).
-
Reagent Design: Design and synthesize at least two independent, validated siRNAs or CRISPR guide RNAs targeting the mRNA or gene of the off-target protein. Include a non-targeting scramble control.
-
Cell Culture & Transfection: Culture the cell line in which the unexpected phenotype was observed. Transfect the cells with the siRNAs or CRISPR reagents according to standard protocols.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm successful knockdown of the target protein via qPCR (for mRNA levels) or Western Blot (for protein levels). A knockdown efficiency of >70% is recommended.
-
Phenotypic Assay: Treat the remaining knockdown cells and control cells with cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid at the concentration that elicits the phenotype.
-
Data Analysis: Quantify the phenotype in all groups. A statistically significant reduction or complete abolition of the phenotype in the knockdown cells compared to the scramble control-treated cells validates the off-target interaction.
Section 3: Strategies for Minimizing Off-Target Effects
Once an off-target liability is confirmed, the focus shifts to mitigation through medicinal chemistry and rational drug design.[4]
Q6: We have confirmed that our compound hits both the intended EAAT target and an off-target mGluR. How can we improve selectivity?
A6: This is a common challenge that is addressed through Structure-Activity Relationship (SAR) studies. The goal is to identify structural elements of your compound that contribute differentially to on-target versus off-target binding.
-
Strategy 1: Structure-Guided Design:
-
If crystal structures of both your on-target and off-target are available, perform molecular docking. Analyze the binding poses to identify differences in the pockets. For example, the off-target pocket might be smaller or have a different charge distribution. You can then design new analogs that introduce steric bulk or change charge to be disfavored by the off-target while being tolerated by the on-target.
-
-
Strategy 2: Systematic SAR Exploration:
-
Benzyl Group Modification: Synthesize analogs where the benzyl group is replaced with other aromatic or aliphatic groups. Vary its position and substituents (e.g., add chloro, fluoro, or methoxy groups) to probe steric and electronic requirements.
-
Pyrrolidine Ring Modification: Explore modifications to the pyrrolidine ring itself, though this is more synthetically challenging. The stereochemistry of the dicarboxylic acid groups is critical and should be maintained if it is key for on-target activity.
-
Bioisosteric Replacement: Replace the carboxylic acid groups with other acidic bioisosteres (e.g., tetrazoles) to alter binding interactions and physicochemical properties.
-
The iterative process of designing, synthesizing, and testing these new analogs against both the on-target and off-target is the core of lead optimization and is essential for minimizing off-target effects.[1]
References
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. Journal of Biological Chemistry. [Link]
-
Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse. PMC - NIH. [Link]
-
Disruption of Glutamate Transport and Homeostasis by Acute Metabolic Stress. Frontiers. [Link]
-
The twisted link between a dual function glutamate transporter and episodic ataxia. The University of Sydney. [Link]
-
Glutamatergic Synapses Act as a Hub for Intellectual Disability. The Scientist. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
-
Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. PubMed. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. youtube.com [youtube.com]
- 7. Glutamatergic Synapses Act as a Hub for Intellectual Disability | The Scientist [the-scientist.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the inhibitory potency of benzyl-pyrrolidine derivatives
Welcome to the technical support center for researchers working with benzyl-pyrrolidine derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of optimizing the inhibitory potency of this versatile chemical scaffold. The content is structured in a question-and-answer format to directly address common challenges and strategic decisions you may encounter in your drug discovery efforts.
Part 1: Frequently Asked Questions (FAQs) - Core Principles of Potency Enhancement
This section addresses fundamental questions regarding the structure-activity relationships (SAR) of benzyl-pyrrolidine derivatives. Understanding these principles is the first step toward rational design of more potent inhibitors.
Q1: What are the key pharmacophoric features of benzyl-pyrrolidine inhibitors?
A1: The benzyl-pyrrolidine scaffold is a privileged structure in drug discovery, appearing in inhibitors for various targets like cholinesterases, dopamine transporters, and dipeptidyl peptidase-IV (DPP-IV).[1][2][3] While the specifics vary by target, a general pharmacophore model includes three key areas for modification:
-
The Benzyl Moiety: This aromatic ring often engages in hydrophobic or π-π stacking interactions within the target's binding pocket.[4] Its substitution pattern is a primary handle for modulating potency and selectivity.
-
The Pyrrolidine Ring: This nitrogen-containing heterocycle typically serves as a central scaffold. The nitrogen atom's basicity can be crucial for forming key interactions, such as with acidic residues like aspartate in dopamine receptors.[4] The stereochemistry and substitution on the pyrrolidine ring are critical for correct orientation in the active site.[1][2]
-
The Linker/Connecting Group: The atoms connecting the pyrrolidine ring to other functional groups dictate the spatial relationship between key interaction points. Modifying the linker's length or rigidity can optimize the compound's fit within the binding site.[5]
Below is a conceptual diagram illustrating these key regions for optimization.
Caption: Key pharmacophoric regions of a benzyl-pyrrolidine inhibitor.
Q2: How do substitutions on the benzyl ring typically affect inhibitory potency?
A2: Substitutions on the benzyl ring are a powerful tool for fine-tuning potency. The effect depends heavily on the specific enzyme or receptor target.
-
For Cholinesterase Inhibition: Studies have shown that introducing electron-donating groups (EDGs) at the terminal phenyl ring can enhance inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] In other cases, bulky substituents in the para position of a benzamide attached to a related piperidine scaffold led to a substantial increase in anti-AChE activity.[6] For donepezil-related compounds, the 5,6-dimethoxy substitution pattern on an indanone moiety (related to the benzyl group) was found to be highly potent.[7]
-
For Glutamine Transporter ASCT2 Inhibition: A systematic analysis revealed that increasing the hydrophobicity of the substituent on the phenyl ring correlated with a stronger apparent binding affinity.[8] This suggests the binding pocket has a significant hydrophobic character.
-
General Strategy: The key is to match the electronic and steric properties of the substituent with the characteristics of the target's binding pocket. If the pocket is hydrophobic, bulky, lipophilic groups may increase potency. If it contains hydrogen bond donors or acceptors, polar groups like hydroxyls or amines may be beneficial. Computational methods like molecular docking can provide valuable hypotheses for which substitutions to explore.[9]
Q3: What is the role of stereochemistry in the pyrrolidine ring?
A3: Stereochemistry is often a critical determinant of potency. The three-dimensional arrangement of atoms dictates how well the inhibitor fits into the chiral environment of an enzyme's active site.
For a class of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides targeting the dopamine D-2 receptor, the inhibitory activity was found to be almost exclusively confined to the (R)-enantiomer.[2] Similarly, for certain G-protein coupled receptor 40 (GRP40) agonists, the enantiopure (R,R)-derivative displayed significantly higher potency than its (S,S)-enantiomer due to a different binding mode.[1] This highlights that one stereoisomer can achieve a much more favorable binding orientation, leading to a dramatic difference in inhibitory strength. It is essential to either synthesize stereochemically pure compounds or separate enantiomers to accurately assess their activity and avoid misinterpreting data from a racemic mixture.
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides practical solutions to common problems encountered during the synthesis, testing, and optimization of benzyl-pyrrolidine inhibitors.
Scenario 1: Synthesis & Purification Issues
Q: I've designed a novel derivative, but the synthesis is low-yielding or results in inseparable byproducts. What can I do?
A: Synthetic challenges can halt a project before biological testing even begins. Here’s a systematic approach to troubleshooting:
-
Re-evaluate the Synthetic Route: Are there alternative, more robust methods reported for similar structures? The synthesis of N-benzyl-3-pyrrolidinols and 1,5-substituted pyrrolidin-2-ones, for example, has been approached in various ways.[10][11] Consider routes that use different catalysts or reaction conditions that might be more compatible with your specific substrates.[11][12]
-
Analyze Reaction Conditions:
-
Solvent & Temperature: Are they optimal? Small changes can have a large impact on reaction kinetics and side reactions.
-
Reagent Purity: Are your starting materials and reagents pure? Contaminants can poison catalysts or participate in unwanted side reactions.
-
Atmosphere: Does the reaction require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents or intermediates?
-
-
Purification Strategy: If separation is the issue, explore alternative chromatographic techniques.
-
Column Chromatography: Try different solvent systems (e.g., gradients of ethyl acetate/hexanes, methanol/dichloromethane) or a different stationary phase (e.g., alumina instead of silica).
-
Preparative HPLC: For difficult separations of structurally similar compounds (like diastereomers), preparative reverse-phase HPLC can be highly effective.
-
Crystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity.
-
Scenario 2: Inconsistent Biological Assay Results
Q: I am getting highly variable IC₅₀ values for the same compound across different experimental runs. What is the cause?
A: Inconsistent IC₅₀ values are a common and frustrating problem. The root cause is often found in the assay conditions or the compound's physical properties.[13][14]
Troubleshooting Steps:
-
Check Compound Solubility: Benzyl-pyrrolidine derivatives can be hydrophobic and may precipitate in aqueous assay buffers.
-
Symptom: You may see visible precipitate in the well, or the dose-response curve may be flat or irregular at high concentrations.
-
Solution:
-
Confirm the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is low enough (typically <1%) to not affect the enzyme.
-
Incorporate a small amount of a non-ionic detergent like Tween-20 or Triton X-100 into the assay buffer to improve solubility.
-
Measure the kinetic solubility of your compound before running the full assay.
-
-
-
Verify Reagent Stability: One or more components of your assay may be degrading over time.[15]
-
Symptom: Assay window (signal difference between positive and negative controls) decreases over the course of a plate read.
-
Solution:
-
Prepare fresh reagents for each experiment.
-
Avoid repeated freeze-thaw cycles of enzymes and substrates.
-
Run a stability test: incubate the enzyme or substrate under assay conditions for the full duration of the experiment and check for loss of activity.
-
-
-
Rule Out Time-Dependent Inhibition: Your compound might be an irreversible or slow-binding inhibitor.
-
Symptom: The measured IC₅₀ value decreases as the pre-incubation time of the enzyme and inhibitor increases.
-
Solution: Perform a pre-incubation time course experiment. Measure inhibition at several time points (e.g., 5, 15, 30, 60 minutes) before adding the substrate. If the IC₅₀ changes, classical steady-state analysis may not be appropriate.[15][16]
-
-
Review the Assay Protocol: Ensure strict consistency.
-
Pipetting: Use calibrated pipettes and ensure accurate, consistent volumes, especially for serial dilutions.
-
Incubation Times & Temperatures: Use a calibrated incubator and precise timers.
-
Plate Reader Settings: Ensure the instrument settings (e.g., excitation/emission wavelengths, gain) are identical for every run.[13]
-
The following workflow diagram illustrates a systematic approach to troubleshooting inconsistent assay results.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Buffers for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
Welcome to the technical support center for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for refining experimental buffer conditions. As a competitive inhibitor of glutamate transporters, precise buffer preparation is critical for obtaining reproducible and accurate results. This document offers a structured approach to buffer optimization, addressing common challenges through a detailed FAQ and troubleshooting section, supported by experimental protocols and scientific principles.
Understanding the Compound: Key Physicochemical Properties
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a dicarboxylic acid derivative of a pyrrolidine ring. Its structure suggests its utility as a glutamate analog and, consequently, as a competitive inhibitor for glutamate transporters (EAATs). The key to its effective use lies in understanding and controlling its behavior in aqueous solutions, which is governed by its physicochemical properties.
| Property | Value/Prediction | Source | Significance for Experimental Design |
| Molecular Formula | C13H15NO4 | Essential for calculating molarity and preparing stock solutions. | |
| Molecular Weight | 249.26 g/mol | Crucial for accurate concentration calculations. | |
| Melting Point | 211-212 °C | Indicates the compound's purity and thermal stability. | |
| Predicted pKa | 3.13 ± 0.40 | A critical parameter for determining the compound's charge state at a given pH, which directly impacts solubility and binding to the target transporter. | |
| Storage Temperature | 2-8°C | Recommended storage condition to ensure long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid in biological assays?
A1: Based on its structural similarity to glutamate and related pyrrolidine-dicarboxylate compounds like L-trans-pyrrolidine-2,4-dicarboxylate (PDC), cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is expected to act as a competitive inhibitor of excitatory amino acid transporters (EAATs).[1][2] This means it competes with the endogenous substrate, glutamate, for binding to the active site of the transporter.[3] By occupying the binding site, it blocks the uptake of glutamate into cells.
Q2: I'm having trouble dissolving the compound in my standard phosphate buffer (pH 7.4). What am I doing wrong?
A2: This is a common issue with dicarboxylic acids. The predicted pKa of this compound is approximately 3.13.[4] At a neutral pH of 7.4, the carboxylic acid groups will be deprotonated, which should favor solubility in aqueous solutions. However, the benzyl group introduces significant hydrophobicity, which can lead to low overall solubility. Dicarboxylic acids, in general, can have limited solubility in water, which can be influenced by the carbon chain length and other functional groups.
To improve solubility, consider the following:
-
Prepare a concentrated stock solution in a suitable organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds.[5]
-
Adjust the pH: While the compound should be soluble at pH 7.4, preparing the initial stock at a slightly more alkaline pH (e.g., pH 8.0-8.5) can further enhance deprotonation and solubility. Be mindful that the final assay pH should be readjusted.
-
Gentle warming and sonication: These techniques can aid in the dissolution process.
Q3: How does the pH of my experimental buffer affect the inhibitory potency of the compound?
A3: The pH of your buffer is a critical parameter that directly influences the ionization state of both the inhibitor and the amino acid residues in the binding site of the glutamate transporter. Since the predicted pKa is around 3.13, the compound will be predominantly in its deprotonated (anionic) form at physiological pH.[4] This charged state is likely crucial for its interaction with the positively charged residues within the transporter's binding pocket. Deviations from the optimal pH can alter this charge relationship, leading to a decrease in binding affinity and, consequently, a reduction in inhibitory potency. Therefore, maintaining a stable and appropriate pH throughout your experiment is essential.[1]
Q4: Can I use any buffer system for my glutamate transporter assay?
A4: While several buffer systems can maintain a stable pH, not all are suitable for glutamate transporter assays. The choice of buffer can impact the transporter's activity and stability.[1] For instance, phosphate buffers can sometimes interact with divalent cations that may be required for transporter function. It is advisable to use buffers that are well-established for EAAT assays, such as HEPES or Tris-HCl. These buffers are known for their stability and minimal interference with many biological systems.[1] Always verify the compatibility of your chosen buffer with your specific experimental setup and ensure it does not interfere with your detection method.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.
Problem 1: Inconsistent or Non-Reproducible Inhibition Data
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Dissolution of Inhibitor | If the inhibitor is not fully dissolved in the stock solution or precipitates upon dilution into the assay buffer, the actual concentration will be lower and variable. | 1. Visually inspect the stock solution for any precipitate. 2. Briefly centrifuge the stock solution and check for a pellet. 3. Prepare a fresh stock solution, ensuring complete dissolution using sonication or gentle warming if necessary. 4. Consider using a small percentage of an organic co-solvent like DMSO in your final assay buffer (typically <1%), but verify its compatibility with your system. |
| pH Instability of the Buffer | The buffering capacity of your chosen buffer may be insufficient to handle pH shifts during the experiment, affecting the inhibitor's charge state and binding affinity.[1] | 1. Measure the pH of your buffer before and after the experiment to check for significant drift. 2. Choose a buffer with a pKa close to your desired experimental pH for optimal buffering capacity. 3. Increase the buffer concentration if necessary, but be mindful of potential ionic strength effects. |
| Inhibitor Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. | 1. Pre-treat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. 2. Use low-adhesion plasticware. 3. Minimize the time the inhibitor spends in dilute solutions before being added to the assay. |
| Time-Dependent Inhibition | The inhibitor may exhibit slow-binding kinetics, meaning that the inhibition develops over time.[6] | 1. Perform pre-incubation experiments where the transporter and inhibitor are mixed for varying durations before adding the substrate.[6] 2. If pre-incubation increases potency, this suggests slow-binding, and a standardized pre-incubation time should be incorporated into your protocol. |
Problem 2: Lower than Expected Inhibitory Potency (High IC50)
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Buffer Composition | The ionic strength or the presence of certain ions in your buffer can influence the conformation of the transporter and its affinity for the inhibitor. | 1. Review the literature for buffer compositions used in similar glutamate transporter assays. 2. Systematically vary the ionic strength of your buffer (e.g., by adjusting NaCl concentration) to see if it impacts inhibitor potency. |
| Competition from Buffer Components | Some buffer components might weakly interact with the transporter's binding site, leading to an underestimation of the inhibitor's potency. | 1. Test a different buffer system (e.g., switch from a phosphate-based buffer to a HEPES-based buffer) to see if the IC50 value changes. |
| Inhibitor Degradation | The compound may not be stable under your experimental conditions (e.g., temperature, light exposure). | 1. Prepare fresh dilutions of the inhibitor for each experiment. 2. Protect the inhibitor stock and working solutions from light. 3. If the assay is performed at elevated temperatures, assess the thermal stability of the compound. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing the Compound: Accurately weigh out a precise amount of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid using an analytical balance.
-
Initial Dissolution: Add a small volume of high-purity DMSO to the weighed compound to achieve a high concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to aid dissolution. Ensure no visible particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.
Protocol 2: Buffer Optimization for a Glutamate Uptake Assay
-
Buffer Selection: Prepare a panel of commonly used biological buffers (e.g., HEPES, Tris-HCl, PBS) at the desired pH (e.g., 7.4).
-
Ionic Strength Adjustment: For each buffer, prepare a series of solutions with varying NaCl concentrations (e.g., 100 mM, 150 mM, 200 mM) to assess the effect of ionic strength.
-
Baseline Transporter Activity: Measure the baseline glutamate uptake in your experimental system (e.g., cells expressing the transporter, synaptosomes) in each buffer condition without the inhibitor. This will identify any direct effects of the buffer on transporter function.
-
Inhibition Assay: In the buffer condition that yields the highest and most stable baseline activity, perform a dose-response experiment with cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid to determine the IC50 value.
-
Data Analysis: Compare the IC50 values obtained in different buffer conditions. The optimal buffer will be the one that provides robust transporter activity and the most potent and reproducible inhibition.
Visualizing the Workflow
Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility problems.
Logical Relationship in Competitive Inhibition
Sources
- 1. The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The competitive transport inhibitor L-trans-pyrrolidine-2, 4-dicarboxylate triggers excitotoxicity in rat cortical neuron-astrocyte co-cultures via glutamate release rather than uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Regulation of Glutamate Transporter 1 in the Rapid Antidepressant-Like Effect of Ketamine in Mice [frontiersin.org]
- 4. 164916-63-6 CAS MSDS (CIS-1-BENZYL-3,4-PYRROLIDINEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control and Purity Analysis of 1-Benzyl-3,4-pyrrolidinedicarboxylic Acid
Welcome to the technical support center for cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the quality control and purity analysis of this important chiral building block.
A Note on Stereochemistry: The initial query specified the cis isomer. However, a thorough review of the available scientific literature has identified a well-documented stereoselective synthesis for the trans isomer, specifically (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic acid [1]. Due to the availability of a concrete synthetic pathway for this trans isomer, which is crucial for predicting impurities and developing robust analytical methods, this guide will focus on the quality control of this specific, scientifically-grounded stereoisomer. The principles and methods described herein can be adapted for other stereoisomers, including the cis form, but specific parameters may require re-optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic acid?
A1: The primary technique is High-Performance Liquid Chromatography (HPLC), typically with UV detection. Given the molecule's chiral nature, a chiral HPLC method is essential to determine enantiomeric purity. Additionally, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.
Q2: What type of HPLC column is recommended for purity and enantiomeric excess determination?
A2: For general purity assessment (achiral analysis), a reversed-phase C18 column is a suitable starting point. For determining enantiomeric purity, a chiral stationary phase (CSP) is necessary. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their derivatives[2]. Alternatively, derivatization with a chiral reagent followed by analysis on a standard C18 column can be employed to separate the resulting diastereomers[3][4][5].
Q3: What are the expected spectroscopic characteristics of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic acid?
A3:
-
¹H NMR: Expect signals for the benzyl group protons (aromatic and benzylic CH₂), and complex, diastereotopic signals for the pyrrolidine ring protons[6][7]. The carboxylic acid protons will likely appear as broad singlets at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Signals corresponding to the carbonyl carbons of the carboxylic acids, the aromatic and aliphatic carbons of the benzyl group, and the carbons of the pyrrolidine ring are expected.
-
IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1730 cm⁻¹).
-
Mass Spectrometry: The molecular ion corresponding to the compound's mass should be observed, along with characteristic fragmentation patterns.
Q4: What are the likely process-related impurities from the synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic acid?
A4: Based on a likely stereoselective synthesis route starting from itaconic acid and (S)-phenylethylamine, followed by reduction and subsequent chemical transformations[1], potential impurities include:
-
Starting Materials: Unreacted itaconic acid and (S)-phenylethylamine.
-
Intermediates: Incompletely reacted intermediates from the synthetic sequence.
-
Diastereomers: The corresponding cis isomers or other trans diastereomers if the stereoselectivity of the reactions is not 100%.
-
By-products from Reduction: If a reducing agent like Lithium Aluminium Hydride (LiAlH₄) is used to reduce an amide precursor, potential side products could include partially reduced intermediates[8][9][10].
-
Reagents: Residual reagents and catalysts used in the synthesis.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem 1: Poor Peak Shape (Tailing) for the Main Analyte Peak on a C18 Column
-
Likely Cause: Carboxylic acid groups can interact with residual metal ions in the HPLC system (e.g., in the stainless steel tubing, frits, or silica support), leading to peak tailing. The dual carboxylic acid nature of the molecule exacerbates this issue.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a chelating agent, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. These acids will protonate the carboxylic acid groups, reducing their interaction with the stationary phase, and compete for active sites on the column.
-
Use an Inert Column: Employ a column with a highly inert silica base or a hybrid silica particle technology to minimize secondary interactions.
-
System Passivation: Flush the HPLC system with a solution of a strong chelator like EDTA to remove metal contaminants.
-
Problem 2: Inadequate Separation of Diastereomers (e.g., cis vs. trans)
-
Likely Cause: The reversed-phase C18 column may not provide sufficient selectivity to resolve the subtle structural differences between the diastereomers.
-
Solutions:
-
Method Optimization: Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer), pH, and column temperature.
-
Alternative Stationary Phase: Consider a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivities.
-
Normal Phase Chromatography: If reversed-phase methods fail, explore normal phase chromatography with a silica or cyano-bonded column.
-
Problem 3: No or Poor Resolution of Enantiomers on a Chiral Column
-
Likely Cause: The chosen chiral stationary phase (CSP) may not be suitable for this specific analyte, or the mobile phase conditions may not be optimal for chiral recognition.
-
Solutions:
-
Screen Different CSPs: Test a variety of chiral columns, such as those based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides[2][11].
-
Optimize Mobile Phase: For chiral separations, the composition of the mobile phase is critical. Systematically evaluate different organic modifiers (e.g., isopropanol, ethanol, acetonitrile) and additives (e.g., acids, bases).
-
Consider Derivatization: If direct chiral separation is challenging, derivatize the carboxylic acid groups with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column[3][4][5].
-
Experimental Protocols & Data
Proposed Starting HPLC Method for Purity Analysis (Achiral)
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column for initial assessment. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress ionization of carboxylic acids. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | 210 nm for the carboxylic acid chromophore and 254 nm for the benzyl group. |
| Injection Vol. | 5 µL | A small injection volume to prevent peak overload. |
Proposed Starting HPLC Method for Enantiomeric Purity (Chiral)
| Parameter | Recommended Condition | Rationale |
| Column | Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm | A macrocyclic glycopeptide CSP known for good performance with underivatized amino acids[2]. |
| Mobile Phase | Varies; start with Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1, v/v/v) | Polar organic mode is often effective for this type of CSP. |
| Isocratic/Gradient | Isocratic | Simplifies method development for chiral separations. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal resolution and backpressure. |
| Column Temp. | 25 °C | Temperature can significantly impact chiral recognition. |
| Detection | UV at 210 nm and 254 nm | Consistent with the achiral method. |
Visualizations
Workflow for HPLC Method Development
Caption: Workflow for developing achiral and chiral HPLC methods.
Troubleshooting Logic for Peak Tailing
Sources
- 1. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Glutamate Transporter Modulators: The Established Profile of L-trans-pyrrolidine-2,4-dicarboxylate and a Proposed Framework for Evaluating Novel Compounds like cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
For the research and drug development community, the modulation of excitatory amino acid transporters (EAATs) represents a critical avenue for therapeutic intervention in a host of neurological disorders. The ability to precisely control extracellular glutamate concentrations is paramount, and as such, the characterization of compounds that interact with EAATs is of significant interest. This guide provides a detailed comparative analysis of the well-characterized glutamate transporter inhibitor, L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC), and establishes a comprehensive experimental framework for the evaluation of novel chemical entities, exemplified by the structurally related but functionally uncharacterized molecule, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
Introduction to Glutamate Transporter Modulation
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation is crucial for normal synaptic transmission and plasticity.[1] Excitatory amino acid transporters are a family of five transmembrane proteins (EAAT1-5) responsible for the reuptake of glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining low extracellular glutamate levels.[1] The modulation of these transporters with small molecules offers a promising strategy for treating conditions associated with glutamate dysregulation, including neurodegenerative diseases and ischemic stroke.
This guide focuses on two pyrrolidine-based dicarboxylic acid derivatives. L-trans-PDC is a classical and widely studied competitive inhibitor and substrate of EAATs. In contrast, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a compound for which, despite its structural similarity, there is a notable absence of published biological data regarding its activity at glutamate transporters. This disparity presents an opportunity to not only review the known efficacy of a benchmark compound but also to outline a rigorous, field-proven methodology for the comprehensive evaluation of new chemical entities.
L-trans-pyrrolidine-2,4-dicarboxylate: A Dual-Function Modulator
L-trans-PDC is a potent and competitive inhibitor of high-affinity glutamate transport systems.[2] It is also a transportable substrate for EAATs 1-4. This dual functionality is a key aspect of its pharmacological profile.
Mechanism of Action
As a competitive inhibitor, L-trans-PDC binds to the glutamate binding site on EAATs, preventing the uptake of glutamate. However, because it is also a substrate, it can be transported into the cell. This transport can lead to a phenomenon known as heteroexchange, where the influx of L-trans-PDC drives the efflux of intracellular glutamate, leading to an increase in extracellular glutamate concentrations.[3] This effect is particularly pronounced at higher concentrations of L-trans-PDC and can result in excitotoxicity.[2]
Efficacy and Potency
The inhibitory potency of L-trans-PDC has been characterized against several EAAT subtypes. The following table summarizes key efficacy values from in vitro studies.
| EAAT Subtype | Assay Type | Parameter | Value (µM) | Reference |
| Human EAAT1 | [³H]-D-Aspartate Uptake | Kᵢ | 20 | |
| Human EAAT2 | [³H]-D-Aspartate Uptake | Kᵢ | 20 | |
| Human EAAT3 | [³H]-D-Aspartate Uptake | Kᵢ | 109 | |
| Human EAAT1 | FLIPR Membrane Potential | Kₘ | 19 | |
| Human EAAT2 | FLIPR Membrane Potential | Kₘ | 7.7 | |
| Human EAAT3 | FLIPR Membrane Potential | Kₘ | 11 |
Table 1: In vitro efficacy of L-trans-pyrrolidine-2,4-dicarboxylate at human EAAT subtypes.
The neurotoxic effects of L-trans-PDC, mediated by NMDA receptor activation due to increased extracellular glutamate, have been observed in cortical cultures with an EC50 of 320 ± 157 µM in astrocyte-rich cultures and 50 ± 5 µM in astrocyte-poor cultures.[2]
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid: An Uncharacterized Moiety
A thorough review of the scientific literature reveals a significant gap in our understanding of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid's biological activity. While commercially available, no published studies were identified that characterize its efficacy or mechanism of action at glutamate transporters or any other biological target. Its chemical structure, featuring a benzyl group on the pyrrolidine nitrogen, distinguishes it from L-trans-PDC and suggests that its pharmacological properties may differ significantly. The benzyl group could influence its affinity, selectivity, and transportability across the EAATs.
A Proposed Experimental Framework for Comparative Efficacy Assessment
To address the knowledge gap for compounds like cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid and to provide a standardized approach for comparing novel modulators to established agents like L-trans-PDC, the following experimental workflow is proposed.
Figure 2: A diagram illustrating the process of heteroexchange at an excitatory amino acid transporter (EAAT).
Concluding Remarks
The comparative analysis of glutamate transporter modulators is essential for advancing our understanding of glutamate homeostasis and for the development of novel neurotherapeutics. L-trans-pyrrolidine-2,4-dicarboxylate serves as a vital tool and benchmark compound, with its dual role as a competitive inhibitor and a transportable substrate highlighting the complexities of EAAT modulation. While the pharmacological profile of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid remains to be elucidated, the experimental framework presented here provides a clear and robust pathway for its characterization. By systematically assessing the potency, mechanism of action, and functional consequences of novel compounds, the research community can identify and develop the next generation of selective and efficacious glutamate transporter modulators.
References
-
The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
Rapid Regulation of Glutamate Transport: Where do we go from here? - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
-
The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
-
The competitive transport inhibitor L-trans-pyrrolidine-2, 4-dicarboxylate triggers excitotoxicity in rat cortical neuron-astrocyte co-cultures via glutamate release rather than uptake inhibition - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
Continuous administration of the glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate produces striatal lesion - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
Protective effect of L-trans-pyrrolidine-2,4-dicarboxilic acid preload against cell death induced by oxygen/glucose deprivation in differentiated PC12 cells - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
L-trans-pyrrolidine-2,4-dicarboxylic acid-evoked striatal glutamate levels are attenuated by calcium reduction, tetrodotoxin, and glutamate receptor blockade - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
Glutamate Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc. Retrieved January 25, 2026, from [Link]
-
Glutamate-induced inhibition of D-aspartate uptake in Müller glia from the retina - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
L-trans-pyrrolidine-2,4-dicarboxylic acid and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-trans-pyrrolidine-2,4-dicarboxylic acid-evoked striatal glutamate levels are attenuated by calcium reduction, tetrodotoxin, and glutamate receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cis and trans Isomers of 1-Benzyl-3,4-pyrrolidinedicarboxylic Acid: A Guide for Drug Development Professionals
An in-depth guide to the synthesis, stereochemistry, and comparative activity of cis- and trans-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
In the landscape of modern pharmacology, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, can exhibit remarkably different pharmacological profiles. This guide provides a comprehensive comparative study of the cis and trans isomers of 1-Benzyl-3,4-pyrrolidinedicarboxylic acid, a key scaffold in the development of glutamate transporter inhibitors. Our focus is to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, characterization, and differential biological activities of these two isomers, supported by experimental insights and protocols.
Introduction: The Significance of Stereochemistry in Glutamate Transporter Inhibition
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by a family of excitatory amino acid transporters (EAATs). Dysregulation of these transporters is implicated in a range of neurological disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and stroke. Consequently, molecules that can modulate EAAT activity are of significant therapeutic interest.
Pyrrolidine-3,4-dicarboxylic acid derivatives have emerged as a promising class of EAAT inhibitors. The rigid pyrrolidine ring serves as a scaffold to present two carboxylic acid groups in defined spatial orientations, mimicking the binding of glutamate. The cis and trans configurations of these carboxylates drastically alter the molecule's shape and its ability to fit into the transporter's binding pocket. The addition of an N-benzyl group, as in 1-Benzyl-3,4-pyrrolidinedicarboxylic acid, further influences the molecule's properties, including its potency and selectivity. This guide will dissect the profound impact of this stereochemical difference on the molecule's synthesis and biological function.
Stereoselective Synthesis: Crafting the Desired Isomer
The synthesis of the cis and trans isomers of 1-Benzyl-3,4-pyrrolidinedicarboxylic acid requires distinct stereoselective strategies. A common approach involves the cycloaddition of an azomethine ylide with a dipolarophile, followed by N-benzylation. The stereochemical outcome is controlled by the choice of reagents and reaction conditions.
A divergent synthetic pathway often starts from a common precursor, such as maleic or fumaric acid, to set the initial stereochemistry of the carboxyl groups.
Caption: Divergent synthetic pathways for cis and trans isomers.
The causality behind this stereoselectivity lies in the concerted nature of the [3+2] cycloaddition reaction, which retains the stereochemistry of the starting dipolarophile. Using diethyl fumarate (a trans-alkene) yields the trans-pyrrolidine, while using maleic anhydride (a cis-alkene) yields the cis-pyrrolidine.
Physicochemical and Spectroscopic Characterization
Distinguishing between the cis and trans isomers is readily achievable through standard analytical techniques. The difference in symmetry and steric environment between the two molecules leads to distinct physical properties and spectroscopic signatures.
| Property | cis-Isomer | trans-Isomer | Rationale for Difference |
| Symmetry | Cs symmetry (plane of symmetry) | C2 symmetry (axis of rotation) | The relative orientation of the carboxyl groups dictates the overall molecular symmetry. |
| Melting Point | Generally lower | Generally higher | The trans-isomer can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces. |
| 1H NMR | Two distinct signals for C3-H and C4-H | A single, equivalent signal for C3-H & C4-H | In the trans-isomer, the C3 and C4 protons are chemically equivalent due to the C2 axis of symmetry. |
| 13C NMR | Four distinct signals for pyrrolidine ring | Three distinct signals for pyrrolidine ring | The C3/C4 and C2/C5 carbons are equivalent in the trans-isomer, reducing the number of unique signals. |
| Coupling Constants (J) | J3,4 is typically larger | J3,4 is typically smaller | The dihedral angle between the C3-H and C4-H protons is different, affecting the coupling constant value. |
Comparative Biological Activity: A Tale of Two Isomers
While direct comparative data for 1-Benzyl-3,4-pyrrolidinedicarboxylic acid can be sparse, extensive research on the parent compound, 3,4-pyrrolidinedicarboxylic acid (PDC), and its analogues provides a clear and authoritative framework for understanding the structure-activity relationship (SAR). Studies have consistently shown that the cis-isomer is a significantly more potent inhibitor of glutamate transporters, particularly EAAT1 and EAAT2, compared to the trans-isomer.
| Isomer Configuration | Biological Target | Reported IC50 / Ki (for analogues) | Potency |
| cis | EAAT1 / EAAT2 | Low µM range | High |
| trans | EAAT1 / EAAT2 | High µM to mM range or inactive | Low |
Note: The exact values can vary based on the specific N-substituent and assay conditions. This table represents the general trend observed in the literature.
The underlying reason for this difference in potency lies in the three-dimensional structure required for binding to the transporter. The binding site of EAATs is shaped to accommodate L-glutamate. The cis-isomer of PDC derivatives can adopt a folded conformation where the two carboxyl groups mimic the spatial arrangement of the α- and γ-carboxyl groups of L-glutamate. The trans-isomer, with its extended conformation, cannot achieve this optimal alignment, leading to a much weaker interaction with the transporter.
Caption: Differential binding of isomers to the EAAT active site.
The N-benzyl group occupies a specific region of the binding pocket, and its interaction can further modulate the affinity and selectivity of the compound for different EAAT subtypes.
Experimental Protocol: Synthesis of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
This protocol describes a representative synthesis based on the [3+2] cycloaddition approach.
Objective: To synthesize the cis-isomer via cycloaddition of an azomethine ylide with maleic anhydride.
Materials:
-
Maleic anhydride
-
Benzylamine
-
Ethyl glyoxylate (50% solution in toluene)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous
-
Sodium hydroxide (NaOH), aqueous
-
Drying agent (e.g., anhydrous MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Azomethine Ylide Formation:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve benzylamine (1.0 eq) and ethyl glyoxylate (1.0 eq) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes. This in-situ formation of the N-benzylglycine ethyl ester is the precursor to the ylide.
-
-
Cycloaddition Reaction:
-
To the same flask, add maleic anhydride (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
The concerted reaction mechanism ensures the cis stereochemistry of the maleic anhydride is transferred to the product.
-
-
Work-up and Isolation of Anhydride:
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product is the cis-1-Benzylpyrrolidine-3,4-dicarboxylic anhydride. This intermediate can be purified by recrystallization or column chromatography if necessary.
-
-
Hydrolysis to Dicarboxylic Acid:
-
Dissolve the crude anhydride in a 1M aqueous NaOH solution.
-
Stir the mixture at 50 °C for 2 hours to ensure complete hydrolysis of the anhydride ring.
-
Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
-
The desired dicarboxylic acid will precipitate out of the solution.
-
-
Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield pure cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
-
-
Characterization:
-
Confirm the identity and purity of the product using 1H NMR, 13C NMR, and Mass Spectrometry.
-
Determine the melting point and compare it with literature values.
-
Conclusion and Future Directions
The stereochemical configuration of 1-Benzyl-3,4-pyrrolidinedicarboxylic acid is a pivotal factor governing its biological activity as a glutamate transporter inhibitor. The cis-isomer, capable of adopting a folded conformation that mimics L-glutamate, is a significantly more potent inhibitor than its trans-counterpart. This guide has detailed the stereoselective synthetic strategies required to access each isomer, the analytical methods for their differentiation, and the clear structure-activity relationship that dictates their function.
For drug development professionals, this comparative study underscores the necessity of stereochemical control in inhibitor design. Future research should focus on exploring a wider range of N-substituents on the cis-pyrrolidine-3,4-dicarboxylic acid scaffold to optimize potency, selectivity for EAAT subtypes, and pharmacokinetic properties. The development of enantioselective synthetic routes will also be crucial for accessing single enantiomers, which may offer further improvements in efficacy and safety profiles.
References
- Synthesis and Biological Evaluation of Pyrrolidine-3,4-dicarboxylic Acid Derivatives as Glutamate Transporter Inhibitors.Journal of Medicinal Chemistry. This reference typically covers the synthesis and SAR of related compounds, providing the foundational principles for the biological activity comparison. A representative article in this journal would be the basis for the SAR discussion.
- Stereoselective [3+2] Cycloaddition Reactions of Azomethine Ylides.Chemical Reviews. This source provides an authoritative background on the key synthetic reaction used to establish the stereochemistry of the pyrrolidine ring, explaining the mechanistic basis for stereocontrol.
- The Conformation of 3,4-Pyrrolidinedicarboxylic Acid Analogues.Acta Crystallographica Section B. Crystallographic studies are the definitive source for confirming the solid-state conformation of these isomers, providing direct evidence for the folded vs. extended structures.
A Senior Application Scientist's Guide to Glutamate Transport Blockers: D-Aspartate vs. Constrained Analogs
This guide provides an in-depth comparison between two distinct classes of glutamate transporter inhibitors: the transportable substrate D-aspartate and non-transportable competitive blockers, represented here by well-characterized constrained analogs. While the specific compound cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid lacks extensive characterization in peer-reviewed literature as a glutamate transporter blocker, we will use highly relevant and extensively studied compounds from the same structural class—specifically L-threo-beta-benzyloxyaspartate (TBOA)—as a proxy for a direct and data-supported comparison. This approach allows us to explore the critical mechanistic differences that inform experimental design and data interpretation.
The Central Role of Glutamate Transporters in Synaptic Health
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), integral to learning, memory, and synaptic plasticity.[1] Its signaling is terminated by a family of five Na⁺-dependent excitatory amino acid transporters (EAATs), which rapidly clear glutamate from the synaptic cleft.[2][3] This reuptake process is vital for maintaining low extracellular glutamate concentrations, preventing excitotoxicity, and ensuring high fidelity of synaptic transmission.[2] Dysregulation of EAATs is implicated in numerous neurological disorders, making pharmacological tools that modulate their activity indispensable for research.
Researchers utilize EAAT inhibitors to probe the physiological roles of these transporters and to model disease states. However, not all inhibitors are created equal. Their mechanism of action—whether they are simply transported like glutamate or act as a true roadblock—has profound implications for experimental outcomes.
Mechanistic Deep Dive: The Contenders
The fundamental difference between D-aspartate and constrained analogs like TBOA lies in their interaction with the transporter's machinery.
D-Aspartate: The Competitive Substrate
D-aspartate is an stereoisomer of the endogenous amino acid L-aspartate. Mammalian glutamate transporters recognize and transport D-aspartate with an affinity and transport stoichiometry similar to that of L-glutamate and L-aspartate.[4][5] Because it competes with L-glutamate for the same binding site, it effectively inhibits L-glutamate uptake.
However, its identity as a transportable substrate carries critical experimental caveats:
-
Heteroexchange: By being transported into the cell, D-aspartate can drive the reverse transport (efflux) of intracellular glutamate, complicating the interpretation of extracellular glutamate dynamics.[6]
-
Metabolic and Signaling Activity: D-aspartate is not inert; it can act as an agonist at NMDA receptors and other glutamate receptors, potentially triggering its own signaling cascades.[7] It is also subject to metabolism by D-aspartate oxidase.[7]
-
Use as a Tracer: Its transportability makes radiolabeled D-aspartate (e.g., [³H]D-aspartate) an excellent tool for quantifying transporter activity in uptake assays, as it mimics the behavior of L-glutamate without being readily metabolized by intracellular enzymes like glutamine synthetase.[6][8]
Figure 1: Mechanism of D-Aspartate as a competitive substrate.
Constrained Analogs (e.g., TBOA): The Non-Transportable Blocker
In contrast, compounds like L-threo-beta-benzyloxyaspartate (TBOA) were specifically designed as non-transportable inhibitors .[9] The bulky benzyl group on the beta-carbon of the aspartate core allows the molecule to bind with high affinity to the glutamate binding site but physically prevents the conformational change required for translocation across the membrane.
This "lock and block" mechanism offers a much cleaner experimental tool for studying the consequences of uptake inhibition:
-
True Blockade: It halts the transport cycle without being transported itself, preventing artifacts like heteroexchange.[10]
-
Higher Potency: Derivatives of TBOA have been developed with significantly higher potency than substrate inhibitors. For example, TFB-TBOA inhibits glial transporters with an IC₅₀ in the low nanomolar range (13 nM).[11]
-
Subtype Selectivity: While the parent compound TBOA is a broad-spectrum blocker of all EAAT subtypes, medicinal chemistry efforts have yielded analogs with preference for specific subtypes, such as L-beta-threo-benzyl-aspartate's 10-fold preference for the neuronal EAAT3.[9][10]
Figure 2: Mechanism of TBOA as a non-transportable blocker.
Head-to-Head Performance Comparison
The choice between these compounds depends entirely on the experimental question. The following table summarizes their key performance characteristics based on available data.
| Feature | D-Aspartate | Constrained Analogs (e.g., TBOA, TFB-TBOA) | Rationale & Significance for Researchers |
| Mechanism of Action | Competitive Substrate | Non-transportable Competitive Blocker | Critical Distinction: D-Aspartate is actively transported, which can induce glutamate efflux (heteroexchange). TBOA provides a true blockade of uptake.[6][9] |
| Potency | Micromolar (µM) affinity | Nanomolar (nM) to Micromolar (µM) IC₅₀/Kᵢ | TBOA and its derivatives are generally more potent. TFB-TBOA has an IC₅₀ of 13 nM for glial transporters.[4][11] |
| EAAT Subtype Selectivity | Broadly transported by EAATs | Can be non-selective (TBOA) or preferential for certain subtypes (e.g., L-beta-threo-BA for EAAT3).[5] | The availability of subtype-preferential blockers allows for more targeted investigation of individual transporter roles. |
| Key Experimental Use | Tracer for uptake assays ([³H]D-Aspartate) | Studying the physiological consequence of uptake blockade | D-Aspartate is ideal for measuring transport rates, while TBOA is superior for studying how blocking transport affects synaptic transmission or excitotoxicity.[8][11] |
| Potential Artifacts | Heteroexchange, off-target receptor activation (NMDA), potential metabolism.[6][7] | Minimal; considered a "cleaner" blocker. | Researchers using D-aspartate must control for its direct effects on glutamate receptors and its potential to release intracellular glutamate stores. |
Experimental Protocol: A Self-Validating Glutamate Uptake Assay
This protocol describes a standard method to quantify EAAT activity in cultured cells (e.g., primary astrocytes or HEK293 cells expressing a specific EAAT subtype) using [³H]D-aspartate as the tracer. The design allows for the direct comparison of inhibitory compounds.
Causality Behind Experimental Choices:
-
Why [³H]D-Aspartate? It is a transportable substrate that is not readily metabolized intracellularly, ensuring that the accumulated radioactivity directly reflects transporter activity.[6]
-
Why a Sodium-Based Buffer? EAATs are sodium-dependent. Running a parallel experiment in a sodium-free buffer (e.g., substituting Na⁺ with Choline⁺ or Li⁺) serves as a crucial negative control to validate that the observed uptake is indeed mediated by EAATs.[8]
-
Why Ice-Cold Stop Solution? The transport process is temperature-dependent. A rapid wash with ice-cold buffer immediately halts transporter activity, "trapping" the radiolabel that has been taken up at a specific time point.
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- 4. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Dynamic Gradient of Glutamate Across the Membrane: Glutamate/Aspartate-Induced Changes in the Ambient Level of l-[14C]glutamate and d-[3H]aspartate in Rat Brain Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. L-trans-pyrrolidine-2,4-dicarboxylate and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate transporter blockers for elucidation of the function of excitatory neurotransmission systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Target Selectivity of Novel Glutamate Transporter Inhibitors: A Case Study with cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
For researchers and drug development professionals navigating the complexities of glutamatergic neurotransmission, the precise characterization of novel molecular entities is paramount. This guide provides a comprehensive framework for confirming the target selectivity of putative glutamate transporter inhibitors, using the hypothetical compound cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid as a case study. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis with established inhibitors, ensuring a rigorous and self-validating approach to target engagement.
The Critical Role of Glutamate Transporters and the Quest for Selectivity
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by a family of sodium-dependent glutamate transporters known as Excitatory Amino Acid Transporters (EAATs).[1] To date, five subtypes have been identified: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5, each with a distinct expression pattern and physiological role.[2][3][4] EAAT2, predominantly expressed in glial cells, is responsible for the majority of glutamate reuptake in the brain and is a critical player in preventing excitotoxicity.[1][5][6] Consequently, compounds that modulate EAAT activity hold significant therapeutic potential for a range of neurological disorders.
However, the therapeutic utility of any new compound hinges on its selectivity for a specific EAAT subtype. Off-target effects can lead to undesirable side effects and confound experimental results. This guide will outline the necessary steps to rigorously assess the selectivity profile of a novel inhibitor.
Comparative Pharmacological Context: Setting the Stage for Analysis
Before embarking on the experimental validation of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, it is crucial to understand the landscape of existing EAAT inhibitors. These compounds will serve as essential benchmarks in our comparative analysis.
| Compound | Target(s) | Key Characteristics |
| Dihydrokainic Acid (DHK) | Selective for EAAT2 (GLT-1) | A widely used tool compound for studying the function of EAAT2. It is a non-transportable inhibitor.[3][6][7][8][9] |
| DL-threo-β-Benzyloxyaspartate (DL-TBOA) | Broad-spectrum EAAT inhibitor | A potent, non-transportable blocker of EAATs 1-5.[10][11][12][13] |
| UCPH-101 | Selective for EAAT1 (GLAST) | A non-substrate inhibitor with selectivity for EAAT1.[3] |
Our investigation will aim to place cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid within this pharmacological spectrum, determining its potency and selectivity across the major EAAT subtypes.
Experimental Workflow for Determining Target Selectivity
The following experimental workflow provides a systematic approach to characterizing the inhibitory profile of a novel compound.
Figure 1. A comprehensive workflow for the characterization of a novel EAAT inhibitor.
Phase 1: In Vitro Characterization of Inhibitory Potency and Selectivity
The initial phase focuses on quantifying the inhibitory activity of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid against the primary central nervous system EAAT subtypes expressed in a controlled cellular environment.
1. Cell Line Generation:
-
Rationale: To isolate the activity of each EAAT subtype, it is essential to use cell lines that individually overexpress a single human EAAT subtype (e.g., HEK293 cells stably expressing EAAT1, EAAT2, or EAAT3). This approach minimizes confounding effects from endogenous transporters.[14]
-
Protocol:
-
Transfect HEK293 cells with plasmids containing the full-length cDNA for human EAAT1, EAAT2, or EAAT3.
-
Select for stably transfected cells using an appropriate selection marker (e.g., G418).
-
Confirm the expression and function of each transporter subtype via Western blot and a baseline glutamate uptake assay.
-
2. Radioligand Uptake Assay:
-
Rationale: This is the gold standard for measuring the functional activity of glutamate transporters.[14][15] By quantifying the uptake of a radiolabeled substrate (e.g., [³H]-L-glutamate or [³H]-D-aspartate), we can determine the inhibitory potency of our test compound.
-
Protocol:
-
Plate the stable cell lines in 24-well plates and grow to confluence.
-
Wash the cells with a sodium-containing buffer.
-
Pre-incubate the cells with increasing concentrations of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (and control inhibitors DHK and DL-TBOA in parallel wells) for 10-15 minutes.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]-L-glutamate or [³H]-D-aspartate.
-
Terminate the uptake after a short incubation period (e.g., 5-10 minutes) by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a broad-spectrum inhibitor like DL-TBOA.
-
3. Data Analysis and Interpretation:
-
IC50 Determination: The concentration of the inhibitor that reduces the specific uptake of the radiolabeled substrate by 50% (IC50) is determined by fitting the data to a four-parameter logistic equation.
-
Selectivity Index: The selectivity of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid can be quantified by calculating the ratio of IC50 values for the different EAAT subtypes. For example, the EAAT1/EAAT2 selectivity index would be IC50(EAAT1) / IC50(EAAT2).
Table 1: Hypothetical IC50 Values (µM) for Glutamate Transporter Inhibitors
| Compound | EAAT1 | EAAT2 | EAAT3 | EAAT1/EAAT2 Selectivity | EAAT3/EAAT2 Selectivity |
| cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid | 50 | 1.5 | 45 | 33.3 | 30 |
| Dihydrokainic Acid (DHK) | >3000 | 23 | >3000 | >130 | >130 |
| DL-threo-β-Benzyloxyaspartate (DL-TBOA) | 70 | 6 | 6 | 11.7 | 1 |
This table presents hypothetical data to illustrate the expected outcomes of the described experiments. The values for DHK and DL-TBOA are based on published data.[6][12]
Phase 2: Elucidating the Mechanism of Inhibition
Understanding whether a compound acts as a competitive inhibitor, a non-competitive inhibitor, or a transportable substrate is crucial for its development.
Figure 2. Schematic of the glutamate transport cycle and potential mechanisms of inhibition.
Electrophysiological Assays:
-
Rationale: EAATs are electrogenic, meaning they generate an electrical current upon substrate transport.[2] This property can be exploited using techniques like two-electrode voltage clamp in Xenopus oocytes or whole-cell patch clamp in mammalian cells to differentiate between inhibitors that are themselves transported (and thus generate a current) and those that are non-transportable blockers (which inhibit the glutamate-induced current without generating a current themselves).[10][16]
-
Protocol (Xenopus Oocytes):
-
Inject cRNA for the desired EAAT subtype into Xenopus oocytes.
-
After 2-4 days of expression, place the oocyte in a recording chamber and impale it with two electrodes.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply a saturating concentration of L-glutamate to elicit a robust inward current.
-
After washout, apply cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid alone. The absence of a current suggests it is a non-transportable inhibitor.
-
Co-apply the test compound with L-glutamate to confirm its inhibitory effect on the glutamate-induced current.
-
Phase 3: Validation in a Native System
-
Rationale: While cell lines are excellent for dissecting subtype selectivity, it is important to confirm the compound's activity in a more physiologically relevant context. Synaptosomes are resealed nerve terminals that contain all the necessary machinery for neurotransmitter uptake and release.
-
Protocol (Synaptosomal Uptake Assay):
-
Prepare synaptosomes from a specific brain region of interest (e.g., cortex or hippocampus) from rodents.
-
Perform a [³H]-L-glutamate uptake assay similar to the one described for cell lines.
-
The use of selective inhibitors (DHK for EAAT2, UCPH-101 for EAAT1) can help to pharmacologically dissect the contribution of different EAAT subtypes to the total glutamate uptake in the preparation. By comparing the inhibition by cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid to that of the standards, its activity in a native environment can be confirmed.
-
Conclusion
The systematic approach outlined in this guide provides a robust framework for confirming the target selectivity of novel glutamate transporter inhibitors like the hypothetical cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. By combining in vitro assays in engineered cell lines with mechanistic studies and ex vivo validation, researchers can build a comprehensive pharmacological profile of their compound. This rigorous, multi-faceted approach is essential for establishing the scientific credibility of a new molecular entity and for making informed decisions in the drug development process.
References
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Tse, D. Y., et al. (2014). Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses. Vision Research, 103, 49-58. [Link]
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Verde, G., et al. (2019). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. International Journal of Molecular Sciences, 20(22), 5699. [Link]
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Shimamoto, K., et al. (1998). DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. Molecular Pharmacology, 53(2), 195-201. [Link]
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Wadiche, J. I., et al. (2006). The Glutamate Transporter Subtypes EAAT4 and EAATs 1-3 Transport Glutamate with Dramatically Different Kinetics and Voltage Dependence but Share a Common Uptake Mechanism. The Journal of Neuroscience, 26(1), 154-164. [Link]
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Cheng, M. H., et al. (2013). Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. The Journal of Biological Chemistry, 288(45), 32209-32219. [Link]
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Wikipedia. (2023, December 1). Glutamate transporter. In Wikipedia. [Link]
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Xing, B., et al. (2011). Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators. Bioorganic & Medicinal Chemistry Letters, 21(23), 7053-7056. [Link]
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Genin, M. J., et al. (2001). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(19), 3183-3195. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glutamate transporter subfamily. Retrieved from [Link]
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Li, Y. J., et al. (2019). Glutamate transporter GLT1 inhibitor dihydrokainic acid impairs novel object recognition memory performance in mice. Behavioural Brain Research, 359, 513-519. [Link]
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Fontana, A. C. K., & Mortensen, O. V. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e43. [Link]
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Fontana, A. C. K., & Mortensen, O. V. (2018). Protocols for Measuring Glutamate Uptake: Dose‐Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e43. [Link]
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Chen, Y. L., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1629. [Link]
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Morita, K., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(16), 7113-7128. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Findings with Molecular Docking Simulations
In the landscape of modern drug discovery and molecular biology, the convergence of experimental and computational methodologies is not just an advantage; it is a necessity for robust, reproducible, and insightful research. This guide provides a comprehensive framework for the cross-validation of in vitro experimental findings with in silico molecular docking simulations. As researchers, scientists, and drug development professionals, our goal is to build a strong, evidence-based narrative around molecular interactions. This guide will equip you with the rationale, protocols, and critical evaluation techniques to achieve that.
The Symbiotic Relationship: Why Cross-Validate?
At its core, drug discovery is the identification and optimization of a molecule (ligand) that can favorably interact with a biological target (typically a protein) to elicit a desired therapeutic effect. Experimentally, we can measure the physical reality of this interaction, quantifying its strength and thermodynamics. Computationally, through molecular docking, we can predict and visualize this interaction at an atomic level.[1][2]
The power lies in their synergy. Experimental data provides the "ground truth," while docking simulations offer a structural and energetic hypothesis for the observed phenomena. Cross-validation, therefore, is a process of reciprocal confirmation. A strong correlation between experimental and computational results lends significant confidence to our understanding of the system. Conversely, discrepancies can be equally informative, highlighting limitations in our models or prompting a re-evaluation of our experimental setup.
This guide will walk through the process of generating high-quality experimental data using gold-standard techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), and then detail how to perform and critically compare these findings with molecular docking simulations.
Section 1: The Experimental Bedrock - Quantifying Molecular Interactions
Before we can validate a computational model, we need reliable and accurate experimental data. The choice of experimental technique is crucial and depends on the specific questions being asked. Here, we focus on two powerful, label-free methods for characterizing protein-ligand interactions.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event.[3][4][5][6] This allows for a complete thermodynamic profiling of the interaction in a single experiment, providing not just the binding affinity (KD), but also the enthalpy (ΔH) and stoichiometry (n) of the interaction.[4][7]
-
Why ITC? It is a solution-based technique that does not require modification or immobilization of the interactants, providing a measure of the true in-solution binding affinity.[4] The direct measurement of enthalpy provides deep insights into the driving forces of the interaction (e.g., hydrogen bonds, van der Waals forces).[7]
-
Buffer Matching is Critical: The heat changes measured in ITC are minuscule. Therefore, any heat effects from buffer mismatch between the protein and ligand solutions will introduce significant artifacts. Meticulous dialysis of the protein and dissolution of the ligand in the exact same buffer is non-negotiable for trustworthy data.
-
Concentration Matters: The "c-window" (the product of the macromolecule concentration and the binding constant) is a critical parameter for obtaining a sigmoidal binding curve that can be accurately fit. This often requires careful optimization of protein and ligand concentrations.
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Perform extensive dialysis of the protein against the final experimental buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve the ligand in the exact same post-dialysis buffer.
-
Accurately determine the concentrations of the protein (e.g., by A280 using the calculated extinction coefficient) and the ligand.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the reference cell with the experimental buffer.
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the titration syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
The initial injections will produce large heat changes as the binding sites become saturated.
-
Subsequent injections will produce progressively smaller heat changes until only the heat of dilution is observed.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a powerful optical technique for studying biomolecular interactions in real-time.[8][9] It measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to a protein immobilized on the chip.[10] This allows for the determination of not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rate constants.[11]
-
Why SPR? SPR provides kinetic information that is not available from ITC.[11] This can be critical for understanding the mechanism of action of a drug, as residence time (related to koff) can be a better correlate of efficacy than affinity alone. It is also highly sensitive and requires relatively small amounts of sample.[10]
-
Immobilization Strategy: The choice of how to attach the protein to the sensor chip is critical. The immobilization chemistry should be chosen to ensure the protein remains in its native, active conformation and that the binding site is accessible.
-
Mass Transport Limitations: At high protein densities on the chip or with very fast binding kinetics, the rate of ligand binding can be limited by the rate of diffusion to the surface, not the intrinsic binding rate. This must be tested for and mitigated by using lower protein densities or higher flow rates.
-
Chip Preparation and Protein Immobilization:
-
Select a sensor chip with appropriate surface chemistry (e.g., CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Inject the protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the ligand in the running buffer.
-
Inject the ligand solutions sequentially over the immobilized protein surface, starting with the lowest concentration.
-
Each injection cycle consists of an association phase (ligand flowing over the surface) and a dissociation phase (buffer flowing over the surface).
-
Regenerate the surface between ligand injections if necessary to remove all bound ligand.
-
-
Data Analysis:
-
The instrument software generates a sensorgram, which is a plot of the response units (RU) versus time.[8]
-
Fit the association and dissociation curves for each ligand concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Section 2: The Computational Counterpart - Predicting and Visualizing Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[1] It is a powerful tool for virtual screening, lead optimization, and understanding the structural basis of molecular recognition.[12]
The Molecular Docking Workflow: A Rational Approach
A successful docking study is not simply about pressing a button. It requires careful preparation of the input structures and a thoughtful consideration of the docking parameters.[13]
Caption: The molecular docking workflow.
-
Protein Structure Selection: The quality of the crystal structure is paramount. A high-resolution structure (<2.5 Å) is preferred. If multiple structures are available, consider factors like the presence of a co-crystallized ligand in the binding site of interest.
-
Ligand Preparation: Small molecules are flexible. It is crucial to generate a diverse set of low-energy 3D conformers for the ligand to ensure that the docking algorithm has a good starting point for its search.[14]
-
Defining the Binding Site: If the binding site is known, a "grid box" should be defined that encompasses the entire site. If the site is unknown, "blind docking" can be performed where the grid box covers the entire protein surface, though this is computationally more demanding and can be less accurate.
-
Choice of Docking Algorithm and Scoring Function: Different docking programs use different search algorithms and scoring functions.[15] It is good practice to validate the chosen protocol by "redocking" the native ligand from a crystal structure and ensuring the program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) (<2 Å is generally considered a good result).[16]
-
Preparation of the Protein:
-
Preparation of the Ligand:
-
Obtain the 3D structure of the ligand (e.g., from PubChem or by drawing it in a molecular editor).
-
Use a program like Open Babel to generate a low-energy 3D conformation and save it in .pdbqt format, defining the rotatable bonds.
-
-
Grid Box Generation:
-
Define the center and dimensions of the grid box that encompasses the binding site of the protein.
-
-
Running the Docking Simulation:
-
Use the command-line interface of AutoDock Vina to run the docking, specifying the prepared protein, ligand, and grid box parameters.[17]
-
-
Analysis of Results:
-
AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their docking scores (in kcal/mol). The more negative the score, the more favorable the predicted binding.[19][20]
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[19]
-
Section 3: The Cross-Validation - Bridging the Gap
This is where we bring the experimental and computational data together. A successful cross-validation provides a cohesive and compelling story.
Comparing Apples and Oranges? Understanding the Data
It is crucial to understand what each technique is measuring.
| Technique | Primary Output | What it Represents |
| ITC | KD (dissociation constant) | Thermodynamic equilibrium binding affinity in solution. |
| SPR | KD (koff/kon) | Kinetic and equilibrium binding affinity at a surface. |
| Molecular Docking | Docking Score (e.g., kcal/mol) | An estimation of the binding free energy, ranking poses.[15] |
While both KD and docking scores relate to binding affinity, they are not directly equivalent.[15] A docking score is a simplified, computationally derived value, whereas KD is a physically measured constant.[21] Therefore, the primary goal of the comparison is often to assess the correlation between the experimental and computational results across a series of compounds, rather than expecting a perfect numerical match for a single compound.
The Cross-Validation Workflow
Caption: The cross-validation workflow.
Quantitative Comparison: Rank-Ordering and Correlation
For a series of related ligands, a good docking protocol should be able to rank them in an order that is consistent with their experimentally determined binding affinities.
Example Data Table:
| Compound | Experimental KD (nM) (from ITC/SPR) | Docking Score (kcal/mol) |
| Ligand A | 50 | -9.5 |
| Ligand B | 250 | -8.2 |
| Ligand C | 15 | -10.1 |
| Ligand D | 1000 | -7.1 |
In this example, the docking scores correctly rank the ligands from most potent (Ligand C) to least potent (Ligand D). A plot of log(KD) versus docking score should ideally show a positive correlation. While a perfect linear relationship is rare, a strong rank-order correlation provides confidence in the predictive power of the docking model for that particular chemical series and target.[22]
Qualitative Comparison: Does the Binding Mode Make Sense?
The predicted binding pose from docking should be chemically reasonable and, if possible, consistent with any available structure-activity relationship (SAR) data.
-
Hydrogen Bonds: Are key hydrogen bond donors and acceptors on the ligand interacting with complementary residues in the protein?
-
Hydrophobic Interactions: Are hydrophobic moieties of the ligand buried in greasy pockets of the binding site?
-
SAR Explanation: If a small chemical modification to a ligand leads to a significant change in experimental affinity, can the docking pose explain this? For example, does the addition of a bulky group result in a steric clash in the predicted binding mode?
Section 4: Trustworthiness and Self-Validation
Every protocol must be a self-validating system. This means building in controls and checks at every stage.
-
For ITC: Perform a control titration of the ligand into the buffer alone to determine the heat of dilution. This value is then subtracted from the main experiment.
-
For SPR: Include a reference flow cell on the sensor chip (e.g., an activated and deactivated surface without immobilized protein) to subtract any non-specific binding and bulk refractive index changes.
-
For Docking: As mentioned, the "redocking" of a known ligand is a critical validation step.[13] Additionally, attempting to dock a known non-binder should ideally result in a poor docking score.
Conclusion: An Iterative Path to Insight
The cross-validation of experimental and computational data is not a one-off process but an iterative cycle of hypothesis generation, testing, and refinement. Experimental results guide and validate computational models, while computational models provide structural insights that can rationalize experimental findings and guide the design of new experiments and improved molecules. By embracing this integrated approach and critically evaluating the data from both worlds, we can build a more complete and robust understanding of the molecular interactions that underpin biology and drive the development of new therapeutics.
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A Comparative Analysis of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid Against Standard Neuroprotective Compounds: A Guide for Researchers
In the relentless pursuit of effective neuroprotective strategies, the scientific community is in constant search of novel molecules that can mitigate neuronal damage in a multitude of neurological disorders. This guide introduces cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, a novel compound with a chemical structure suggestive of neuroprotective potential, and benchmarks it against three well-established neuroprotective agents: MK-801, Edaravone, and N-acetylcysteine (NAC). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive, data-driven comparison to inform future research and development.
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases, stroke, and traumatic brain injury represent a significant global health burden. A common thread in the pathophysiology of these conditions is the progressive loss of neuronal structure and function. Neuroprotection aims to interrupt or slow down this degenerative process. The ideal neuroprotective agent would be one that not only salvages threatened neurons but also promotes their recovery. To evaluate the potential of a new chemical entity like cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, it is imperative to compare its performance against existing standards in validated experimental models.
Compound Profiles: Mechanisms of Action
A thorough understanding of the mechanistic underpinnings of each compound is crucial for designing meaningful comparative studies and interpreting the resulting data.
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid: A Hypothetical Glutamate Modulator
Due to the limited specific research on the neuroprotective mechanisms of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, we will postulate a mechanism based on its structural similarity to glutamate analogs. The pyrrolidine-dicarboxylic acid core suggests a potential interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity. The benzyl group may influence its lipophilicity and ability to cross the blood-brain barrier.
Our working hypothesis is that cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid acts as a competitive antagonist or a partial agonist at the NMDA receptor, thereby preventing excessive calcium influx and subsequent neuronal death.
MK-801 (Dizocilpine): The Non-competitive NMDA Receptor Antagonist
MK-801 is a well-characterized, potent, and non-competitive antagonist of the NMDA receptor.[1][2] It binds to a site within the ion channel of the receptor, effectively blocking the influx of Ca2+ irrespective of the presence of glutamate and glycine.[1] This action makes it a powerful tool for studying excitotoxicity and a benchmark for NMDA receptor-targeted neuroprotection.[3][4] However, its clinical utility has been hampered by significant side effects, including psychotomimetic effects and neuronal vacuolization.
Caption: Mechanism of MK-801 action.
Edaravone: The Free Radical Scavenger
Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5][6][7] Its neuroprotective effects are attributed to its ability to quench various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby inhibiting lipid peroxidation and protecting endothelial cells and neurons from oxidative damage.[5][8] Edaravone's mechanism is multi-faceted, as it also modulates the activity of nitric oxide synthases (NOS), increasing the beneficial endothelial NOS (eNOS) while decreasing the detrimental neuronal NOS (nNOS) and inducible NOS (iNOS).[5]
Caption: Edaravone's free radical scavenging activity.
N-acetylcysteine (NAC): The Glutathione Precursor and Antioxidant
N-acetylcysteine is a precursor to the amino acid L-cysteine and, subsequently, the major intracellular antioxidant glutathione (GSH).[9][10] Its neuroprotective effects are primarily attributed to its ability to replenish and maintain intracellular GSH levels, thereby enhancing the cell's capacity to combat oxidative stress.[11][12] NAC also possesses direct radical scavenging properties and can modulate inflammatory pathways.[9][11] Furthermore, it has been shown to influence glutamatergic neurotransmission.
Caption: N-acetylcysteine's role in glutathione synthesis.
Head-to-Head Comparison: Experimental Design
To objectively benchmark cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models of neuronal injury.
In Vitro Assays: Mechanistic Insights and Dose-Response
Caption: Workflow for in vitro neuroprotection assays.
-
Cell Culture: Plate primary rat cortical neurons at a density of 1x10^5 cells/well in a 96-well plate.
-
Compound Pre-treatment: After 7 days in vitro, pre-treat the neurons with varying concentrations of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, MK-801, Edaravone, and NAC for 1 hour.
-
NMDA Insult: Induce excitotoxicity by exposing the neurons to 100 µM NMDA for 30 minutes.
-
Wash and Incubate: Wash the cells and replace the medium with fresh neurobasal medium containing the respective compounds. Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay.
-
Cell Culture: Plate primary rat cortical neurons as described above.
-
Compound Co-treatment: Treat the neurons simultaneously with varying concentrations of the test compounds and 100 µM hydrogen peroxide (H₂O₂).
-
Incubation: Incubate for 24 hours.
-
Viability and ROS Measurement: Assess cell viability using the LDH assay and measure intracellular ROS levels using the DCFDA assay.[13]
In Vivo Models: Efficacy in a Complex Biological System
Caption: Workflow for in vivo stroke model studies.
-
Animal Model: Induce transient focal cerebral ischemia in adult male Sprague-Dawley rats by occluding the middle cerebral artery for 90 minutes.
-
Compound Administration: Administer cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, MK-801, Edaravone, or NAC via intraperitoneal (i.p.) injection at the time of reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 48 hours, sacrifice the animals and determine the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Histology: Perform Nissl staining on brain sections to assess neuronal survival in the penumbra region.
Comparative Data Summary
The following tables present hypothetical data to illustrate how the performance of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (CBPA) can be compared against the standard compounds.
Table 1: In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity
| Compound | EC₅₀ (µM) | Maximum Protection (%) |
| CBPA | 15 | 75 |
| MK-801 | 0.1 | 95 |
| Edaravone | >100 | 20 |
| NAC | 50 | 60 |
Table 2: In Vitro Neuroprotection Against H₂O₂-Induced Oxidative Stress
| Compound | EC₅₀ (µM) | Maximum Protection (%) |
| CBPA | 25 | 65 |
| MK-801 | >100 | 15 |
| Edaravone | 10 | 85 |
| NAC | 5 | 90 |
Table 3: In Vivo Efficacy in a Rat MCAO Model
| Compound (Dose, mg/kg) | Neurological Score (at 48h) | Infarct Volume Reduction (%) |
| Vehicle | 3.8 ± 0.4 | 0 |
| CBPA (20) | 2.5 ± 0.3 | 35 |
| MK-801 (1) | 2.1 ± 0.2 | 50 |
| Edaravone (3) | 2.8 ± 0.4 | 30 |
| NAC (150) | 2.9 ± 0.3 | 25 |
| *p < 0.05 compared to vehicle |
Discussion and Future Perspectives
This guide provides a framework for the systematic evaluation of a novel neuroprotective candidate, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. The proposed head-to-head comparisons with well-established compounds like MK-801, Edaravone, and NAC will allow for a comprehensive assessment of its potential.
Based on the hypothetical data, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid demonstrates moderate efficacy in both excitotoxicity and oxidative stress models, suggesting a potentially broader mechanism of action than a pure NMDA receptor antagonist or a simple antioxidant. Its performance in the in vivo stroke model is encouraging, warranting further investigation.
Future studies should focus on elucidating the precise molecular targets of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid. Radioligand binding assays for glutamate receptors and detailed electrophysiological studies would be crucial. Furthermore, pharmacokinetic and toxicological profiling will be essential to determine its drug-like properties and therapeutic window.
The journey from a promising molecule to a clinically effective neuroprotective drug is long and arduous. However, by employing rigorous, comparative, and mechanistically driven research, we can systematically identify and validate the next generation of therapies for devastating neurological disorders.
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A Comparative Guide to the Neuroprotective Potential of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid: An In Vitro and In Vivo Perspective
Introduction: The Pressing Need for Novel Neuroprotective Strategies
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing challenge to global health. The pathological hallmark of these disorders is the progressive loss of neuronal structure and function, for which there are currently no cures and only limited symptomatic treatments. A key pathological mechanism implicated in these diseases is excitotoxicity, often driven by the dysregulation of the kynurenine pathway of tryptophan metabolism. This has led to the emergence of kynurenine-3-monooxygenase (KMO) as a promising therapeutic target. KMO inhibition offers a dual neuroprotective strategy: decreasing the production of the neurotoxic metabolite quinolinic acid and increasing the levels of the neuroprotective kynurenic acid.
This guide provides a comparative analysis of the neuroprotective potential of a novel compound, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid . In the absence of direct experimental data for this specific molecule, we will extrapolate its potential efficacy based on its structural similarity to known neuroprotective agents and its hypothesized mechanism as a KMO inhibitor. We will compare its theoretical profile to established KMO inhibitors and other relevant compounds, and propose a comprehensive suite of in vitro and in vivo experiments to rigorously evaluate its therapeutic promise.
The Kynurenine Pathway: A Critical Regulator of Neuronal Fate
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. A crucial branching point in this pathway is the conversion of kynurenine, a process governed by two key enzymes: kynurenine aminotransferase (KAT) and kynurenine-3-monooxygenase (KMO). The balance between these two enzymes dictates the production of either the neuroprotective kynurenic acid (KYNA) by KAT or the precursors to the neurotoxin quinolinic acid (QUIN) by KMO. In neurodegenerative conditions, this balance is often skewed towards the KMO branch, leading to an accumulation of QUIN and a deficit of KYNA, thereby promoting neuronal damage.
cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid: A Candidate KMO Inhibitor
While direct experimental evidence is pending, the chemical structure of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid suggests its potential as a KMO inhibitor. The pyrrolidine dicarboxylic acid scaffold is a known pharmacophore in various biologically active compounds. The presence of the benzyl group can influence its lipophilicity and potential to cross the blood-brain barrier (BBB), a critical attribute for any CNS-acting therapeutic.
Hypothesized Mechanism of Action: We postulate that cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid will competitively inhibit KMO, leading to a redirection of kynurenine metabolism towards the production of neuroprotective KYNA.
Comparative Analysis with Established KMO Inhibitors
To contextualize the potential of our candidate compound, we will compare its theoretical profile with the well-characterized KMO inhibitor, Ro 61-8048 , and its pro-drug, JM6 .
| Feature | Ro 61-8048 | JM6 (pro-drug of Ro 61-8048) | cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (Hypothetical) |
| Mechanism of Action | Competitive KMO inhibitor | Converted to Ro 61-8048 | Competitive KMO inhibitor |
| Blood-Brain Barrier Permeability | Poor | Poor (acts peripherally) | To be determined; benzyl group may enhance permeability. |
| In Vivo Efficacy | Neuroprotective in models of ischemia.[1] | Prevents spatial memory deficits and synaptic loss in AD mouse models; extends lifespan in HD mouse models.[2][3] | To be determined. |
| Route of Administration | Intraperitoneal | Oral | To be determined. |
Insight: A significant challenge for many KMO inhibitors is their limited ability to penetrate the CNS.[2][4] JM6 cleverly circumvents this by acting as a peripheral KMO inhibitor, which increases circulating kynurenine that can then enter the brain and be converted to KYNA. The lipophilic benzyl group in cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid may offer an advantage by potentially facilitating direct CNS penetration.
A Proposed Experimental Roadmap for Evaluation
To rigorously assess the neuroprotective effects of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, a multi-tiered experimental approach is essential, progressing from in vitro characterization to in vivo efficacy studies.
Part 1: In Vitro Evaluation of Neuroprotective Efficacy
The initial phase will focus on characterizing the compound's activity and protective effects in cultured neuronal cells.
1. KMO Inhibition Assay:
-
Objective: To determine the inhibitory potency (IC50) of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid against KMO.
-
Methodology: A cell-free enzymatic assay using recombinant human KMO can be employed. The assay measures the conversion of kynurenine to 3-hydroxykynurenine, often detected via fluorescence.
-
Comparative Control: Ro 61-8048 will be used as a positive control to benchmark the inhibitory activity.
2. Cellular Neuroprotection Assays:
-
Objective: To assess the ability of the compound to protect neuronal cells from neurotoxin-induced cell death.
-
Cell Model: Human neuroblastoma cell line SH-SY5Y, a well-established model for neurotoxicity studies.
-
Neurotoxins:
-
Rotenone or MPP+: To model Parkinson's disease-like pathology by inducing mitochondrial dysfunction and oxidative stress.
-
Quinolinic Acid: To directly assess protection against the neurotoxic effects of the KMO pathway product.
-
-
Experimental Protocol: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (e.g., 0.1, 1, 10, 100 µM) or Ro 61-8048 for 2 hours.
-
Neurotoxin Exposure: Add rotenone (e.g., 1 µM) to the wells and incubate for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Measures mitochondrial dehydrogenase activity in viable cells.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Utilize a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
-
Hypothetical In Vitro Data:
| Treatment | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) | Intracellular ROS (% of Control) |
| Control | 100 ± 5 | 100 ± 8 | 100 ± 10 |
| Rotenone (1 µM) | 45 ± 4 | 250 ± 20 | 300 ± 25 |
| Rotenone + Ro 61-8048 (10 µM) | 75 ± 6 | 150 ± 15 | 180 ± 18 |
| Rotenone + Cmpd X (1 µM) | 55 ± 5 | 220 ± 18 | 250 ± 22 |
| Rotenone + Cmpd X (10 µM) | 80 ± 7 | 140 ± 12 | 160 ± 15 |
| Rotenone + Cmpd X (100 µM) | 85 ± 6 | 120 ± 10 | 130 ± 12 |
| Cmpd X: cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid |
Part 2: In Vivo Evaluation of Neuroprotective Efficacy
Successful in vitro results would warrant progression to in vivo models to assess the compound's efficacy in a more complex biological system.
1. Parkinson's Disease Model: MPTP-Induced Neurotoxicity in Mice
-
Objective: To evaluate the ability of the compound to prevent dopaminergic neuron loss and motor deficits in a mouse model of Parkinson's disease.
-
Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice, which selectively destroys dopaminergic neurons in the substantia nigra.
-
Experimental Protocol:
-
Animal Groups: C57BL/6 mice will be divided into groups: Vehicle control, MPTP, MPTP + JM6 (positive control), and MPTP + cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (various doses).
-
Dosing Regimen: The test compound or vehicle will be administered (e.g., orally or intraperitoneally) for a pre-determined period before and during MPTP administration (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).
-
Behavioral Assessment: Motor coordination and balance will be assessed using the rotarod test at baseline and various time points post-MPTP treatment.
-
Neurochemical Analysis: At the end of the study, brain tissue (striatum and substantia nigra) will be collected for analysis of dopamine and its metabolites by HPLC. Levels of kynurenine pathway metabolites will also be quantified.
-
Histological Analysis: Brain sections will be stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal loss in the substantia nigra.
-
2. Alzheimer's Disease Model: Scopolamine-Induced Amnesia in Mice
-
Objective: To assess the compound's potential to ameliorate cognitive deficits relevant to Alzheimer's disease.
-
Model: Scopolamine, a muscarinic receptor antagonist, is used to induce transient memory impairment in mice.
-
Experimental Protocol:
-
Animal Groups: Mice will be grouped as: Vehicle control, Scopolamine, Scopolamine + Donepezil (positive control), and Scopolamine + cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid (various doses).
-
Dosing and Induction of Amnesia: The test compound or vehicle will be administered prior to scopolamine injection (e.g., 1 mg/kg, i.p.).
-
Behavioral Assessment: Learning and memory will be evaluated using behavioral paradigms such as the Morris water maze or the novel object recognition test.
-
Biochemical Analysis: Brain tissue will be analyzed for acetylcholinesterase activity and markers of oxidative stress.
-
Hypothetical In Vivo Data (MPTP Model):
| Treatment Group | Rotarod Performance (latency to fall, seconds) | Striatal Dopamine Levels (% of Control) | Substantia Nigra Neuronal Count (% of Control) |
| Vehicle Control | 180 ± 15 | 100 ± 10 | 100 ± 8 |
| MPTP | 60 ± 10 | 40 ± 5 | 45 ± 6 |
| MPTP + JM6 (30 mg/kg) | 120 ± 12 | 70 ± 8 | 75 ± 7 |
| MPTP + Cmpd X (10 mg/kg) | 85 ± 11 | 55 ± 6 | 60 ± 5 |
| MPTP + Cmpd X (30 mg/kg) | 130 ± 14 | 75 ± 9 | 80 ± 8 |
| Cmpd X: cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid |
Conclusion and Future Directions
While direct experimental validation is crucial, the structural characteristics of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid present a compelling case for its investigation as a novel neuroprotective agent. Its potential to act as a KMO inhibitor, coupled with structural features that may enhance CNS bioavailability, positions it as a promising candidate for further development. The proposed in vitro and in vivo experimental roadmap provides a robust framework for elucidating its therapeutic potential.
Should this compound demonstrate significant neuroprotective efficacy, future studies should focus on detailed pharmacokinetic and pharmacodynamic profiling, long-term safety assessments, and evaluation in a broader range of neurodegenerative disease models. The journey from a promising chemical structure to a clinically effective therapeutic is long and arduous, but the urgent need for disease-modifying treatments for neurodegenerative disorders underscores the importance of exploring novel candidates like cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid.
References
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to ensuring their entire lifecycle is managed with precision, safety, and regulatory compliance. The disposal of any chemical, including cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, is a critical final step that safeguards both researchers and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Disposal
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar pyrrolidine derivatives, cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential irritation or allergic reactions.[1][2] |
| Body Protection | A standard laboratory coat. | Protects against incidental contact with skin and clothing. |
| Respiratory | Use in a well-ventilated area. | Minimizes the inhalation of any dust or aerosols.[2][3] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is that it should be treated as hazardous waste unless determined otherwise by a qualified professional in accordance with local regulations.[5][6] Never dispose of this compound down the drain or in regular trash.[2][7]
Step 1: Waste Identification and Classification
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[5][6] While cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid is not a specifically listed hazardous waste, it may exhibit characteristics of hazardous waste (e.g., corrosivity, reactivity, ignitability, or toxicity). Given its potential to cause skin and eye irritation, it is prudent to manage it as hazardous waste.
Step 2: Waste Segregation and Containment
-
Solid Waste:
-
Carefully sweep up any solid cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid, avoiding dust formation.[3]
-
Place the solid waste into a clearly labeled, sealable container. The container should be made of a material compatible with the chemical.
-
The label should include, at a minimum: "Hazardous Waste," the chemical name ("cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid"), and the date of accumulation.
-
-
Contaminated Materials:
-
Any materials used in the handling or cleanup of the compound (e.g., gloves, weighing paper, paper towels) should also be considered hazardous waste.
-
Place these materials in the same or a separate, clearly labeled hazardous waste container.
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
Step 4: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[8]
-
Provide the waste disposal service with a complete and accurate description of the waste.
The following diagram illustrates the decision-making process for the disposal of cis-1-Benzyl-3,4-pyrrolidinedicarboxylic acid:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
